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Core Science & Biosynthesis

Foundational

Targeting Intramembrane Proteolysis: The Mechanism of Action of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in Rhomboid Proteases

Executive Summary Rhomboid proteases are ubiquitous, highly conserved intramembrane serine proteases responsible for cleaving transmembrane domains of substrate proteins. They act as master regulators for a myriad of cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rhomboid proteases are ubiquitous, highly conserved intramembrane serine proteases responsible for cleaving transmembrane domains of substrate proteins. They act as master regulators for a myriad of critical biological processes, ranging from epidermal growth factor (EGF) receptor signaling in Drosophila to mitochondrial quality control in humans and host-cell invasion by apicomplexan parasites[1][2]. Because their active sites are buried deep within the hydrophobic environment of the lipid bilayer, designing potent and selective inhibitors has historically been a formidable challenge[3].

The discovery of monocyclic β -lactams—specifically phenyl 2-oxo-4-phenylazetidine-1-carboxylate —has provided a critical breakthrough. By acting as covalent inhibitors that exploit previously uncharacterized structural pockets within the enzyme, these compounds have not only provided a viable pharmacological scaffold but have also mapped the elusive S2' substrate-binding cavity of rhomboid proteases[4][5].

Structural Biology of the Rhomboid Active Site

Unlike classical soluble serine proteases (e.g., chymotrypsin) that utilize a catalytic triad (Ser-His-Asp), rhomboid proteases employ a streamlined Ser-His catalytic dyad [1][6]. In the Escherichia coli model rhomboid GlpG, this dyad consists of Ser201 and His254. The catalytic serine is positioned at the N-terminus of a transmembrane helix, creating a highly specialized, water-retaining microenvironment within the membrane that facilitates peptide bond hydrolysis[7].

Because the active site is unconstrained by the rigid aqueous requirements of soluble proteases, substrate recognition proceeds via a two-step mechanism: initial docking of the transmembrane substrate at a peripheral "interrogation site," followed by translocation into the scission-competent active site[8][9].

Mechanism of Action: Covalent Modification and S2' Cavity Exploitation

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate functions as a mechanism-based, irreversible covalent inhibitor. The causality of its high potency and selectivity is rooted in a highly atypical binding modality[5][10]:

  • Nucleophilic Attack and Ring Opening: The catalytic serine (Ser201) of the rhomboid protease executes a nucleophilic attack on the strained β -lactam ring of the inhibitor. This event opens the ring, resulting in the formation of a stable acyl-enzyme covalent intermediate[5][11].

  • Atypical Oxyanion Hole Evasion: In the inhibition of classical serine proteases, the carbonyl oxygen of the inhibitor is stabilized by hydrogen bonds within the enzyme's oxyanion hole. Strikingly, crystallographic data reveals that the carbonyl oxygen of phenyl 2-oxo-4-phenylazetidine-1-carboxylate faces away from the oxyanion hole[5][10]. This averted orientation prevents the activation of a deacylation water molecule, effectively locking the enzyme in a dead-end covalent complex.

  • Exploitation of the S2' Cavity: The hydrophobic N-substituent (the phenyl carboxylate moiety) of the inhibitor extends into a distinct hydrophobic cavity adjacent to the active site[10]. This cavity, defined as the S2' subsite , is naturally utilized by the enzyme for substrate sequence recognition. The specific engagement of the S2' cavity by the N-substituent provides the structural basis for the remarkable selectivity of β -lactams toward rhomboid proteases over soluble serine proteases[5][6].

Mechanism A Phenyl 2-oxo-4-phenylazetidine -1-carboxylate C Catalytic Serine Nucleophilic Attack A->C B Rhomboid Protease (e.g., GlpG) B->C D Beta-Lactam Ring Opening C->D E Acyl-Enzyme Covalent Complex D->E F S2' Cavity Engagement (Hydrophobic N-substituent) E->F Specificity G Carbonyl Oxygen Averted from Oxyanion Hole E->G Atypical Binding

Fig 1: Covalent inhibition mechanism and S2' cavity engagement by beta-lactams.

Quantitative Data and Structural Parameters

The integration of kinetic assays and high-resolution structural biology has provided a comprehensive profile of this inhibitor class. Below is a summary of the quantitative data defining the interaction between phenyl 2-oxo-4-phenylazetidine-1-carboxylate (and its close analogs) and rhomboid proteases[1][5].

ParameterValue / DescriptionBiological Significance
Target Enzymes E. coli GlpG, P. stuartii AarABroad-spectrum activity across bacterial rhomboids.
Inhibition Modality Irreversible, CovalentEnsures long-lasting target engagement in vivo.
IC₅₀ (P. stuartii AarA) ~1.3 µM[1]Demonstrates potent sub-micromolar to low-micromolar efficacy.
Binding Stoichiometry 1:1 (Acyl-Enzyme Adduct)Validated via intact protein mass spectrometry[12].
Key Structural Reference PDB: 3ZMI, 3ZMH[4][5]Defines the spatial coordinates of the S2' binding pocket.
Selectivity Window >20-fold over α -chymotrypsinConfirms that the S2' cavity interaction drives specific targeting.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducible data, the characterization of intramembrane protease inhibitors requires specialized protocols that maintain the lipidic context of the enzyme. The following self-validating workflows detail the exact methodologies used to evaluate phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

Protocol A: Activity-Based Protein Profiling (ABPP) and Kinetic Assays

Rationale: Rhomboid proteases denature or lose activity in standard aqueous buffers. Assays must utilize detergent micelles to mimic the native lipid bilayer, ensuring the active site geometry remains intact[11].

  • Enzyme Reconstitution: Purify recombinant E. coli GlpG and reconstitute in a buffer containing 0.05% (w/v) n-dodecyl- β -D-maltoside (DDM) or lipid bicelles (e.g., DMPC/CHAPSO)[1][9].

  • Inhibitor Incubation: Incubate the reconstituted enzyme with a titration series of phenyl 2-oxo-4-phenylazetidine-1-carboxylate (0.1 µM to 50 µM) for 30 minutes at 37°C.

    • Self-Validation Step: Run parallel vehicle controls (DMSO) and a non-specific covalent inhibitor control (e.g., diisopropyl fluorophosphonate, DFP) to establish 100% activity and 0% activity baselines[10].

  • Fluorogenic Cleavage Assay: Introduce an internally quenched, fluorogenic transmembrane peptide substrate. Monitor fluorescence dequenching over a 60-minute time course to calculate the IC₅₀.

  • Mass Spectrometry Validation: To definitively prove the covalent mechanism, subject the inhibitor-treated GlpG to intact protein LC-MS.

    • Self-Validation Step: The observation of a mass shift corresponding exactly to the molecular weight of the opened β -lactam adduct confirms 1:1 covalent modification, ruling out assay interference or non-specific aggregation[12].

Protocol B: X-ray Crystallography of the Enzyme-Inhibitor Complex

Rationale: Kinetic data alone cannot confirm the spatial orientation of the inhibitor. Crystallography is required to validate the S2' cavity engagement and the atypical oxyanion hole evasion[5].

  • Complex Formation: Co-crystallize GlpG with a 5-fold molar excess of the inhibitor using the lipidic cubic phase (LCP) method to ensure the transmembrane helices are properly solvated during lattice formation.

  • Diffraction and Refinement: Collect X-ray diffraction data at a synchrotron source (resolving to ~2.2 Å - 2.4 Å)[5][7].

  • Electron Density Analysis: Map the 2Fo​−Fc​ electron density maps.

    • Self-Validation Step: The continuous electron density between the Ser201 side-chain oxygen and the inhibitor's carbonyl carbon physically proves the covalent bond. Furthermore, the positioning of the phenyl carboxylate group within the S2' pocket validates the structural hypothesis of selectivity[5].

Workflow Step1 1. Membrane Protein Extraction & Purification Step2 2. Inhibitor Incubation (Micelles/Bicelles) Step1->Step2 Step3 3. Fluorescent Substrate Cleavage Assay Step2->Step3 IC50 Determination Step4 4. X-ray Crystallography (e.g., PDB 3ZMI) Step2->Step4 Complex Formation Step5 5. Structural Resolution of S2' Cavity Binding Step4->Step5

Fig 2: Self-validating workflow for rhomboid protease inhibitor characterization.

Translational Implications

The mechanistic insights gained from phenyl 2-oxo-4-phenylazetidine-1-carboxylate extend far beyond basic biochemistry. By defining the S2' cavity, researchers now possess a structural blueprint for rational, structure-based drug design[5]. Modifying the hydrophobic N-substituent allows for the tuning of inhibitors against specific rhomboid paralogs implicated in human disease. Current translational efforts are leveraging this scaffold to target Plasmodium falciparum ROM4 to block malaria parasite invasion[2][13], human PARL to modulate mitochondrial quality control in Parkinson's disease[2][3][12], and bacterial GlpG to disrupt biofilm formation in uropathogenic infections[3].

References

  • BRENDA Enzyme Database - EC 3.4.21.105 (Providencia stuartii) . BRENDA. Available at:[Link]

  • BRENDA Enzyme Database - EC 3.4.21.105 (Escherichia coli) . BRENDA. Available at:[Link]

  • Structure of E.coli rhomboid protease GlpG in complex with monobactam L62 (3ZMH) . RCSB Protein Data Bank. Available at:[Link]

  • Mechanism of Inhibition of Rhomboid Protease GlpG by Peptidyl Ketoamides . ResearchGate. Available at: [Link]

  • Rhomboid protease mechanism of action unveiled . CORDIS - European Commission. Available at:[Link]

  • Design, synthesis and biological evaluation of rhomboid protease specific inhibitors . Heinrich Heine University Düsseldorf. Available at:[Link]

  • Hunting enzymes in the membrane: A new strategy to inhibit rhomboid proteases . IOCB Prague. Available at: [Link]

  • A New Class of Rhomboid Protease Inhibitors Discovered by Activity-Based Fluorescence Polarization . PLOS ONE. Available at:[Link]

  • Crystal structures and inhibition kinetics reveal a two-stage catalytic mechanism with drug design implications for rhomboid proteolysis . PubMed Central (PMC). Available at:[Link]

  • Structure of E.coli rhomboid protease GlpG in complex with monobactam L29 (3ZMI) . RCSB Protein Data Bank. Available at:[Link]

  • 4-Oxo-β-lactams as Covalent Inhibitors of the Mitochondrial Intramembrane Protease PARL . ACS Medicinal Chemistry Letters. Available at:[Link]

  • Evidence of small molecule binding and blood stage essentiality for P. falciparum . Research Square. Available at:[Link]

Sources

Exploratory

Crystal structure of E. coli GlpG bound to Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

Intramembrane proteases (IMPs) are a unique class of enzymes that cleave transmembrane substrates within the hydrophobic environment of the lipid bilayer. Among them, rhomboid proteases are highly conserved across all do...

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Author: BenchChem Technical Support Team. Date: April 2026

Intramembrane proteases (IMPs) are a unique class of enzymes that cleave transmembrane substrates within the hydrophobic environment of the lipid bilayer. Among them, rhomboid proteases are highly conserved across all domains of life and are implicated in critical signaling pathways, including parasite invasion in malaria and epidermal growth factor (EGF) signaling.

This technical guide provides an in-depth analysis of the structural and mechanistic principles governing the inhibition of the Escherichia coli rhomboid protease, GlpG, by a highly specific β -lactam inhibitor: Phenyl 2-oxo-4-phenylazetidine-1-carboxylate . By dissecting the crystallographic data and the self-validating experimental workflows required to capture this complex, we provide actionable insights for structure-based drug design targeting IMPs.

Mechanistic Principles of GlpG and β -Lactam Inhibition

Unlike soluble serine proteases that utilize a classical catalytic triad, GlpG relies on a membrane-embedded catalytic dyad consisting of Ser201 and His254 . The active site is located in a hydrophilic indentation that is accessible to water from the bulk solution, solving the thermodynamic paradox of intramembrane hydrolysis .

The Suicide Inhibition Mechanism

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate acts as a mechanism-based suicide inhibitor. The inhibition proceeds via a nucleophilic attack by the hydroxyl group of Ser201 on the strained β -lactam ring of the azetidine core. This results in ring-opening and the formation of a stable covalent acyl-enzyme intermediate.

Causality in Structural Stability: In a typical proteolytic reaction, the acyl-enzyme intermediate is rapidly hydrolyzed by a water molecule activated by the catalytic histidine, with the transition state stabilized by the oxyanion hole. However, crystallographic data reveals a critical deviation: the ester carbonyl oxygen of the covalently bound azetidine inhibitor faces away from the oxyanion hole . This orientation displaces the hydrolytic water molecule and prevents deacylation, rendering the inhibition highly stable and practically irreversible.

Ligand-Induced Formation of the S2' Cavity

Apo-GlpG structures (e.g., PDB: 2IC8) show a compact active site where the bulky side chain of Trp236 blocks the putative S2' subsite. Upon binding of the azetidine inhibitor, the hydrophobic N-substituent (the phenyl ring) sterically clashes with the native conformation. This forces Trp236 to rotate outward by approximately 90 degrees, revealing a cryptic, water-filled S2' cavity . This ligand-induced conformational plasticity is a vital consideration for designing highly specific, next-generation rhomboid inhibitors.

Quantitative Structural Data

The table below summarizes the critical crystallographic parameters comparing the Apo state of GlpG with the Azetidine-bound state, highlighting the structural shifts that occur upon inhibition.

Structural ParameterApo-GlpGGlpG + Azetidine Inhibitor
PDB ID 2IC83ZMH / 3ZMI
Resolution 2.10 Å2.20 - 2.40 Å
Active Site State Free Ser201 / His254 dyadCovalent acyl-enzyme adduct at Ser201
Oxyanion Hole UnoccupiedInhibitor carbonyl oriented away from hole
Trp236 Conformation Buried, blocking S2' pocketRotated outward (~90°), opening pocket
S2' Cavity Volume Cryptic (Collapsed)Expanded to accommodate the phenyl ring
Inhibition Kinetics N/ASlow, irreversible covalent binding

Experimental Workflow: Capturing the Covalent Complex

To successfully resolve the crystal structure of a 6-transmembrane domain (TMD) protein bound to a covalent inhibitor, the experimental protocol must be rigorously controlled. As a Senior Application Scientist, I mandate the use of a self-validating workflow to ensure that each step confirms the success of the previous one before proceeding to the resource-intensive crystallization phase.

Step-by-Step Methodology

Step 1: Recombinant Expression & Membrane Solubilization

  • Action: Express C-terminally His-tagged E. coli GlpG in BL21(DE3) cells. Harvest membranes via ultracentrifugation (100,000 x g) and solubilize overnight in 1% (w/v) n-dodecyl- β -D-maltopyranoside (DDM).

  • Causality: GlpG's 6-TMD architecture is highly hydrophobic. DDM is a mild, non-ionic detergent that forms micelles precisely sized to shield the transmembrane helices without denaturing the functional fold.

  • Validation: Perform Size Exclusion Chromatography (SEC). A single, sharp monodisperse peak validates that the protein-micelle complex is homogeneous and free of aggregates.

Step 2: Inhibitor Incubation & Covalent Adduct Formation

  • Action: Incubate the purified GlpG-DDM micelles with a 5-fold molar excess of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate at 25°C for 4 hours.

  • Causality: The slow catalytic turnover of IMPs requires extended incubation times to ensure complete stoichiometric saturation of the active sites.

  • Validation: Analyze the sample using intact protein Liquid Chromatography-Mass Spectrometry (LC-MS). A discrete mass shift corresponding exactly to the molecular weight of the ring-opened inhibitor confirms 100% covalent modification. Do not proceed to crystallization if unmodified Apo-GlpG remains.

Step 3: Vapor Diffusion Crystallization

  • Action: Set up hanging drop vapor diffusion plates. Mix the validated protein-inhibitor complex at a 1:1 ratio with a reservoir solution containing 2.5–3 M ammonium chloride .

  • Causality: High concentrations of ammonium chloride act as a precipitant by competing for water, slowly reducing the solubility of the detergent-protein complex and forcing it into an ordered crystalline lattice.

  • Validation: Harvest crystals, cryoprotect with 20% glycerol, and collect X-ray diffraction data at a synchrotron source. Clear electron density in the Fo​−Fc​ omit map around Ser201 validates the structural model.

Workflow Visualization

Workflow Sol 2. Membrane Solubilization 1% DDM Detergent Exp->Sol Harvest & Lyse Pur 3. SEC Purification Validation: Monodisperse Peak Sol->Pur Extract 6-TMD Core Inc 4. Inhibitor Incubation Beta-Lactam Binding Pur->Inc Apo-GlpG Micelles MS 5. LC-MS Validation Mass Shift Confirmation Inc->MS Covalent Adduct Formation Cryst 6. Vapor Diffusion Crystallization 2.5-3 M NH4Cl MS->Cryst Stoichiometric Complex Cryst->XRD Crystal Harvesting

Figure 1: Self-validating workflow for crystallization of the GlpG-azetidine inhibitor complex.

Implications for Drug Development

The structural elucidation of the GlpG-azetidine complex represents a watershed moment in membrane protein pharmacology. Because rhomboid proteases are highly conserved, the structural insights gained from E. coli GlpG directly translate to pathogenic orthologs, such as the Plasmodium falciparum ROMs (essential for malaria parasite invasion) and human RHBDL4 (implicated in cancer cell signaling) .

By proving that the S2' cavity is not a static void but a dynamic, ligand-induced pocket, drug developers can now utilize flexible docking algorithms to design bulkier, highly selective azetidine derivatives. Furthermore, engineering the carbonyl orientation to deliberately avoid the oxyanion hole provides a validated blueprint for designing ultra-stable, irreversible covalent inhibitors against challenging intramembrane targets.

References

  • Vinothkumar, K. R., Pierrat, O. A., Large, J. M., et al. (2013). "Structure of Rhomboid Protease in Complex with β -Lactam Inhibitors Defines the S2' Cavity." Structure, 21(6), 1051-1058.[Link]

  • Lemberg, M. K., & Strisovsky, K. (2021). "Discovery of Cellular Roles of Intramembrane Proteases." ACS Chemical Biology, 16(1), 15-28.[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.21.105 - rhomboid protease and Organism(s) Escherichia coli." BRENDA.[Link]

  • Wolf, E. V., Zeißler, A., Vosyka, O., et al. (2013). "A New Class of Rhomboid Protease Inhibitors Discovered by Activity-Based Fluorescence Polarization." PLOS One, 8(8), e72307.[Link]

Foundational

A Technical Guide to the Covalent Binding Mechanism of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate with Catalytic Serine Residues

This guide provides an in-depth exploration of the molecular interactions governing the covalent inhibition of serine hydrolases by Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. Designed for researchers in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the molecular interactions governing the covalent inhibition of serine hydrolases by Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. Designed for researchers in drug discovery and chemical biology, this document elucidates the underlying chemical principles, presents the hypothesized binding mechanism, and offers detailed protocols for experimental validation.

Introduction: The Molecular Dance of Inhibition

Serine hydrolases, a vast and functionally diverse class of enzymes, are central to countless physiological processes. Their catalytic activity relies on a highly conserved active site machinery, most notably the catalytic triad composed of serine, histidine, and aspartate residues.[1][2] This triad works in concert to activate the serine hydroxyl group, transforming it into a potent nucleophile capable of cleaving peptide or ester bonds.[3][4]

Covalent inhibitors, such as those based on the β-lactam (azetidin-2-one) scaffold, exploit this catalytic mechanism for their inhibitory action.[5] These molecules act as "suicide substrates," presenting an electrophilic "warhead" that the enzyme's active site serine attacks, leading to the formation of a stable, covalent acyl-enzyme complex.[5][6] This effectively sequesters the enzyme, halting its catalytic cycle. Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a specific embodiment of this inhibitor class, featuring a strained four-membered β-lactam ring poised for nucleophilic attack. This guide will dissect the step-by-step mechanism by which this compound is predicted to irreversibly bind to a catalytic serine.

Part 1: The Mechanistic Pathway of Covalent Adduct Formation

The inhibition of a serine hydrolase by Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a two-step process involving initial non-covalent binding followed by an irreversible chemical reaction.[7]

Step 1: Initial Binding and Formation of the Michaelis Complex

Initially, the inhibitor binds reversibly to the enzyme's active site to form a non-covalent enzyme-inhibitor (E•I) complex, also known as the Michaelis complex. This binding is guided by shape complementarity and non-covalent interactions between the inhibitor and the enzyme's substrate-binding pockets.

Step 2: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

The core of the covalent interaction begins with the catalytic machinery of the enzyme.[2][8]

  • Serine Activation: The histidine residue (His57 in chymotrypsin) of the catalytic triad, acting as a general base, abstracts a proton from the hydroxyl group of the catalytic serine (Ser195).[1][2] This greatly enhances the nucleophilicity of the serine oxygen.

  • Nucleophilic Attack: The activated serine alkoxide attacks the highly electrophilic carbonyl carbon of the β-lactam ring.[5][9] The inherent ring strain of the four-membered azetidinone makes this carbonyl particularly susceptible to attack compared to a standard amide bond.

  • Intermediate Stabilization: This attack results in the formation of a transient, high-energy tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen (now an oxyanion) is stabilized by hydrogen bonds from backbone amide groups in a region of the active site known as the "oxyanion hole".[4][8]

Step 3: Ring Opening and Acyl-Enzyme Complex Formation

The unstable tetrahedral intermediate rapidly collapses.

  • β-Lactam Ring Cleavage: The C-N bond within the β-lactam ring breaks. This is the key ring-opening step.

  • Protonation of the Leaving Group: The nitrogen atom of the opened ring is protonated by the now-protonated histidine residue, which acts as a general acid. This facilitates the departure of the phenoxycarbonyl group.

  • Formation of the Covalent Adduct: The result is a stable acyl-enzyme intermediate, where the inhibitor is covalently attached to the catalytic serine via an ester bond.[3][5] This complex is typically very stable, rendering the enzyme inactive.

Visualizing the Mechanism

The following diagram illustrates the key steps in the covalent modification of the catalytic serine.

Covalent Inhibition Mechanism cluster_0 Enzyme Active Site E_I 1. Michaelis Complex Enzyme + Inhibitor (E•I) Tetra 2. Tetrahedral Intermediate (Ser-O⁻ stabilized in oxyanion hole) E_I->Tetra Nucleophilic Attack by Serine Acyl 3. Acyl-Enzyme Complex (Covalently Inactivated Enzyme) Tetra->Acyl β-Lactam Ring Opening (k_inact) Leaving_Group Phenoxycarbonyl Group Departs Acyl->Leaving_Group Release Inhibitor Phenyl 2-oxo-4-phenyl- azetidine-1-carboxylate Inhibitor->E_I Reversible Binding (Kᵢ) Catalytic_Triad Activated Ser-OH (Proton abstracted by His)

Caption: Covalent inhibition pathway of a serine hydrolase.

Part 2: Experimental Validation Protocols

To confirm the proposed covalent binding mechanism and characterize the inhibitor's potency, a series of biochemical and biophysical assays are required.

Protocol 1: Kinetic Analysis of Time-Dependent Inhibition

Covalent inhibitors are characterized by time-dependent inhibition. This protocol determines the kinetic parameters Kᵢ (inhibitor affinity) and k_inact (maximum rate of inactivation).[7][10]

Objective: To quantify the potency of the inhibitor by measuring the rate of enzyme inactivation.

Methodology:

  • Reagents and Buffers:

    • Purified serine hydrolase of interest.

    • Phenyl 2-oxo-4-phenylazetidine-1-carboxylate stock solution (in DMSO).

    • Chromogenic or fluorogenic substrate for the enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl).

  • Procedure:

    • Prepare a series of inhibitor dilutions in assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Initiate the inactivation reaction by adding the different concentrations of the inhibitor to the enzyme. Allow this pre-incubation to proceed for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, initiate the activity assay by adding a saturating concentration of the substrate.

    • Measure the initial reaction velocity (rate of product formation) using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line yields the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations [I].

    • Fit the data to the Michaelis-Menten-like equation for irreversible inhibition: k_obs = (k_inact * [I]) / (Kᵢ + [I])

    • The fitted curve will provide the values for k_inact and Kᵢ. The overall potency is often reported as the second-order rate constant k_inact / Kᵢ.[7]

Data Summary Table:

ParameterDescriptionUnits
Kᵢ Dissociation constant for the initial E•I complex.µM
k_inact Maximum rate of covalent modification at saturation.s⁻¹
k_inact / Kᵢ Second-order rate constant for inactivation efficiency.M⁻¹s⁻¹
Protocol 2: Mass Spectrometry for Adduct Confirmation

Mass spectrometry (MS) provides definitive proof of covalent bond formation by detecting the mass shift in the protein or its peptides corresponding to the addition of the inhibitor.[11][12][13]

Objective: To confirm the covalent modification of the enzyme and identify the specific serine residue that is modified.

Methodology:

  • Sample Preparation:

    • Incubate the target enzyme with a molar excess (e.g., 10-fold) of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate for a sufficient time to ensure complete inactivation (guided by kinetic data).

    • Include a control sample of the enzyme incubated with vehicle (DMSO) only.

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange.

  • Intact Protein Analysis (Top-Down MS): [14]

    • Analyze the treated and control enzyme samples by high-resolution mass spectrometry (e.g., ESI-Q-TOF or Orbitrap).

    • Compare the deconvoluted mass spectra. A mass increase in the treated sample corresponding to the mass of the opened β-lactam adduct confirms covalent modification.

  • Peptide Mapping Analysis (Bottom-Up MS): [12][13]

    • Denature, reduce, and alkylate the treated and control enzyme samples.

    • Digest the proteins into smaller peptides using a specific protease like trypsin.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the enzyme's sequence, specifying a variable modification on serine residues with the mass of the inhibitor adduct.

    • Identification of a peptide with this specific mass shift, and fragmentation data confirming the modification site, provides unambiguous evidence of the covalent bond at the catalytic serine.

Expected Mass Shift:

The expected mass increase on the serine residue will be the molecular weight of the inhibitor minus the molecular weight of the phenoxycarbonyl leaving group.

Experimental Workflow Visualization

Validation_Workflow cluster_kinetics Protocol 1: Kinetic Analysis cluster_ms Protocol 2: Mass Spectrometry K1 Enzyme + Inhibitor (Varying [I] and time) K2 Add Substrate K1->K2 K3 Measure Activity (V₀) K2->K3 K4 Plot ln(Activity) vs. Time to get k_obs K3->K4 K5 Plot k_obs vs. [I] to get k_inact and Kᵢ K4->K5 M1 Incubate Enzyme + Excess Inhibitor M2 Remove Unbound Inhibitor M1->M2 M3 Intact Mass Analysis (Detect Mass Shift) M2->M3 M4 Proteolytic Digestion (e.g., Trypsin) M2->M4 M5 LC-MS/MS Analysis M4->M5 M6 Identify Modified Peptide (Confirm Site) M5->M6 start Hypothesized Mechanism start->K1 start->M1

Caption: Experimental workflow for validating covalent inhibition.

Part 3: Structural Characterization via X-ray Crystallography

While kinetics and mass spectrometry confirm if and where covalent binding occurs, X-ray crystallography can reveal how.[15][16] Obtaining a high-resolution crystal structure of the enzyme-inhibitor complex provides the ultimate proof of the binding mode.

Objective: To visualize the three-dimensional structure of the covalent acyl-enzyme complex at atomic resolution.

Methodology:

  • Complex Formation: Incubate a highly concentrated solution of the purified enzyme with the inhibitor to form the covalent complex.

  • Crystallization: Screen for crystallization conditions for the enzyme-inhibitor complex using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray source (e.g., a synchrotron) to collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known structure of the native enzyme. Refine the model against the experimental data.

  • Analysis: Analyze the final electron density map, which will clearly show the covalent linkage between the catalytic serine and the inhibitor, the conformation of the bound inhibitor, and its interactions with surrounding active site residues.[16] This can provide invaluable insights for structure-based drug design.

Conclusion

The covalent inhibition of catalytic serine residues by Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is predicted to proceed via a well-established mechanism initiated by nucleophilic attack from the activated serine. The strained β-lactam ring serves as an effective electrophile, leading to ring-opening and the formation of a highly stable acyl-enzyme adduct. The experimental protocols detailed in this guide—spanning enzyme kinetics, mass spectrometry, and X-ray crystallography—provide a robust framework for validating this mechanism, quantifying inhibitory potency, and elucidating the structural basis of inhibition. These approaches are fundamental to the characterization and development of novel covalent inhibitors for therapeutic applications.

References

  • The catalytic triad and its role in the serine protease mechanism. (2016, November 12). [Source not available].
  • Di Cera, E. (2009). Serine Proteases. IUBMB Life, 61(5), 510-515. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. [Link]

  • Wikipedia contributors. (2024, March 11). Serine protease. In Wikipedia, The Free Encyclopedia. [Link]

  • Mangel, W. F., Singer, P. T., Cyr, D. M., U'Ren, J. R., & Cohen, S. G. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proceedings of the National Academy of Sciences, 103(18), 6849-6854. [Link]

  • Mechanism of serine protease. The catalytic triad Ser/His/Asp acts in a... (n.d.). ResearchGate. [Link]

  • Mann, M., & Jensen, O. N. (2003). The characterization of protein post-translational modifications by mass spectrometry. Nature Biotechnology, 21(3), 255-261. [Link]

  • Schwartz, P. A., & Kuzmic, P. (2021). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 64(15), 10757-10760. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 773–778. [Link]

  • Emery Pharma. (2023, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

  • Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 773-8. [Link]

  • Tavares, S., & Pavan, C. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2004. [Link]

  • Brayer, G. D., Delbaere, L. T., James, M. N., Bauer, C. A., & Thompson, R. C. (1979). Crystallographic and kinetic investigations of the covalent complex formed by a specific tetrapeptide aldehyde and the serine protease from Streptomyces griseus. Proceedings of the National Academy of Sciences, 76(3), 96-100. [Link]

  • Fisher, J., Belasco, J. G., Khosla, S., & Knowles, J. R. (1987). The molecular basis of β-lactamase catalysis and inhibition. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 322(1209), 131-140. [Link]

  • Chait, B. T., & Kent, S. B. (1998). Identification and Characterization of Posttranslational Modifications of Proteins by MALDI Ion Trap Mass Spectrometry. The Journal of General Physiology, 111(2), 129-133. [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 305(Pt 1), 13-16. [Link]

  • Wilmouth, R. C., Edman, K., Neutze, R., Wright, P. A., Clifton, I. J., Schneider, T. R., Schofield, C. J., & Hajdu, J. (2002). X-ray structure of a serine protease acyl-enzyme complex at 0.95-A resolution. Journal of the American Chemical Society, 124(23), 6628-6637. [Link]

  • Archer, M. (2018). Structural Characterization of Serine Protease Complexes with Novel Inhibitors. [Source not available]. [Link]

  • He, F., Feng, Y., & Yang, L. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. Molecules, 29(6), 1303. [Link]

  • Mahamitra, G., & Pratt, R. F. (2013). Covalent inhibition of serine β-lactamases by novel hydroxamic acid derivatives. Biochemistry, 52(21), 3696-3704. [Link]

  • He, F., Feng, Y., & Yang, L. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 29(3), 743. [Link]

  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Shah, N. P., & Stroud, R. M. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. [Source not available]. [Link]

  • Armistead, F. J., & O'Donoghue, A. C. (2021). Reactivity of N-acyl hydrazone probes with the mammalian proteome. RSC Chemical Biology, 2(3), 963-970. [Link]

  • Adachi, M., & Kurihara, K. (2010). X-ray/neutron joint refinements of serine proteases. KEK Progress Report, 2009-A, 1-2. [Link]

  • Doherty, J. B., Ashe, B. M., Argenbright, L. W., Barker, P. L., Bonney, R. J., Chandler, G. O., Dahlgren, M. E., Dorn, C. P. Jr, Finke, P. E., Firestone, R. A., Fletcher, D., Hagmann, W. K., Mumford, R., O'Grady, L., Maycock, A. L., Pisano, J. M., Shah, S. K., Thompson, K. R., & Zimmerman, M. (1991). Inhibition of human serine proteases by substituted 2-azetidinones. Journal of Medicinal Chemistry, 34(4), 1258-1265. [Link]

  • Groutas, W. C., Kuang, R., Ruan, S., Tu, H., & Epp, J. B. (2000). N-Acyl and N-sulfonyloxazolidine-2,4-diones are pseudo-irreversible inhibitors of serine proteases. Bioorganic & Medicinal Chemistry, 8(5), 1039-1046. [Link]

  • Anderson, B. M., Cordes, E. H., & Jencks, W. P. (1961). Reactivity and catalysis in reactions of the serine hydroxyl group and of O-acyl serines. The Journal of Biological Chemistry, 236, 455-463. [Link]

  • Yun, H., Liu, Z., Li, Z., & Liu, H. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(6), 795-798. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3843. [Link]

  • Wang, Y., Zhang, Y., Wang, C., Li, Y., & Li, J. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1445. [Link]

  • Wang, Y., Zhang, Y., Wang, C., Li, Y., & Li, J. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1445. [Link]

  • Realini, N., Pizzirani, D., Pontis, S., Rossetti, A., Piomelli, D., & De Vivo, M. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(1), 749-769. [Link]

  • Sharma, P., & Kumar, A. (2016). Synthesis of substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)- 1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-one with Green Chemistry approach. IOSR Journal of Applied Chemistry, 9(6), 06-10. [Link]

Sources

Exploratory

Role of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in blocking the S2' substrate binding site

An In-depth Technical Guide on the Role of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in Blocking the S2' Substrate Binding Site Authored by a Senior Application Scientist Abstract The 2-azetidinone, or β-lactam, ring...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Role of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in Blocking the S2' Substrate Binding Site

Authored by a Senior Application Scientist

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics.[1][2] Beyond their antibacterial prowess, these strained four-membered heterocycles have emerged as versatile scaffolds for inhibiting a wide range of enzymes, including serine proteases, tryptase, and chymase.[1][3][4] This guide explores the mechanistic role of a specific derivative, Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, as a potential inhibitor of proteases, with a focused hypothesis on its interaction with the S2' substrate binding site. While direct experimental data for this specific molecule-target interaction is nascent, this document synthesizes established principles of β-lactam chemistry and protease enzymology to construct a robust model for its mechanism of action. We will dissect its synthesis, propose a binding hypothesis, and provide detailed protocols for its experimental validation, offering a comprehensive resource for researchers in enzymology and drug development.

The 2-Azetidinone Scaffold: A Privileged Inhibitor

The inhibitory power of the 2-azetidinone ring is intrinsically linked to its chemical structure. The four-membered ring induces significant angle strain, making the amide bond within the β-lactam highly susceptible to nucleophilic attack compared to a standard, unstrained amide bond.[2] In the context of serine proteases, the active site serine residue acts as the nucleophile. The acylation of this serine by the β-lactam ring forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting its catalytic cycle. This mechanism-based inhibition is a hallmark of many successful drugs.[3]

The versatility of the 2-azetidinone scaffold lies in the ability to modify its substituents at positions 1, 3, and 4. These modifications allow for the precise tuning of the molecule's steric and electronic properties to achieve high affinity and selectivity for the target enzyme's substrate binding pockets.[5] Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 1265178-35-5) is an exemplar of this design, featuring phenyl groups that can engage in hydrophobic and stacking interactions within the enzyme's active site.[6]

Deconstructing the Protease Active Site: The Role of Subsites

To understand how an inhibitor functions, one must first understand the architecture of the enzyme's active site. The active site of many proteases is not a single pocket but a series of subsites (S) that accommodate the amino acid residues (P) of the peptide substrate. The site of peptide bond cleavage is flanked by non-prime subsites (S1, S2, S3...) which bind the N-terminal residues (P1, P2, P3...), and prime-side subsites (S1', S2', S3'...) which bind the C-terminal residues (P1', P2', P3'...).

The specificity of a protease is largely determined by the nature of these subsites. For instance, the S1 pocket often dictates which amino acid can be at the P1 position of the substrate. Similarly, the S2' site is a critical determinant for accommodating the P2' residue, influencing substrate recognition and turnover. An effective inhibitor must possess moieties that can favorably occupy these subsites.[7]

Postulated Binding Mechanism of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

We hypothesize that Phenyl 2-oxo-4-phenylazetidine-1-carboxylate acts as a mechanism-based irreversible inhibitor of a target serine protease. The proposed mechanism involves two key stages: initial binding and covalent modification.

  • Initial Docking and Non-covalent Binding: The inhibitor first docks into the active site. The various functional groups are positioned to interact with the enzyme's subsites.

    • The Phenylcarboxylate Moiety (at N1): This group is postulated to occupy the S1 or S2 subsites, where the phenyl ring can form hydrophobic interactions and the carboxylate can form hydrogen bonds or salt bridges.

    • The Phenyl Group (at C4): Crucially, we propose this phenyl group extends into the prime-side of the active site, specifically targeting and occupying the S2' subsite . This interaction is likely driven by hydrophobic and π-π stacking interactions with aromatic residues lining the S2' pocket.

  • Covalent Inactivation: Once optimally positioned, the strained β-lactam ring is presented to the catalytic serine residue (Ser195 in chymotrypsin, for example). The serine's hydroxyl group attacks the electrophilic carbonyl carbon of the lactam, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This effectively blocks the active site and inhibits all further catalytic activity.

The diagram below illustrates this hypothetical binding and inhibition mechanism.

G cluster_Enzyme Protease Active Site cluster_Inhibitor Inhibitor Molecule cluster_Complex Acyl-Enzyme Complex (Inactive) S2_prime S2' Subsite (Hydrophobic Pocket) S1_prime S1' Subsite S1 S1 Subsite Serine Catalytic Serine (Ser-OH) Inactive_Enzyme Covalently Modified Serine (Ser-O-C=O) Serine->Inactive_Enzyme Covalent Bond Formation Inhibitor Phenyl 2-oxo-4-phenylazetidine-1-carboxylate Inhibitor->Inactive_Enzyme Covalent Bond Formation Phenyl_C4 4-Phenyl Group Phenyl_C4->S2_prime Hydrophobic Interaction Lactam β-Lactam Ring Lactam->Serine Nucleophilic Attack Phenyl_N1 N1-Phenylcarboxylate Phenyl_N1->S1 Binding Bound_Inhibitor Opened Inhibitor Inactive_Enzyme->Bound_Inhibitor Linkage

Caption: Hypothetical binding of the inhibitor to a protease active site, highlighting the occupation of the S2' subsite.

Synthesis and Experimental Validation

The foundation of any mechanistic study is the ability to synthesize the compound of interest and validate its activity through robust experimental protocols.

General Synthesis Protocol: Staudinger Cycloaddition

A common and effective method for synthesizing β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[5]

Workflow for Synthesis:

Caption: General workflow for the synthesis of the target compound via Staudinger [2+2] cycloaddition.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a self-validating system to determine the inhibitory potency (IC₅₀) of the synthesized compound against a model serine protease (e.g., chymotrypsin) using a chromogenic substrate.

Materials:

  • Target Protease (e.g., Bovine α-Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Synthesized Inhibitor Stock Solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Reagents: Dilute the enzyme and substrate to working concentrations in the assay buffer. Prepare a serial dilution of the inhibitor in DMSO, then dilute further in assay buffer to the final desired concentrations (ensure the final DMSO concentration is <1% in all wells).

  • Assay Setup:

    • To appropriate wells of the 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the serially diluted inhibitor solutions (or DMSO for the control).

    • Add 25 µL of the enzyme solution to all wells.

    • Mix and pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate Reaction: Add 100 µL of the pre-warmed substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30 minutes. The rate of increase in absorbance is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (no inhibitor) to get the percent inhibition.

    • Plot percent inhibition vs. log[Inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (nM) [Hypothetical]
Phenyl 2-oxo-4-phenylazetidine-1-carboxylateChymotrypsin85.2
Phenyl 2-oxo-4-phenylazetidine-1-carboxylateHuman Chymase45.7
Reference InhibitorHuman Chymase10.5
Protocol: Molecular Docking Study

To computationally validate the proposed binding mode, a molecular docking study can be performed.

Workflow for Computational Validation:

G start Inputs step1 Protein Preparation Download Crystal Structure (e.g., PDB) Remove Water, Add Hydrogens, Assign Charges start->step1 step2 Ligand Preparation Draw 2D Structure of Inhibitor Convert to 3D, Minimize Energy start->step2 step3 Grid Generation Define Active Site Coordinates Center Grid Box on S2' Subsite step1->step3 step2->step3 step4 Docking Simulation Run Docking Algorithm (e.g., AutoDock Vina) Generate Multiple Binding Poses step3->step4 step5 Analysis Score and Rank Poses Visualize Best Pose, Analyze Interactions (H-bonds, Hydrophobic) step4->step5 result Validated Binding Hypothesis step5->result

Caption: A typical workflow for performing a molecular docking study to predict inhibitor binding mode.

Conclusion and Future Perspectives

This guide has outlined a scientifically rigorous, albeit hypothetical, framework for understanding the role of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate as a protease inhibitor targeting the S2' subsite. The strength of the 2-azetidinone scaffold lies in its proven capacity for mechanism-based inhibition and its synthetic tractability.[1][5] The proposed binding mode, where the C4-phenyl group engages the S2' pocket, provides a clear and testable hypothesis for its mechanism of action.

The provided protocols for synthesis, in vitro kinetic analysis, and computational docking serve as a comprehensive roadmap for researchers to validate this hypothesis. Future work should focus on obtaining high-resolution co-crystal structures of the inhibitor bound to its target enzyme. This would provide definitive evidence of the binding mode and the specific interactions within the S1', S2', and other subsites, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

  • Singh, G. S. (2010). 2-Azetidinone--a new profile of various pharmacological activities. PubMed. Retrieved from [Link]

  • (n.d.). A REVIEW ON 2-AZETEDINONES. Retrieved from [Link]

  • Veerasamy, R., et al. (2018). Novel pyrazinamide condensed azetidinones inhibit the activities of cholinesterase enzymes. Taylor & Francis Online. Retrieved from [Link]

  • Kumar, A., & Parle, A. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Baraznenok, I. L., et al. (2013). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. PMC. Retrieved from [Link]

  • Albiston, A. L., et al. (2010). Phenylalanine-544 plays a key role in substrate and inhibitor binding by providing a hydrophobic packing point at the active site of insulin-regulated aminopeptidase. PubMed. Retrieved from [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Retrieved from [Link]

  • Rovero, P., et al. (1998). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. Retrieved from [Link]

  • Nikolova, S., et al. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. Retrieved from [Link]

Sources

Foundational

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate molecular weight and CAS 1265178-35-5 specifications

An In-Depth Technical Guide to Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 1265178-35-5) Introduction Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a heterocyclic organic compound featuring a core azetidin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 1265178-35-5)

Introduction

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a heterocyclic organic compound featuring a core azetidin-2-one (β-lactam) ring. This structural motif is of significant interest in medicinal chemistry, as the β-lactam ring is a cornerstone of numerous antibiotic drugs. The molecule's design, incorporating two phenyl groups and a carboxylate, presents a versatile scaffold for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, analytical methodologies for its characterization, potential applications in drug discovery, and essential safety protocols.

As a Senior Application Scientist, the focus of this document is not merely to present data, but to provide a causal understanding behind the experimental choices and potential applications, ensuring a self-validating and trustworthy framework for laboratory professionals.

Caption: Chemical structure of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

Part 1: Physicochemical Properties and Specifications

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and application in experimental settings. The specifications for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate are summarized below.

PropertyValueSource
CAS Number 1265178-35-5[1]
Molecular Formula C₁₆H₁₃NO₃[1]
Molecular Weight 267.28 g/mol [1]
MDL Number MFCD28405110[1]
Purity/Specification Typically ≥95% (via HPLC)[1]
SMILES Code O=C(N1C(CC1C2=CC=CC=C2)=O)OC3=CC=CC=C3[1]
Storage Conditions Store in a cool, dry place.[1]

Part 2: Synthesis and Mechanistic Insights

The synthesis of azetidin-2-ones, or β-lactams, is a well-established area of organic chemistry. A common and effective method for constructing this four-membered ring is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. A plausible synthetic pathway for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is outlined below. This proposed method is based on established chemical principles for the formation of related β-lactam structures.[2][3]

Proposed Synthetic Pathway

G reactant1 Styrene intermediate1 Aziridine Intermediate reactant1->intermediate1 reactant2 Phenyl N-chlorosulfonylcarbamate reactant2->intermediate1 intermediate2 Imine Formation intermediate1->intermediate2 Ring Opening reagent1 Base (e.g., Triethylamine) reagent1->intermediate2 product Phenyl 2-oxo-4-phenylazetidine-1-carboxylate intermediate2->product [2+2] Cycloaddition (Staudinger) reactant3 Phenoxyacetyl chloride reactant3->product

Caption: Proposed synthetic pathway for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Formation of the Imine.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve styrene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phenyl N-chlorosulfonylcarbamate (1.1 eq) to the solution. The reaction is often catalyzed by a Lewis acid.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, a basic workup is performed to neutralize the reaction mixture and isolate the intermediate imine.

  • Step 2: Staudinger [2+2] Cycloaddition.

    • In a separate flask, dissolve the isolated imine (1.0 eq) in anhydrous DCM.

    • Add a non-nucleophilic base, such as triethylamine (1.5 eq), to the solution.

    • Cool the mixture to 0°C.

    • Slowly add a solution of phenoxyacetyl chloride (1.2 eq) in anhydrous DCM to the reaction flask. The phenoxyacetyl chloride will react with the triethylamine to form a ketene in situ.

    • The ketene will then undergo a [2+2] cycloaddition with the imine to form the desired β-lactam ring.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Step 3: Workup and Purification.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

G start Synthesized Product hplc HPLC Analysis for Purity start->hplc lcms LC-MS for Molecular Weight Confirmation start->lcms nmr NMR Spectroscopy for Structural Elucidation (¹H, ¹³C) start->nmr ftir FTIR for Functional Group Identification start->ftir final Verified Compound hplc->final lcms->final nmr->final ftir->final

Caption: A typical analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound.

  • Column: A reverse-phase C18 column is typically suitable for this type of aromatic compound.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Detection: UV detection at 254 nm, where the phenyl groups will strongly absorb.

  • Expected Result: A single major peak indicating a high degree of purity.

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings (typically in the 7.0-8.0 ppm range), and signals for the aliphatic protons on the azetidine ring.
¹³C NMR Resonances for the carbonyl carbons (C=O) of the β-lactam and the carboxylate, as well as distinct signals for the aromatic and aliphatic carbons.
FTIR A strong absorption band around 1750-1780 cm⁻¹ characteristic of the β-lactam carbonyl group, and another strong carbonyl stretch for the carboxylate. C-O and C-N stretching bands would also be present.
Mass Spec The molecular ion peak corresponding to the molecular weight of the compound (267.28 g/mol ) should be observed, confirming the elemental composition.

Part 4: Applications in Research and Drug Development

The azetidine core is a privileged scaffold in medicinal chemistry, forming the basis of many important therapeutic agents.[4] Phenyl 2-oxo-4-phenylazetidine-1-carboxylate serves as a versatile starting material for creating libraries of novel compounds for biological screening.

Potential Modification Sites

Caption: Potential sites for derivatization on the core scaffold.

  • Aromatic Ring Substitution: The two phenyl rings can be functionalized through electrophilic aromatic substitution to introduce a wide variety of substituents, altering the compound's steric and electronic properties. This can be used to optimize binding to a biological target.

  • Carboxylate Modification: The phenyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides, esters, or other functional groups. This is a common strategy for improving pharmacokinetic properties.

  • Scaffold for Bioactive Molecules: This compound can be used as a key intermediate in the synthesis of more complex molecules with potential applications as enzyme inhibitors (e.g., proteases, β-lactamases), anti-inflammatory agents, or anticonvulsants.[5][6][7]

Part 5: Safety, Handling, and Disposal

Hazard Identification and Personal Protective Equipment (PPE)
  • Potential Hazards: May be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.[9] Some classes of related chemicals are suspected of causing genetic defects or cancer.

  • Handling Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.

  • Required PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or goggles.

    • Lab Coat: A standard laboratory coat should be worn.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.

Conclusion

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its core β-lactam structure, combined with multiple sites for chemical modification, makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview of its properties, a plausible synthetic approach, methods for its characterization, and essential safety information to aid researchers in its effective and safe utilization in the laboratory.

References

  • Chemical Synthesis Database. (2025, May 20). 4-oxo-1-phenyl-2-azetidinecarboxylic acid. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Asrondkar, A., Valsangkar, V., Patil, V., Bobade, A.S., & Chowdhary, A.S. (2014). Synthesis of substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)- 1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-one with Green Chemistry approach. IOSR Journal of Applied Chemistry, 7(4), 04-09. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(3-Benzyloxycarbonyl-phenyl)-acetyl]-3-(4-hydroxy-benzyl)-4-oxo-azetidine-2-carboxylic acid benzyl ester. Retrieved from [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(1), 41-49. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4381. Retrieved from [Link]

  • ResearchGate. (2007). Phenyl 2-oxoimidazolidine-1-carboxylate. Retrieved from [Link]

  • F1000Research. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. F1000Research, 13, 215. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Retrieved from [Link]

  • The Ohio Journal of Science. (n.d.). Quantitative Determination of Trace Amounts of Carbonyl Compounds. I, The Preparation of 2-(4'-Phenylazo) Phenylhydrazine Su. Retrieved from [Link]

  • Journal of Chemical Neuroanatomy. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Journal of Chemical Neuroanatomy, 82, 1-12. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenyl 2-oxoimidazolidine-1-carboxylate | Request PDF. Retrieved from [Link]

  • Pharmacophore. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 14(2), 65-70. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for co-crystallization of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate with membrane proteins

Topic: Protocol for Co-crystallization of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate with Membrane Proteins Audience: Researchers, scientists, and drug development professionals. Introduction: The Structural Frontier o...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Co-crystallization of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate with Membrane Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Frontier of Drug Discovery

Membrane proteins represent a significant portion of the human proteome and are the targets for over 60% of modern pharmaceuticals.[1] Their pivotal role in cellular communication, transport, and signaling makes them prime targets for therapeutic intervention.[2] Determining the high-resolution three-dimensional structure of a membrane protein in complex with a small molecule ligand, such as Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, is a cornerstone of structure-based drug design. This knowledge allows for the precise understanding of binding modes, the rational design of more potent and selective inhibitors, and the elucidation of drug-resistance mechanisms.

However, the journey from a purified protein-ligand complex to a diffraction-quality crystal is fraught with challenges. Membrane proteins are inherently unstable outside their native lipid bilayer, requiring solubilization in detergent micelles or reconstitution into membrane mimics like lipidic cubic phases (LCP).[3][4] This guide provides a comprehensive, experience-driven protocol for the co-crystallization of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate with a target membrane protein, focusing on the two most powerful techniques: Lipidic Cubic Phase (LCP) and Vapor Diffusion crystallization.

Part 1: Foundational Work - Characterization and Complex Formation

Success in crystallization is built upon a foundation of meticulously prepared and characterized materials. Attempting to crystallize a heterogeneous or unstable sample is a common cause of failure.

Ligand Analysis: Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

Before initiating co-crystallization trials, the physicochemical properties of the ligand must be understood. While specific experimental data for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is not widely published, we can infer properties from its constituent parts and related molecules.[5][6] The presence of two phenyl rings suggests significant hydrophobicity, which will influence its solubility in aqueous buffers.

Actionable Protocol: Ligand Stock Preparation and Solubility Testing

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 50-100 mM) of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Solubility Screening: Perform a dilution series of the ligand stock into the final protein purification buffer (including the detergent used for stabilization). Visually inspect for precipitation after a 1-hour incubation at the intended crystallization temperature (e.g., 4°C or 20°C).

  • Determine Maximum Soluble Concentration: Identify the highest concentration at which the ligand remains fully dissolved. This is critical for preparing the protein-ligand complex and avoiding the introduction of precipitate into crystallization experiments.

Table 1: Estimated Properties of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

PropertyEstimated Value / CharacteristicRationale & Experimental Verification
Molecular Weight ~281.29 g/mol Calculated from chemical formula (C17H15NO3).
Solubility Low in aqueous buffers; high in organic solvents.The two phenyl groups confer hydrophobicity. Must be empirically determined in the specific protein buffer.
Stability Likely stable, but should be verified.Azetidinone rings can be susceptible to hydrolysis at extreme pH. Verify stability in buffer over 24-48 hours via HPLC or LC-MS.
Stock Solvent DMSO, EthanolStandard solvents for non-polar small molecules.
Membrane Protein Quality Control

The membrane protein target must be of the highest purity and homogeneity. This is the single most critical factor for successful crystallization.[1][3]

  • Purity: The protein should be >95% pure as assessed by SDS-PAGE.

  • Homogeneity: The protein-detergent complex should elute as a single, monodisperse peak from a size-exclusion chromatography (SEC) column. Aggregated protein is detrimental to crystal formation.

  • Stability: The protein must be stable in the chosen detergent for the duration of the crystallization experiment, which can be weeks to months.[7][8]

Verification of Protein-Ligand Interaction

Before committing valuable protein to extensive screening, it is essential to confirm that the ligand binds to the target protein. This self-validating step ensures that any resulting crystals are indeed of the co-complex.

  • Label-Free Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm binding and determine affinity.

  • Thermal Shift Assay (TSA): A powerful method where ligand binding often confers thermal stability to the protein. An increase in the protein's melting temperature (Tm) in the presence of the ligand is strong evidence of an interaction.

Part 2: Co-Crystallization Workflows

The general workflow involves preparing a stable protein-ligand complex and then subjecting it to various crystallization conditions to induce the formation of a well-ordered crystal lattice.

Co_Crystallization_Workflow P_Prep Purified, Homogeneous Membrane Protein Complex Prepare Protein-Ligand Complex (Incubate Protein + Ligand) P_Prep->Complex L_Prep Characterized Ligand Stock (Phenyl 2-oxo-4-phenylazetidine-1-carboxylate) L_Prep->Complex Screen High-Throughput Crystallization Screening Complex->Screen LCP Lipidic Cubic Phase (LCP) Screen->LCP in meso VD Vapor Diffusion (Hanging/Sitting Drop) Screen->VD in surfo Hits Identify Initial Crystal 'Hits' LCP->Hits VD->Hits Optimize Optimize Conditions (Refine pH, Precipitants, etc.) Hits->Optimize Harvest Harvest & Cryo-protect Crystals Optimize->Harvest Data X-ray Diffraction Data Collection Harvest->Data

Caption: Overall workflow for membrane protein co-crystallization.

Workflow 1: Preparation of the Protein-Ligand Co-Complex

Causality: The goal is to achieve a saturated, stable complex before setting up crystallization trials. This increases the probability that the ligand will be incorporated into the crystal lattice.[9]

  • Concentrate Protein: Concentrate the purified, monodisperse membrane protein to a standard starting concentration, typically 10 mg/mL.

  • Add Ligand: Add the Phenyl 2-oxo-4-phenylazetidine-1-carboxylate stock solution to the concentrated protein.

    • Molar Ratio: Start with a 5- to 10-fold molar excess of ligand to protein to drive the binding equilibrium towards the complexed state.

    • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 1-2% (v/v), as higher concentrations can destabilize the protein.

  • Incubation: Incubate the mixture on ice or at 4°C for a minimum of 2 hours, or overnight if the ligand has slow binding kinetics.

  • Clarification: Centrifuge the complex at >14,000 x g for 10-15 minutes at 4°C to pellet any precipitated ligand or aggregated protein. The supernatant is now ready for crystallization.

Workflow 2: Crystallization Methodologies

No single crystallization method is universally successful. For membrane proteins, LCP and vapor diffusion are the most productive approaches and should be pursued in parallel.[10][11]

Table 2: Comparison of Primary Crystallization Methods

FeatureLipidic Cubic Phase (LCP)Vapor Diffusion (Hanging/Sitting Drop)
Principle Protein is reconstituted into a lipid bilayer mesophase, mimicking the native membrane.[7]Protein-detergent micelles are concentrated via vapor equilibration against a precipitant reservoir.[12][13]
Advantages Provides a near-native environment, promotes stability, often yields well-ordered crystals.[11]Technically simpler, vast number of commercial screens available, less viscous and easier to handle.
Disadvantages Highly viscous, difficult to dispense, crystal visualization can be challenging.[7]Detergent micelles can interfere with crystal packing, potentially leading to lower quality crystals.[10]
Best Suited For Unstable proteins, GPCRs, transporters.Proteins that are highly stable in detergent solution.
Protocol: Lipidic Cubic Phase (LCP) Crystallization

LCP crystallization involves mixing the protein-ligand complex with a molten lipid (typically monoolein) to form a viscous, transparent mesophase.[14][15]

LCP_Method SyringeA Syringe 1 Protein-Ligand Complex Mixer Couple & Mix Syringes (Forms viscous LCP mesophase) SyringeA->Mixer SyringeB Syringe 2 Molten Monoolein Lipid SyringeB->Mixer Dispense Dispense Nanoliter Boluses of LCP onto Glass Plate Mixer->Dispense Overlay Overlay with Precipitant Solution & Seal Dispense->Overlay Crystal Crystal Growth within the Lipid Bilayer Matrix Overlay->Crystal Vapor_Diffusion cluster_0 Well Reservoir Well (High Precipitant Conc.) Equilibrium Slow Equilibration Leads to Supersaturation & Crystal Nucleation Drop Crystallization Drop (Protein-Ligand Complex + Precipitant) Vapor Water Vapor Diffusion Drop->Vapor Vapor->Well

Caption: Principle of vapor diffusion crystallization.

Step-by-Step Methodology (Sitting Drop):

  • Prepare Plate: Pipette 50-100 µL of precipitant solutions from various commercial screens into the reservoir wells of a 96-well sitting drop plate.

  • Prepare Drop: In the "sitting drop" post for each well, mix 100-300 nL of the protein-ligand complex with an equal volume of the corresponding reservoir solution.

  • Seal and Incubate: Seal the plate with clear tape to create an airtight environment for each well.

  • Incubate and Monitor: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth periodically. The drop slowly loses water to the reservoir, increasing the concentration of both protein and precipitant, which drives the system toward supersaturation and nucleation. [13]

Part 3: From Crystal Hit to Structure

Crystal Optimization

Initial "hits" are often small, poorly formed, or not single crystals. Optimization is an iterative process to improve crystal quality.

  • Grid Screening: Systematically vary the concentrations of the primary precipitant (e.g., PEG) and salt around the initial hit condition.

  • pH Variation: Screen a narrow range of pH values (±0.5 units) around the initial condition.

  • Additive Screening: Introduce small molecules (additives) that can promote favorable crystal contacts.

  • Seeding: Use micro- or macro-seeding, where microscopic fragments of existing crystals are introduced into new drops to encourage the growth of larger, single crystals.

Crystal Harvesting and Cryo-protection

Once diffraction-quality crystals are obtained, they must be carefully harvested and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure.

  • Cryo-protection: Crystals must be briefly soaked in a solution containing the original mother liquor supplemented with a cryo-protectant (e.g., 20-30% glycerol, ethylene glycol, or a high concentration of the precipitant itself) to prevent the formation of damaging ice crystals.

  • Harvesting: Using a micro-manipulation loop, carefully remove a single crystal from the drop.

  • Flash-Cooling: Immediately plunge the loop containing the crystal into liquid nitrogen. The vitrified crystal can now be stored for data collection.

Conclusion

The co-crystallization of a small molecule like Phenyl 2-oxo-4-phenylazetidine-1-carboxylate with a membrane protein is a challenging but achievable goal that provides invaluable insight for drug discovery. The keys to success are a systematic approach, meticulous preparation of high-quality materials, and the parallel exploration of multiple crystallization methodologies, primarily LCP and vapor diffusion. By understanding the causality behind each step—from ligand characterization to crystal harvesting—researchers can navigate the complexities of membrane protein crystallography and unlock the structural secrets that drive modern pharmacology.

References

  • MDPI. (2022). Protein Fusion Strategies for Membrane Protein Stabilization and Crystal Structure Determination. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Available at: [Link]

  • ACS Publications. (n.d.). Crystallization of a Polar Protein and Small Molecules from the Aqueous Compartment of Lipidic Cubic Phases. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Membrane Protein Stabilization Strategies for Structural and Functional Studies. Available at: [Link]

  • Formulatrix. (n.d.). Lipidic Cubic Phase (LCP) - Crystallizing Membrane Proteins. Available at: [Link]

  • SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Available at: [Link]

  • MDPI. (2025). Two Cocrystals of Phenazine with Different Phenylboronic Acids. Available at: [Link]

  • YouTube. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. Available at: [Link]

  • PNAS. (1996). Lipidic cubic phases: A novel concept for the crystallization of membrane proteins. Available at: [Link]

  • Ismagilov Group, Caltech. (2010). Protein Crystallization Using Microfluidic Technologies Based on Valves, Droplets, and SlipChip. Available at: [Link]

  • Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available at: [Link]

  • Portland Press. (2020). Membrane protein crystallography in the era of modern structural biology. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Lipidic cubic phases as matrices for membrane protein crystallization. Available at: [Link]

  • PHARMAKON—Press. (2024). Utilization of co-crystallization technology to enhance the solubility and the dissolution profiles of famotidine. Available at: [Link]

  • Creative Biostructure. (2025). From Solution to Crystal: Mastering Protein Crystallization. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Crystallization chaperone strategies for membrane proteins. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-oxo-1-phenyl-2,2-azetidinedicarboxylic acid. Available at: [Link]

  • Moodle@Units. (n.d.). Protein crystallization. Available at: [Link]

  • Creative Biostructure. (n.d.). Membrane Protein Crystallization. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Using nanoliter plugs in microfluidics to facilitate and understand protein crystallization. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Biomolecular membrane protein crystallization. Available at: [Link]

  • Google Patents. (n.d.). WO2004078161A1 - Pharmaceutical co-crystal compositions....
  • Domainex. (n.d.). Protein-ligand X-ray Crystallography in support of the Development of a selective small molecule inhibitor. Available at: [Link]

  • MDPI. (2021). Protein Crystallization in a Microfluidic Contactor with Nafion®117 Membranes. Available at: [Link]

  • Semantic Scholar. (n.d.). Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. Available at: [Link]

  • EurekAlert!. (2017). Biophysicists propose new approach for membrane protein crystallization. Available at: [Link]

  • IEEE Xplore. (n.d.). Microfluidic device for super-fast evaluation of membrane protein crystallization. Available at: [Link]

  • Oak Ridge National Laboratory. (2015). Crystallization and Solvent Exchange. Available at: [Link]

  • bioRxiv. (2019). Structure determination from lipidic cubic phase embedded microcrystals by MicroED. Available at: [Link]

  • Royal Society of Chemistry. (2016). A microfluidic-based protein crystallization method in 10 micrometer-sized crystallization space. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate Stock Solutions for In Vitro Assays

Abstract This document provides a comprehensive, field-proven guide for the preparation, storage, and handling of stock solutions of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, a small molecule likely intended for in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, storage, and handling of stock solutions of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, a small molecule likely intended for in vitro biological assays. The integrity and reproducibility of experimental data are critically dependent on the precise and stable concentration of the test compound. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring researchers can generate reliable and accurate results. We will cover solvent selection, primary stock preparation, serial dilution strategies to avoid precipitation, and best practices for storage and use in sensitive biological systems.

Introduction: The Foundation of Reproducible Data

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate belongs to a class of small organic molecules whose efficacy in biological assays is contingent upon its bioavailability in the test system. As with many such compounds, it is expected to have limited aqueous solubility, making the choice of solvent and handling protocol paramount. Improper preparation can lead to concentration inaccuracies, compound precipitation, or degradation, any of which can invalidate experimental outcomes.

This application note serves as a detailed protocol and a technical guide, grounded in established principles of chemical handling for drug discovery and life science research. By adhering to these self-validating procedures, researchers can minimize variability and ensure the integrity of their results.

Compound Characteristics and Essential Safety Precautions

While specific experimental data for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is not widely published, its chemical structure allows us to infer key properties and handling requirements.

Table 1: Chemical Identity of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

PropertyValue
Molecular Formula C₁₆H₁₃NO₃
Molecular Weight 267.28 g/mol
Predicted Nature Likely a hydrophobic, nonpolar small molecule with poor aqueous solubility.

Safety & Handling: Before handling, consult the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a novel chemical powder:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves[1].

  • Ventilation: Handle the solid compound in a chemical fume hood or a well-ventilated area to avoid inhalation of fine particulates[1][2].

  • Static Discharge: Be aware that fine powders can be subject to static discharge.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)

For nonpolar organic molecules, the solvent of choice for biological assays is overwhelmingly Dimethyl Sulfoxide (DMSO)[3].

  • Expert Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds that are otherwise insoluble in water[3][4]. This property is essential for creating a high-concentration primary stock solution from which working solutions can be prepared.

The Importance of Solvent Purity

The quality of the DMSO used is a critical, often overlooked, variable.

  • Use Anhydrous, High-Purity DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[3][5]. The presence of water can decrease the solubility of hydrophobic compounds, leading to precipitation, or promote hydrolysis and degradation of the compound over time[5]. Always use a new, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing primary stock solutions[6].

  • Storage of DMSO: Once opened, store the DMSO stock bottle tightly sealed, and consider purging the headspace with an inert gas like argon or nitrogen to minimize moisture absorption[6].

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to accurately prepare a 10 mM primary stock solution, which serves as the foundation for all subsequent dilutions.

Pre-Protocol Calculations & Materials

Objective: To prepare 1 mL of a 10 mM stock solution.

Calculation:

  • Moles needed: Volume (L) x Concentration (mol/L) = 0.001 L x 0.010 mol/L = 0.00001 mol

  • Mass needed (mg): Moles x Molecular Weight (g/mol) x 1000 (mg/g) = 0.00001 mol x 267.28 g/mol x 1000 mg/g = 2.67 mg

Materials:

  • Phenyl 2-oxo-4-phenylazetidine-1-carboxylate powder

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Sterile, positive displacement pipette tips

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Reconstitution Procedure
  • Equilibrate Compound: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening.

    • Scientist's Note: This prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability and accurate weighing[6].

  • Weigh Compound: Carefully weigh out 2.67 mg of the compound on a calibrated analytical balance and transfer it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Tightly cap the vial and vortex gently for 1-2 minutes[3].

  • Troubleshooting Dissolution: If the compound does not fully dissolve, proceed with the following steps sequentially:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes[3][7]. This uses ultrasonic waves to break apart solid aggregates.

    • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 10-15 minutes[3]. Be cautious, as excessive heat can degrade some compounds.

    • Visual Confirmation: Visually inspect the solution against a light source to ensure there are no visible particulates. A clear, homogenous solution is required.

Aliquoting and Long-Term Storage

Proper storage is essential to maintain the integrity of the stock solution over time.

  • Aliquot Solution: Once fully dissolved, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in tightly sealed, sterile amber vials or polypropylene tubes.

    • Rationale: Aliquoting is the most effective strategy to avoid repeated freeze-thaw cycles[3][6][8]. Each cycle increases the risk of moisture introduction and can cause the compound to fall out of solution upon re-freezing[5].

  • Store Appropriately: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store them under the following conditions.

Table 2: Recommended Storage Conditions for Stock Solutions

Storage FormatTemperatureRecommended DurationRationale & References
Solid Powder -20°CUp to 3 yearsMinimizes degradation by reducing molecular motion and chemical reactivity.[8][9]
DMSO Stock Solution -80°CUp to 6 monthsThe gold standard for preserving compound integrity in solution.[8][10]
DMSO Stock Solution -20°CUp to 1 monthSuitable for shorter-term storage. Re-qualify efficacy if stored longer.[8][10]

Experimental Protocol: Preparing Working Solutions for Assays

A common failure point in in vitro assays is compound precipitation when the DMSO stock is diluted into an aqueous assay buffer or cell culture medium. This is prevented by performing intermediate dilutions in 100% DMSO.

The Principle of Serial Dilution

It is best to first perform serial dilutions in pure DMSO to lower the compound concentration before the final "spike-in" into the aqueous medium. This stepwise reduction in concentration minimizes the drastic change in solvent polarity that causes precipitation[8].

Step-by-Step Dilution Workflow

This example describes creating a series of working solutions for a dose-response experiment.

  • Thaw Primary Stock: Remove a single aliquot of the 10 mM primary stock from the -80°C freezer and thaw it at room temperature.

  • Prepare Intermediate Dilutions (in 100% DMSO):

    • Label a series of sterile tubes for your dilution series (e.g., 1 mM, 100 µM, 10 µM).

    • To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly.

    • To create a 100 µM solution, add 10 µL of the 1 mM stock to 90 µL of 100% DMSO. Mix thoroughly.

    • Continue this process until you have reached the desired concentrations for your experiment. Always use a fresh pipette tip for each transfer.

  • Prepare Final Working Solution (in Aqueous Medium):

    • Add a small volume of your highest concentration DMSO dilution to the final assay medium. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM DMSO stock to 999 µL of assay buffer.

    • For a full dose-response curve, add the same volume (e.g., 1 µL) from each of your DMSO serial dilutions into separate tubes containing the final volume of assay medium. This ensures the final DMSO concentration remains constant across all conditions.

Figure 1: Workflow from solid compound to final working solution.

Critical Best Practices for In Vitro Assays

DMSO Cytotoxicity and Assay Interference

High concentrations of DMSO can be toxic to cells or interfere with enzyme kinetics[11][12]. It is imperative to keep the final concentration of DMSO in the assay as low as possible while ensuring compound solubility.

Table 3: Recommended Final DMSO Concentrations in Assays

Assay TypeRecommended Final DMSO %Rationale & References
General Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[3][8][11]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent toxicity than established cell lines.[3]
Enzyme/Biochemical Assays 0.1% - 1%Must be optimized for each specific assay, as DMSO can directly inhibit or alter enzyme activity.
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be kept consistent across all plates and targets.[3]
The Non-Negotiable Vehicle Control

Every experiment must include a vehicle control. This control consists of the assay medium containing the exact same final concentration of DMSO as the test conditions but without the compound[8].

  • Rationale: The vehicle control allows you to distinguish the biological effects of the compound from any potential effects of the solvent itself. Without this control, data interpretation is impossible.

Conclusion

The preparation of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate stock solutions is a foundational step that dictates the quality of subsequent in vitro data. By utilizing high-purity anhydrous DMSO, preparing a concentrated primary stock, employing a serial dilution strategy in pure DMSO, and adhering to strict storage and vehicle control protocols, researchers can ensure maximum compound stability and achieve accurate, reproducible results.

References

  • Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available at: [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • Chemical Synthesis Database. (2025). 4-oxo-1-phenyl-2-azetidinecarboxylic acid. Available at: [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet - 1-Boc-3-oxoazetidine. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Available at: [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs. in solution?. Available at: [Link]

  • The Society for Biomolecular Screening. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Available at: [Link]

  • ResearchGate. (n.d.). Phenyl 2-oxoimidazolidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Studies on synthesis and anti-bacterial activity of novel 4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates. Available at: [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Available at: [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2017). Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. Available at: [Link]

  • MDPI. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available at: [Link]

  • MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Available at: [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Available at: [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Available at: [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Available at: [Link]

  • gChem. (n.d.). DMSO Physical Properties. Available at: [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Available at: [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available at: [Link]

  • ResearchGate. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Available at: [Link]

Sources

Method

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate enzyme kinetics and inhibition assay methodology

Application Note: Kinetic Profiling and Assay Methodology for Rhomboid Protease Inhibition by Phenyl 2-oxo-4-phenylazetidine-1-carboxylate Executive Summary Rhomboid proteases are a unique class of intramembrane serine p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kinetic Profiling and Assay Methodology for Rhomboid Protease Inhibition by Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

Executive Summary

Rhomboid proteases are a unique class of intramembrane serine proteases (EC 3.4.21.105) that regulate critical biological processes, including epidermal growth factor (EGF) signaling, mitochondrial dynamics, and parasite invasion[1][2]. Unlike classical soluble serine proteases that utilize a Ser-His-Asp catalytic triad, rhomboids rely on a deeply buried Ser-His catalytic dyad embedded within the lipid bilayer[2][3].

Targeting these intramembrane enzymes presents unique biochemical challenges. Recently, monocyclic β -lactams, specifically derivatives like phenyl 2-oxo-4-phenylazetidine-1-carboxylate , have emerged as potent, mechanism-based covalent inhibitors of rhomboid proteases such as Escherichia coli GlpG and Providencia stuartii AarA[4][5]. This application note details the mechanistic rationale, kinetic theory, and validated step-by-step methodologies required to accurately profile the inhibitory activity of this compound.

Mechanistic Rationale: Causality in Covalent Inhibition

To design an effective assay, one must first understand the structural causality of the inhibitor-enzyme interaction. Phenyl 2-oxo-4-phenylazetidine-1-carboxylate acts as a suicide inhibitor.

Upon entering the active site, the catalytic serine (e.g., Ser201 in GlpG) executes a nucleophilic attack on the highly strained β -lactam carbonyl carbon, resulting in ring opening and the formation of a covalent acyl-enzyme intermediate[4][6]. Crucially, crystallographic data reveals that the carbonyl oxygen of the opened β -lactam ring faces away from the oxyanion hole[4][7]. This structural anomaly prevents the activation of a deacylating water molecule, rendering the covalent bond irreversible[7].

Furthermore, the specificity of this compound is driven by its N-carboxylate substituent (the phenyl carboxylate group). This hydrophobic moiety docks precisely into the S2' substrate-binding cavity of the rhomboid protease[4][8]. This interaction provides the necessary binding energy ( Ki​ ) prior to the covalent inactivation step ( kinact​ ), explaining why these compounds exhibit high selectivity for rhomboids over classical soluble serine proteases[5].

Mechanism E Rhomboid Protease (Ser201/His254 Dyad) EI Non-covalent Michaelis Complex (EI) E->EI + Inhibitor I Phenyl 2-oxo-4-phenylazetidine -1-carboxylate I->EI EI_cov Acyl-Enzyme Complex (Irreversible) EI->EI_cov Nucleophilic Attack (Ring Opening)

Graphviz Diagram 1: Mechanism of covalent inhibition of rhomboid proteases by monocyclic β-lactams.

Kinetic Theory: Moving Beyond IC 50​

Because phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a mechanism-based irreversible inhibitor, standard IC 50​ values are highly dependent on enzyme concentration and incubation time, making them unreliable for cross-study comparisons. Instead, the inhibition must be evaluated using the second-order rate constant of inactivation, kinact​/Ki​ .

The reaction follows the kinetic scheme:

E+I⇌EIkinact​​E−I

Where:

  • Ki​ is the dissociation constant of the initial non-covalent complex (EI).

  • kinact​ is the maximum rate of covalent bond formation.

Table 1: Representative Kinetic Parameters for Rhomboid Protease Inhibitors | Inhibitor Class | Compound | Target Enzyme | Inhibition Type | kinact​/Ki​ (M −1 s −1 ) | IC 50​ Apparent ( μ M)* | | :--- | :--- | :--- | :--- | :--- | :--- | | Isocoumarin | 3,4-Dichloroisocoumarin (DCI) | GlpG | Irreversible | ~ 15 | > 100 | | Fluorophosphonate | Diisopropyl fluorophosphonate | GlpG | Irreversible | ~ 5 | > 200 | | Monocyclic β -lactam | Phenyl 2-oxo-4-phenylazetidine-1-carboxylate | GlpG | Irreversible | > 1,200 | 0.8 - 2.5 |

*Note: Apparent IC 50​ values are provided for context but are strictly valid only for the specific 30-minute pre-incubation assay conditions.

Experimental Methodology

To accurately measure the kinetics of intramembrane proteases, the enzyme must be maintained in a native-like state using detergent micelles. We utilize n-dodecyl- β -D-maltoside (DDM), a non-ionic detergent that effectively mimics the lipid bilayer without denaturing the Ser-His dyad[1][9].

Protocol A: Preparation of Micellar Enzyme and Reagents

Causality Check: Intramembrane proteases will rapidly aggregate and lose catalytic activity in aqueous buffers. DDM ensures the enzyme remains monomeric and active.

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% (v/v) glycerol, and 0.05% (w/v) DDM.

  • Enzyme Preparation: Dilute purified recombinant E. coli GlpG or P. stuartii AarA to a working concentration of 20 nM in the Assay Buffer. Keep on ice.

  • Substrate Preparation: Dissolve the FRET-based fluorogenic substrate (e.g., Dabcyl-TatA-Edans chimera) in 100% DMSO to a 10 mM stock. Dilute to 10 μ M in Assay Buffer immediately before use.

  • Inhibitor Titration: Prepare a 10 mM stock of phenyl 2-oxo-4-phenylazetidine-1-carboxylate in DMSO. Create a 7-point 1:3 serial dilution series.

Protocol B: Time-Dependent Continuous FRET Assay

Causality Check: A continuous assay allows for the real-time monitoring of kobs​ (the pseudo-first-order rate constant of inactivation) by observing the decay of the reaction velocity over time.

  • Plate Setup: In a 96-well black, flat-bottom microplate, add 45 μ L of the 20 nM enzyme solution to each well.

  • Inhibitor Addition: Add 5 μ L of the inhibitor dilution series to the respective wells. Include a vehicle control (5 μ L of DMSO/Buffer) to establish the uninhibited baseline ( V0​ ).

  • Pre-incubation: Incubate the plate at 37°C for variable time points (e.g., 0, 10, 20, 30, and 60 minutes) to allow the covalent EI complex to form.

  • Reaction Initiation: Rapidly add 50 μ L of the 10 μ M FRET substrate to all wells using a multichannel pipette (Final enzyme concentration = 9 nM; Final substrate = 5 μ M).

  • Fluorescence Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 60 minutes at 37°C (Excitation: 340 nm, Emission: 490 nm).

Workflow S1 1. Micellar Enzyme Prep (0.05% DDM Buffer) S2 2. Inhibitor Incubation (Variable Timepoints) S1->S2 S3 3. FRET Substrate (TatA/Gurken Chimera) S2->S3 S4 4. Kinetic Readout (Ex/Em: 340/490 nm) S3->S4

Graphviz Diagram 2: Experimental workflow for time-dependent FRET-based inhibition assays.

Protocol C: Data Analysis and Validation
  • Determine kobs​ : For each inhibitor concentration, plot the fluorescence product formation over time. Fit the progress curves to the integrated rate equation for time-dependent inhibition:

    P=(vi​/kobs​)×[1−exp(−kobs​×t)]

    (Where P is product fluorescence, vi​ is initial velocity, and t is time).

  • Calculate kinact​ and Ki​ : Plot the derived kobs​ values against the inhibitor concentration [I] . Fit the data to the hyperbolic equation:

    kobs​=(kinact​×[I])/(Ki​+[I])
  • Self-Validation: Ensure the vehicle control yields a linear progress curve over the 60-minute readout. If the control curve flattens, the enzyme is denaturing in the micellar buffer, and the DDM/lipid ratio must be optimized.

References

  • Vinothkumar, K. R., Pierrat, O. A., Large, J. M., & Freeman, M. (2013). Structure of Rhomboid Protease in Complex with β -Lactam Inhibitors Defines the S2' Cavity. Structure, 21(6), 1051–1058.

  • Pierrat, O. A., Strisovsky, K., Christova, Y., Large, J., Ansell, K., et al. (2011). Monocyclic β -lactams are selective, mechanism-based inhibitors of rhomboid intramembrane proteases. ACS Chemical Biology, 6(4), 325–335.

  • BRENDA, The Comprehensive Enzyme Information System. (n.d.). Information on EC 3.4.21.105 - rhomboid protease and Organism(s) Escherichia coli and UniProt Accession P09391. BRENDA Enzyme Database.

  • Vosyka, O., Vinothkumar, K. R., Wolf, E. V., Brouwer, A. J., Liskamp, R. M., & Verhelst, S. H. L. (2013). Activity-based probes for rhomboid proteases discovered in a mass spectrometry-based assay. Proceedings of the National Academy of Sciences, 110(7), 2472–2477.

Sources

Application

Molecular docking protocols for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in rhomboid active sites

Topic: Molecular Docking Protocols for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in Rhomboid Active Sites For: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Molecular Docking Protocols for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in Rhomboid Active Sites

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth protocol for performing molecular docking of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, a β-lactam-containing compound, into the active site of rhomboid proteases. Rhomboid proteases, as intramembrane serine proteases, present unique challenges for computational analysis due to their lipid-embedded active sites. The protocols herein are designed to address these challenges by detailing a robust workflow, from system preparation to a crucial validation step and the final covalent docking analysis. Given that β-lactams are known to act as mechanism-based inhibitors that form a covalent bond with the catalytic serine, this guide focuses on a covalent docking methodology.[1][2] This approach provides a more mechanistically accurate representation of the binding event compared to standard non-covalent docking. By following these protocols, researchers can generate reliable models of the ligand-enzyme complex, elucidate key binding interactions, and inform structure-based drug design efforts targeting this important class of enzymes.

Foundational Concepts: The Target and the Ligand

The Target: Rhomboid Intramembrane Proteases

Rhomboid proteases are a conserved family of enzymes that catalyze peptide bond hydrolysis within the hydrophobic environment of the cell membrane.[3] Their active site, featuring a catalytic dyad of serine and histidine instead of the canonical Ser-His-Asp triad, is situated within a hydrophilic cavity approximately 10 Å into the lipid bilayer, accessible to water from the extracellular or luminal space.[4][5][6] This unique architecture allows for catalysis within an otherwise non-polar environment. The crystal structure of the E. coli rhomboid protease GlpG has revealed a core of six transmembrane domains, providing a structural blueprint for understanding its function and for designing targeted inhibitors.[4][6] Key features of the active site include the catalytic Ser-His dyad and an "oxyanion hole," which stabilizes the tetrahedral intermediate during the reaction.[7]

The Ligand: A β-Lactam Inhibitor

The molecule of interest, Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, belongs to the β-lactam class of compounds. The defining feature of this class is the four-membered azetidin-2-one ring. This strained ring is highly susceptible to nucleophilic attack, making β-lactams effective acylating agents.[8] In the context of serine proteases, the hydroxyl group of the catalytic serine residue attacks the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[1][9] This mechanism-based inhibition is well-documented, and monocyclic β-lactams have been specifically identified as potent and selective inhibitors of rhomboid proteases, validating their use as chemical probes and therapeutic leads.[2] Therefore, a covalent docking approach is not merely optional but essential for accurately modeling the interaction.

Principle of the Method: A Validated Covalent Docking Workflow

Standard molecular docking estimates the non-covalent binding pose of a ligand. However, for inhibitors that form a covalent bond, this approach is insufficient. Covalent docking protocols are specifically designed to model the formation of this bond, providing a more physically and mechanistically realistic prediction of the final complex. The workflow presented here is built on a principle of self-validation, ensuring the reliability of the computational model before proceeding to the docking of the target compound.[10]

Covalent_Docking_Workflow cluster_prep Part I: System Preparation cluster_val Part II: Protocol Validation cluster_dock Part III & IV: Docking & Analysis PDB Fetch PDB Structure (e.g., E. coli GlpG) Clean Clean & Pre-process (Remove water, add H+) PDB->Clean Receptor Final Receptor Model Clean->Receptor Grid Define Active Site Grid (around Ser-His dyad) Receptor->Grid Ligand3D Generate Ligand 3D Structure LigandPrep Prepare Ligand (Minimize, Assign Charges) Ligand3D->LigandPrep CovalentDock Execute Covalent Docking LigandPrep->CovalentDock Redock Re-dock Known Covalent Inhibitor RMSD Calculate RMSD vs. Crystal Pose Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->PDB Re-evaluate Setup Decision->Grid Proceed Grid->CovalentDock Analysis Analyze Poses & Scores CovalentDock->Analysis Report Generate Interaction Model Analysis->Report

Caption: Overall workflow for the validated covalent docking protocol.

Part I: System Preparation

Accurate preparation of both the receptor and ligand is the foundation of a successful docking experiment. Garbage in, garbage out is a fundamental tenet of computational chemistry.

Protocol 1.1: Receptor (Rhomboid Protease) Preparation
  • Obtain Structure: Download the crystal structure of a rhomboid protease from the Protein Data Bank (PDB). A suitable starting point is the E. coli rhomboid GlpG (e.g., PDB ID: 2IC8).[4]

  • Initial Cleaning: Remove all non-protein atoms from the PDB file, including water molecules, ions, and any co-crystallized ligands or buffers.

  • Protonation and Charge Assignment: Use a protein preparation tool (e.g., the Protein Preparation Wizard in Schrödinger Maestro, or PDB2PQR server) to add hydrogens, assign correct bond orders, and predict the protonation states of ionizable residues at a physiological pH (e.g., 7.4).

    • Causality: The protonation state of the catalytic His-Ser dyad is critical for its function. Histidine must be correctly modeled (typically neutral, protonated on either the delta or epsilon nitrogen) to form the necessary hydrogen bond with the serine, priming it for nucleophilic attack.

  • Structural Refinement: Perform a restrained energy minimization of the structure using a suitable force field (e.g., OPLS, AMBER). This step relieves any steric clashes introduced during the preparation process without significantly altering the crystallographic coordinates.

Protocol 1.2: Ligand (Phenyl 2-oxo-4-phenylazetidine-1-carboxylate) Preparation
  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform a thorough geometry optimization using a quantum mechanical (preferred for accuracy) or molecular mechanics method. This ensures the ligand is in a low-energy, realistic conformation.

  • Charge Calculation: Assign partial atomic charges using a method like AM1-BCC or a force field-based approach. Accurate charges are vital for calculating electrostatic interactions.

  • Identify Reactive Atoms: For covalent docking, explicitly define the reaction.

    • Reactive Residue on Protein: The catalytic Serine (e.g., SER201 in GlpG).

    • Reactive Atom on Ligand: The carbonyl carbon of the β-lactam ring.

    • Reaction Type: Nucleophilic addition of the serine oxygen to the ligand's carbonyl carbon, leading to the opening of the lactam ring.

Part II: Protocol Validation - A Self-Validating System

Before docking an unknown or uncharacterized ligand, it is imperative to validate that the chosen docking software, parameters, and protein preparation are capable of reproducing experimental results.[11][12]

Protocol 2.1: Re-docking a Known Covalently-Bound Ligand
  • Select a Validation Complex: Choose a PDB structure of a rhomboid protease co-crystallized with a covalently bound inhibitor. Examples include GlpG in complex with diisopropylfluorophosphate (DFP) or an isocoumarin derivative.[4][5]

  • Prepare System: Prepare the receptor as in Protocol 1.1. Extract the covalently bound ligand from the complex and prepare it as a non-covalently bound molecule (Protocol 1.2).

  • Perform Docking: Execute a standard (non-covalent) docking of the extracted ligand back into the prepared receptor active site.

  • Calculate RMSD: Superimpose the top-scoring docked pose onto the original crystal structure and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms of the ligand. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately predict the correct binding mode.[10][13]

RMSD ValueInterpretationAction
< 2.0 Å Validation Successful. The docking protocol is reliable.Proceed to docking the target ligand.
> 2.0 Å Validation Failed. The protocol cannot reproduce the experimental binding mode.Re-evaluate protein/ligand preparation, grid box size/location, or docking algorithm settings.

Part III: Covalent Docking of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

With a validated protocol, you can now proceed with confidence to model the interaction of the target ligand.

Protocol 3.1: Docking Grid Generation
  • Define the Binding Site: Identify the catalytic serine residue (e.g., SER201 in GlpG) in the prepared receptor structure.

  • Generate the Grid: Center the docking grid box on the catalytic serine. The box should be large enough to encompass the entire active site cavity and allow the ligand rotational and translational freedom, typically a cube with 20-25 Å sides.

    • Causality: The grid pre-computes the interaction potential of the protein, speeding up the docking calculation. Centering it correctly ensures the search is focused on the region of interest.

Protocol 3.2: Executing the Covalent Docking Simulation
  • Load System: Import the prepared receptor, the prepared ligand, and the generated grid file into the docking software.

  • Set Up Covalent Docking: Select the covalent docking module.

  • Define the Covalent Bond:

    • Specify the reactive residue on the receptor (the catalytic Serine).

    • Specify the reactive atom on the ligand (the β-lactam carbonyl carbon).

    • Select the appropriate reaction type (e.g., "Nucleophilic addition"). The software will use this information to model the bond formation and subsequent ring-opening.

  • Run Docking: Execute the docking job. The algorithm will sample various conformations of the ligand that can form the specified covalent bond and rank them based on a scoring function.

ParameterRecommended SettingRationale
Reaction Type Nucleophilic AdditionAccurately models the attack of the serine hydroxyl on the β-lactam carbonyl.
Force Field OPLS3e / AMBERModern, well-parameterized force fields for protein-ligand interactions.
Sampling Level Thorough / High PrecisionEnsures a comprehensive search of the conformational space, which is critical for accurate pose prediction.

Part IV: Analysis and Interpretation of Results

The output of a docking run is a set of poses ranked by a score. Careful analysis is required to extract meaningful biological insights.

Protocol 4.1: Pose and Interaction Analysis
  • Visual Inspection: Visually examine the top-scoring poses in a molecular graphics viewer. Discard any poses with unrealistic bond lengths, angles, or severe steric clashes.

  • Verify Covalent Bond: Confirm that the covalent bond between the serine oxygen and the ligand has been correctly formed and that the β-lactam ring is opened.

  • Identify Key Interactions: Analyze the non-covalent interactions that stabilize the bound ligand. Look for:

    • Oxyanion Hole Stabilization: A hydrogen bond between the newly formed carbonyl oxygen of the ligand and the main-chain amide of the catalytic serine, and potentially with other residues like His150 in GlpG.[7] This is a hallmark interaction for serine protease inhibitors.

    • S1 Pocket Interactions: Interactions between the phenyl group at the 4-position of the azetidine ring and the S1 specificity pocket of the protease.

    • Other Interactions: Additional hydrogen bonds or hydrophobic contacts with active site residues.

Ligand_Interactions cluster_ligand cluster_protein Ligand_O Carbonyl Oxygen (formerly β-lactam) Oxyanion_Hole Oxyanion Hole (SER201 backbone, HIS150) Ligand_O->Oxyanion_Hole H-Bond (Stabilizing) Ligand_P1 Phenyl Group (at C4) S1_Pocket S1 Specificity Pocket Ligand_P1->S1_Pocket Hydrophobic Interaction Ligand_Core Azetidine Core Ser201 Catalytic SER201 Ser201->Ligand_Core Covalent Bond

Sources

Method

HPLC-UV method development for purity analysis of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

An Application Note and Protocol for the Purity Analysis of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate by HPLC-UV Authored by: A Senior Application Scientist Abstract This application note details the development and v...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purity Analysis of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate by HPLC-UV

Authored by: A Senior Application Scientist

Abstract

This application note details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of purity of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. The 2-azetidinone (or β-lactam) ring is a core structural feature in many antibiotic drugs, making compounds like the target analyte critical for pharmaceutical research and development.[1] Ensuring the purity of such intermediates or active pharmaceutical ingredients (APIs) is paramount for safety and efficacy. This guide provides a comprehensive framework, from initial method development strategy and forced degradation studies to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction: The Imperative for Purity

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate belongs to the azetidinone class of compounds, which are significant synthons for biologically active molecules.[5] The purity of an API or a key intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can be toxic or alter the pharmacological profile of the intended substance. Regulatory bodies worldwide mandate stringent purity control, making the development of reliable, specific, and validated analytical methods a non-negotiable step in the pharmaceutical manufacturing process.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the predominant technique for purity assessment in the pharmaceutical industry.[6][7] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from process-related impurities and potential degradation products.[8][9][10] This document serves as a detailed protocol and scientific guide for developing such a method for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

The Strategic Pillar: Method Development Rationale

A successful HPLC method is not accidental; it is the result of a systematic approach grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.

Analyte Characterization and Chromatographic Mode Selection

The target molecule, Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, possesses two phenyl rings, making it a relatively non-polar, hydrophobic compound. This inherent hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the logical choice for analysis.[11][12] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic compounds like our analyte will have a stronger affinity for the stationary phase, allowing for effective separation based on subtle differences in hydrophobicity between the main component and its impurities.[9][10][13]

Stationary Phase (Column) Selection

For initial method development with a non-polar analyte, an octadecylsilane (C18 or ODS) column is the industry-standard starting point.[9][11][14] A C18 phase provides substantial hydrophobic retention for aromatic compounds, ensuring that the analyte does not elute too quickly, which is crucial for achieving resolution from potential early-eluting impurities. A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure for robust method development.

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.[15]

  • Solvent Selection : A mixture of purified water and a miscible organic solvent is used. Acetonitrile is often preferred over methanol as the organic modifier for initial screening because its lower viscosity results in lower backpressure and better chromatographic efficiency.[16]

  • pH Control : The analyte contains a carboxylate group which can ionize. To ensure consistent retention times and sharp, symmetrical peak shapes, the ionization of this and any acidic or basic impurities must be suppressed. This is achieved by acidifying the mobile phase. A 0.1% solution of an acid like formic acid or orthophosphoric acid in both the aqueous and organic phases is typically effective.[13][17]

  • Elution Mode : For a purity method, it is critical to elute all potential impurities, which may have a wide range of polarities. A gradient elution , where the concentration of the organic solvent is increased over time, is the most effective strategy.[11][18] This ensures that highly retained, non-polar impurities are eluted from the column in a reasonable time while still providing good resolution for less-retained, more-polar impurities.

UV Detector Wavelength Selection

The presence of two phenyl rings in the analyte structure strongly suggests significant UV absorbance. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte dissolved in the mobile phase should be recorded. The wavelength of maximum absorbance (λ-max) is then selected for detection. For aromatic compounds, a wavelength of 254 nm is a common and effective starting point, as many UV detectors have a mercury lamp with a strong emission line at this wavelength.[8][19]

Figure 1: Logical workflow for HPLC-UV method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System : Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Software : Empower 3, Chromeleon, or equivalent.

  • Analytical Column : Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent).

  • Reagents : Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (AR Grade).

  • Reference Standard : Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (purity > 99.5%).

Preparation of Solutions
  • Mobile Phase A : 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile. (Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile).

  • Diluent : A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL) : Accurately weigh 25 mg of the test sample and prepare similarly to the Standard Stock Solution.

Optimized Chromatographic Conditions

The following parameters were optimized to achieve efficient separation of the main peak from all observed impurities and degradation products.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Protocol for Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[20][21][22] A sample concentration of 1000 µg/mL is subjected to the following stress conditions:

  • Acid Hydrolysis : Add 1 mL of 1N HCl to 1 mL of sample solution. Heat at 60°C for 4 hours. Cool and neutralize with 1N NaOH before analysis.

  • Base Hydrolysis : Add 1 mL of 1N NaOH to 1 mL of sample solution. Keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation : Add 1 mL of 30% Hydrogen Peroxide to 1 mL of sample solution. Keep at room temperature for 6 hours.

  • Thermal Degradation : Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation : Expose the solid drug substance to UV light (254 nm) and white light in a photostability chamber for 7 days. Prepare a sample solution from the stressed solid.

A control sample (unstressed) and a blank (diluent) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.[22]

Data Analysis and Method Performance

System Suitability Testing (SST)

Before sample analysis, a system suitability solution (Working Standard) is injected five times. The results must meet predefined criteria to ensure the chromatographic system is performing adequately.[23]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Confirms injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pump performance.
Resolution (Rs) Rs > 2.0 (between main peak and closest impurity)Ensures baseline separation.
Purity Calculation

The purity of the sample is calculated using the area normalization method, which assumes that all impurities have a similar UV response to the main analyte.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Peaks from the blank injection should be disregarded.

Figure 2: Workflow for purity calculation from chromatographic data.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[2][3][4][24] The validation should be performed according to the ICH Q2(R1) guideline.

Validation ParameterPurpose & Protocol SummaryTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Analyze blank, placebo (if applicable), and forced degradation samples.Peak for the analyte should be pure and resolved from all other peaks (Rs > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response. Analyze at least five concentrations across the range (e.g., 50% to 150% of the working concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy To demonstrate the closeness of the measured value to the true value. Perform recovery studies by spiking a placebo or sample with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability : Analyze six replicate samples at 100% concentration on the same day.Intermediate Precision : Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the concentration where %RSD is <10%.%RSD ≤ 10.0% at the LOQ concentration.
Robustness To demonstrate the method's reliability with small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits.

Conclusion

The HPLC-UV method detailed in this application note is demonstrated to be simple, specific, precise, and accurate for the determination of purity of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. The method is stability-indicating, as confirmed by forced degradation studies where all degradation products were successfully resolved from the main analyte peak. This robust and validated method is suitable for routine quality control analysis and stability testing in a regulated pharmaceutical environment.

References

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • PMC. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • PubChem. (n.d.). 2-oxo-N-[(1R)-1-phenylethyl]-4-phenylsulfanyl-azetidine-1-carboxamide. [Link]

  • FDA. (n.d.). Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]

  • Turkish Journal of Metrology. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA. [Link]

  • PMC. (n.d.). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. [Link]

  • MDPI. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). A REVIEW ON 2-AZETEDINONES. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Der Pharmacia Lettre. (n.d.). Synthesis, Characterisation of some 2-azetidinone derivatives from 2,6-diaminopyridine and evaluation of their antimicrobial activity. [Link]

  • Taylor & Francis. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]

  • Icon Scientific Inc. (2023). Why is UV light used in HPLC?. [Link]

  • ChemSynthesis. (2025). 4-oxo-1-phenyl-2,2-azetidinedicarboxylic acid. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. [Link]

  • Turkish Journal of Metrology. (2026). Development and validation of an HPLC-UV method for purity determination of DNA. [Link]

  • PharmTech. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

Sources

Application

Application of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in EGF receptor signaling research

Application Note: Targeting EGFR Signaling via Rhomboid Protease Inhibition using Phenyl 2-oxo-4-phenylazetidine-1-carboxylate Executive Summary The hyperactivation of the Epidermal Growth Factor Receptor (EGFR) is a wel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Targeting EGFR Signaling via Rhomboid Protease Inhibition using Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

Executive Summary

The hyperactivation of the Epidermal Growth Factor Receptor (EGFR) is a well-documented driver of tumor progression, metastasis, and anoikis resistance. While traditional therapeutic strategies rely on Tyrosine Kinase Inhibitors (TKIs) or monoclonal antibodies to block the receptor directly, a novel upstream intervention has emerged: targeting the proteolytic release of EGFR ligands.

This application note details the use of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate , a monocyclic β-lactam derivative, as a potent, mechanism-based inhibitor of rhomboid intramembrane proteases (specifically RHBDL2). By preventing the shedding of membrane-tethered EGF, this compound effectively starves the EGFR pathway of its activating ligands, offering a powerful tool for researchers investigating cancer metastasis and cell survival mechanisms.

Mechanistic Paradigm: Intercepting EGFR Activation at the Source

Rhomboid proteases, such as human RHBDL2, are intramembrane serine proteases responsible for cleaving type-1 transmembrane proteins, including the precursors of EGF. In highly aggressive malignant epithelial cells, detached (homeless) cells upregulate RHBDL2 to secrete soluble EGF, triggering autocrine EGFR activation and subsequent Focal Adhesion Kinase (FAK) phosphorylation, which suppresses detachment-induced apoptosis (anoikis)[1].

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate acts as a suicide inhibitor of these proteases. Unlike broad-spectrum, highly reactive inhibitors like 3,4-dichloroisocoumarin (DCI), this monocyclic β-lactam offers superior selectivity. The catalytic serine of the rhomboid protease attacks the β-lactam ring, forming an irreversible covalent acyl-enzyme intermediate. Crucially, the hydrophobic N-substituent (the phenyl group) anchors deeply into the S2' substrate-binding cavity of the enzyme, providing a structural basis for its high specificity against rhomboids over soluble serine proteases[2].

SignalingPathway Inhibitor Phenyl 2-oxo-4-phenylazetidine -1-carboxylate RHBDL2 RHBDL2 (Rhomboid Protease) Inhibitor->RHBDL2 Covalent Inhibition ProEGF Membrane-tethered pro-EGF RHBDL2->ProEGF Intramembrane Cleavage EGF Soluble EGF ProEGF->EGF Ligand Release EGFR EGFR Activation EGF->EGFR Receptor Binding Downstream FAK Activation & Anoikis Resistance EGFR->Downstream Signal Transduction

Fig 1: Mechanism of RHBDL2 inhibition by the β-lactam and its effect on EGFR signaling.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality at each step.

Workflow Step1 Step 1: Cell Culture & Inhibitor Pre-treatment (Establish baseline inhibition) Step2 Step 2: Poly-HEMA Suspension Culture (Induce anoikis stress) Step1->Step2 Step3 Step 3: Cell Lysis & Protein Extraction (Preserve phosphorylation states) Step2->Step3 Step4 Step 4: Western Blotting (Quantify p-EGFR, p-FAK, Caspase-3) Step3->Step4

Fig 2: Workflow for validating EGFR signaling suppression and anoikis induction in vitro.

Protocol A: In Vitro Rhomboid Protease Inhibition Assay

Objective: Validate the direct biochemical inhibition of rhomboid protease activity. Causality & Rationale: Intramembrane proteases require a lipid-like environment to maintain their active conformation. We utilize n-dodecyl-β-D-maltoside (DDM) micelles to solubilize the enzyme while preserving its structural integrity[3]. Because β-lactams are mechanism-based covalent inhibitors, pre-incubation is strictly required to allow time for the acyl-enzyme complex to form.

  • Reagent Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 5 mM EDTA, 5% (v/v) glycerol, and 0.05% (w/v) DDM.

  • Enzyme Pre-incubation: Incubate purified recombinant RHBDL2 (or the bacterial ortholog GlpG as a model) with varying concentrations of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (0.1 µM to 50 µM, dissolved in DMSO) for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic internally quenched peptide substrate mimicking the EGF transmembrane domain.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Ex/Em depending on the fluorophore pair).

  • Self-Validation Checkpoint: Include a vehicle control (DMSO) to establish the 100% activity baseline, and a parallel assay using a soluble serine protease (e.g., chymotrypsin) to validate the compound's selectivity for intramembrane proteases.

Protocol B: Cell-Based Anoikis Resistance and EGFR Signaling Assay

Objective: Evaluate the phenotypic consequence of RHBDL2 inhibition on EGFR-driven survival. Causality & Rationale: Standard 2D cell culture masks anoikis pathways because integrin signaling is constitutively active. Coating plates with Poly-HEMA prevents extracellular matrix attachment, forcing cells into a "homeless" suspension state, which specifically triggers anoikis stress [1].

  • Plate Preparation: Coat 6-well plates with 20 mg/mL Poly-HEMA (dissolved in 95% ethanol) and dry overnight in a sterile hood to create an ultra-low attachment surface.

  • Cell Seeding & Treatment: Seed malignant epithelial cells (e.g., HeLa or HaCaT) at 5×105 cells/well in serum-free media. Immediately add Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (10 µM).

  • Suspension Culture: Incubate for 48 hours. The lack of serum ensures that any EGFR activation is strictly dependent on autocrine EGF shedding by the cells themselves.

  • Harvest & Lysis: Collect cells via centrifugation. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Western Blot Analysis: Probe for p-EGFR (Tyr1068), total EGFR, p-FAK (Tyr397), and cleaved Caspase-3.

  • Self-Validation Checkpoint: Always normalize p-EGFR against total EGFR. If total EGFR levels drop, the inhibitor may be causing receptor degradation or toxicity rather than specifically blocking ligand shedding. An increase in cleaved Caspase-3 confirms the successful induction of anoikis.

Quantitative Data Presentation

The following table summarizes the expected quantitative shifts when comparing vehicle-treated cells to those treated with the β-lactam inhibitor during suspension culture.

Experimental ParameterControl (Vehicle / DMSO)Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (10 µM)Biological Interpretation
RHBDL2 Catalytic Activity 100% (Baseline)< 15%Covalent active-site inhibition
Soluble EGF in Media High (Detected via ELISA)Below limit of detectionBlockade of pro-EGF shedding
p-EGFR / Total EGFR Ratio 0.85 ± 0.100.20 ± 0.05Suppression of autocrine signaling
Cleaved Caspase-3 Levels Low (Anoikis resistant)> 4-fold increaseRestoration of anoikis sensitivity
Cell Viability (48h Suspension) > 85%< 35%Homeless-induced apoptosis

References

  • Cheng, H.-C., et al. "RHBDL2 Is a Critical Membrane Protease for Anoikis Resistance in Human Malignant Epithelial Cells." BioMed Research International, 2014. URL:[Link]

  • Pierrat, O. A., et al. "Monocyclic β-Lactams Are Selective, Mechanism-Based Inhibitors of Rhomboid Intramembrane Proteases." ACS Chemical Biology, 2011. URL:[Link]

  • Wolf, E. V., et al. "A New Class of Rhomboid Protease Inhibitors Discovered by Activity-Based Fluorescence Polarization." PLOS One, 2013. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.21.105 - rhomboid protease." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate for biological assays

A Guide to Improving Aqueous Solubility for Biological Assays Welcome to the technical support guide for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 1265178-35-5). As Senior Application Scientists, we understand th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Aqueous Solubility for Biological Assays

Welcome to the technical support guide for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 1265178-35-5). As Senior Application Scientists, we understand that realizing the full potential of a promising compound is often hindered by practical challenges like poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies to overcome these hurdles in your biological assays.

The molecular structure of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, which features two phenyl rings, contributes to its lipophilic nature and, consequently, its inherently low aqueous solubility.[1] This property can lead to significant experimental artifacts, including compound precipitation, which results in inaccurate concentration-response curves, underestimated potency, and poor data reproducibility.[2][3][4] This document provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when working with poorly soluble compounds.

Q1: I've prepared a high-concentration stock in DMSO, but upon dilution into my aqueous assay buffer, a cloudy precipitate forms immediately. What is happening?

This is a classic phenomenon known as "solvent shock" or "fall-out."[5] Your compound is highly soluble in the 100% organic solvent (DMSO), but when this stock solution is rapidly introduced into an aqueous environment, the solvent composition changes drastically. The aqueous buffer cannot maintain the compound in solution at this new, lower organic solvent concentration, causing it to rapidly precipitate.[5]

Q2: To avoid precipitation, can I simply increase the final concentration of DMSO in my cell-based assay?

While tempting, this approach has significant limitations. Most cell lines are sensitive to organic solvents, and a final DMSO concentration above 0.5% can induce cellular stress, alter membrane permeability, or cause toxicity, thereby confounding your experimental results.[6] It is critical to determine the maximum tolerable DMSO concentration for your specific cell line and to always include a vehicle control (media with the identical final DMSO concentration, but without the compound) to account for any solvent-induced effects.[6]

Q3: My compound solution looks clear by eye. Is that sufficient to confirm it's fully dissolved?

Not necessarily. While visual inspection is the first step, microscopic precipitates or amorphous aggregates can exist that are not visible to the naked eye. These aggregates can lead to inconsistent results.[2] If solubility is a persistent issue, techniques like nephelometry or light scattering can provide a more quantitative assessment of solubility. For most labs, a pragmatic approach is to perform a dilution series and observe the highest concentration that remains clear after a relevant incubation period (e.g., 2 hours at 37°C).[5]

Q4: If I see a precipitate, can I just filter my final solution before adding it to the assay?

Filtering is not recommended as a solution for precipitation.[6] The act of filtering removes the precipitated (and potentially some aggregated) compound from your solution. This means the actual final concentration of your compound in the assay is unknown and significantly lower than your intended concentration, which will invalidate your results and any derived parameters like IC50 or EC50.[6] The correct approach is to address the root cause of the solubility issue to ensure the compound is fully dissolved at the target concentration.

Troubleshooting Guide & Recommended Solutions

If you encounter solubility issues, follow this systematic approach to diagnose and resolve the problem.

Problem: Precipitate Forms Immediately Upon Dilution into Aqueous Media

This is often due to solvent shock or exceeding the compound's kinetic solubility limit.

Potential Cause Recommended Solution & Explanation
Solvent Shock Optimize Dilution Method: Instead of pipetting the stock solution directly into the bulk buffer, add the stock solution to the side of the tube and then gently mix, or add it to the vortex of the swirling buffer. This gradual introduction can prevent localized high concentrations that trigger precipitation.[5]
Pre-warm the Media: Warming the aqueous media to the experimental temperature (e.g., 37°C) can sometimes improve the solubility of compounds.[5][6]
Exceeding Solubility Limit Reduce Final Concentration: Your target concentration may be above the compound's maximum solubility in the final assay buffer. The most straightforward solution is to lower the final concentration of the compound in your experiment.[5]
Use a Co-solvent System: For the stock solution, using a mixture of solvents (e.g., DMSO and polyethylene glycol) can sometimes improve solubility upon dilution.[6][7] See Protocol 2 for a detailed methodology.
Utilize Solubility Enhancers: Incorporating excipients like cyclodextrins into the final assay buffer can dramatically increase the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[8][9][10][][12] This is a highly effective strategy. See Protocol 3 .
Problem: Solution is Initially Clear but Precipitates Over Time During Incubation

This suggests the compound is in a metastable state and is crashing out due to thermodynamic instability.

Potential Cause Recommended Solution & Explanation
Temperature/pH Instability Verify Incubation Conditions: Ensure your incubator temperature is stable. For compounds with ionizable groups, small shifts in the media's pH over time (due to cell metabolism) can alter the ionization state and decrease solubility.[5] Using a medium with a more robust buffering system can help.
Interaction with Media Components Evaluate Serum Interactions: If using a serum-containing medium, the compound may bind to proteins like albumin and precipitate.[5][6] Consider reducing the serum concentration or, if your cells tolerate it, using a serum-free medium for the duration of the compound exposure.
Compound Degradation Assess Compound Stability: The compound may be degrading over the incubation period into less soluble byproducts. Stability can be assessed by incubating the compound in the assay medium, taking samples at different time points, and analyzing them by HPLC.
Solubility Strategy Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate solubilization strategy for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

G start Start: Prepare 10-20 mM Stock in 100% DMSO check_stock Is stock solution clear? start->check_stock warm_sonicate Action: Gentle warming (37°C), vortexing, or sonication check_stock->warm_sonicate No dilute Dilute to final assay concentration in aqueous buffer check_stock->dilute Yes warm_sonicate->check_stock troubleshoot_stock Stock Dissolution Failure warm_sonicate->troubleshoot_stock check_final Is final solution clear immediately after dilution? dilute->check_final troubleshoot_precip Precipitation Observed (Solvent Shock) check_final->troubleshoot_precip optimize_dilution Strategy 1: Optimize Dilution - Pre-warm media - Slow addition while vortexing check_final->optimize_dilution No check_incubation Incubate under assay conditions. Does it remain clear? check_final->check_incubation Yes success1 Proceed with Assay (Include Vehicle Control) recheck1 Still precipitates? optimize_dilution->recheck1 use_cosolvent Strategy 2: Use Co-Solvent - e.g., DMSO/PEG 400 stock - Lower final concentration recheck1->use_cosolvent Yes recheck1->check_incubation No recheck2 Still precipitates? use_cosolvent->recheck2 use_cyclodextrin Strategy 3: Use Cyclodextrin - Add HP-β-CD to assay buffer - Forms inclusion complex recheck2->use_cyclodextrin Yes recheck2->check_incubation No use_cyclodextrin->check_incubation check_incubation->success1 Yes, from initial dilution success2 Proceed with Assay (Include Vehicle & Excipient Controls) check_incubation->success2 Yes, with enhancers troubleshoot_stability Time-Dependent Precipitation (Stability Issue) check_incubation->troubleshoot_stability No

Caption: Decision workflow for solubilizing Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol outlines the fundamental steps for preparing an initial stock solution, which is the starting point for all subsequent dilutions.

  • Calculate Mass: Determine the mass of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (M.W. = 267.28 g/mol ) required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[1]

  • Weigh Compound: Aseptically weigh the calculated mass of the compound powder and transfer it to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing can aid dissolution.[6] Sonication in a water bath for 5 minutes is another effective option.

  • Visual Inspection: Once dissolved, visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Sterilization & Storage: If for cell culture use, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to fall out of solution over time.[2][6] Store as recommended, typically at -20°C or -80°C, protected from light.

Protocol 2: Utilizing Co-solvents to Improve Solubility

Co-solvents are water-miscible organic solvents that, when used in combination, can improve the solubility of a compound compared to a single solvent system.[7][13][14][15]

  • Co-solvent Selection: A common and effective co-solvent system for in vitro assays is a mixture of DMSO and Polyethylene Glycol 400 (PEG 400).

  • Stock Preparation: Prepare a 1:1 (v/v) mixture of DMSO and PEG 400. Use this mixture as your solvent to dissolve Phenyl 2-oxo-4-phenylazetidine-1-carboxylate following steps 1-5 in Protocol 1 . This co-solvent stock may keep the compound more soluble upon aqueous dilution.

  • Assay Dilution: When preparing your final working solution, dilute this co-solvent stock into your aqueous buffer. The presence of PEG 400 can help maintain solubility.

  • Important Control: Your vehicle control must contain the same final concentration of the DMSO/PEG 400 mixture as your experimental conditions.

Protocol 3: Using Cyclodextrins to Formulate an Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like our target compound, forming a "host-guest" inclusion complex that is water-soluble.[8][9][10][][12] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is widely used for this purpose.[6]

  • Prepare Cyclodextrin Buffer: Prepare your standard aqueous assay buffer. Add HP-β-CD to the buffer to a final concentration typically ranging from 1-10 mM. Stir until the cyclodextrin is fully dissolved. The optimal concentration may require some empirical testing.

  • Prepare Compound Stock: Prepare a high-concentration stock of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in 100% DMSO as described in Protocol 1 .

  • Dilution: Slowly add the DMSO stock solution drop-wise into the cyclodextrin-containing buffer while vortexing. The molar ratio of cyclodextrin to the compound should ideally be greater than 1.

  • Equilibration: Allow the solution to equilibrate for at least 30-60 minutes at room temperature with gentle stirring. This allows for the formation of the inclusion complex.

  • Important Control: You must include two controls: (1) a vehicle control (DMSO in cyclodextrin buffer) and (2) a cyclodextrin-only control (cyclodextrin buffer with no compound or DMSO) to ensure the cyclodextrin itself does not affect the assay readout.

References

Sources

Optimization

Troubleshooting poor electron density of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in X-ray crystallography

Welcome to the technical support guide for resolving common crystallographic issues encountered with Phenyl 2-oxo-4-phenylazetidine-1-carboxylate and related small molecules. This resource is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common crystallographic issues encountered with Phenyl 2-oxo-4-phenylazetidine-1-carboxylate and related small molecules. This resource is designed for researchers, scientists, and drug development professionals to diagnose and solve problems related to poor electron density, ultimately leading to high-quality, publishable crystal structures.

Frequently Asked Questions (FAQs)

Q1: What does "poor electron density" in my crystal structure mean?

A: Poor electron density signifies that the positions of atoms in your crystal are not well-defined. In an X-ray diffraction experiment, X-rays scatter off the electrons of the atoms in your crystal.[1] A Fourier transform of the resulting diffraction pattern produces an electron density map, which is essentially a 3D picture of where the electrons are concentrated.[2] "Poor" or "weak" density appears as smeared, faint, or non-existent peaks in this map, making it difficult to confidently place atoms. This can be caused by several factors, including low-quality crystals, molecular disorder, or issues with data collection and processing.[3]

Q2: My refinement R-factors (R1, wR2) are high. Is this related to poor electron density?

A: Yes, very likely. R-factors are a measure of the agreement between your structural model and the experimental diffraction data. High R-factors indicate a poor fit, which is often a direct consequence of modeling atoms into weak or ambiguous electron density. Other factors like unmodeled disorder, incorrect space group assignment, or twinning can also inflate R-factors.[4]

Q3: The phenyl rings on my molecule look like diffuse blobs. What is the most common cause?

A: This is a classic sign of positional disorder.[5] The phenyl rings may be adopting multiple orientations within the crystal lattice (static disorder) or undergoing significant thermal motion (dynamic disorder). The electron density map shows a time- and space-averaged picture of all the unit cells, so if the rings are in slightly different positions in each cell, the resulting density will appear smeared.

Q4: Can poor crystal quality be improved after the crystals have already grown?

A: Sometimes, yes. Post-crystallization techniques can occasionally improve diffraction quality. These include crystal annealing (briefly warming a cryo-cooled crystal to relieve mechanical stress) or controlled dehydration, which can sometimes shrink the unit cell and improve molecular ordering.[6] However, these methods are not always successful, and the best approach is to optimize the initial crystal growth.[3]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving the root causes of poor electron density, organized by the experimental stage.

Part 1: The Foundation - Crystal Growth & Quality

The quality of your diffraction data is fundamentally limited by the quality of your crystal.[3] Poorly ordered or very small crystals will always produce weak diffraction and, consequently, poor electron density.[3][7]

Problem: My crystals are very small, needle-like, or appear opaque/cloudy.

Causality: Rapid crystallization is a primary cause of poor crystal quality. When molecules come out of solution too quickly, they don't have time to arrange themselves into a well-ordered lattice, leading to defects, intergrowth, or the formation of many small nucleation sites instead of a few large, single crystals.[8] Cloudiness often indicates solvent inclusion or crystal degradation.[3]

Troubleshooting Protocol:

  • Purity First: Ensure your sample of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is >95% pure. Impurities can inhibit crystal growth or become incorporated into the lattice, creating defects.[9]

  • Slow Down Crystallization: The key to growing large, well-ordered crystals is to approach the saturation point slowly.[3][10]

    • Slow Evaporation: Cover your vial with a cap or parafilm and poke only one or two very small holes with a needle. This slows the rate of solvent evaporation dramatically.[3]

    • Slow Cooling: If crystallizing from a hot solution, place the flask in an insulated container (like a dewar flask) to slow the cooling rate.[3][10]

    • Vapor Diffusion: This is often the most effective method. Dissolve your compound in a "good" solvent and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.

  • Solvent Screening: The choice of solvent is critical.[8][11] If one solvent consistently yields poor crystals, try others with different polarities. A systematic screening is recommended.

Solvent System Strategy Principle Recommended Solvents to Try
Single Solvent Slow evaporation or cooling from a moderately soluble solution.[8][12]Dichloromethane, Ethyl Acetate, Acetonitrile, Toluene, Methanol
Binary Solvent (Layering) Layering a poor solvent on top of a solution of the compound in a good solvent.Good: Dichloromethane, THF. Poor: Hexane, Pentane, Diethyl Ether.
Vapor Diffusion Slow diffusion of a precipitant (poor solvent) vapor into the compound solution.Inner Vial (Good Solvent): Acetone, Ethyl Acetate. Reservoir (Poor Solvent): Hexane, Diethyl Ether.
Part 2: At the Diffractometer - Data Collection Strategy

Even a perfect crystal can yield poor data if the collection strategy is suboptimal. Key factors include temperature, exposure time, and crystal positioning.

Problem: The diffraction spots are weak, especially at high angles (high resolution).

Causality: Weak high-angle diffraction is a primary indicator of poor crystal quality or dynamic disorder.[7] It can also be exacerbated by radiation damage, where the X-ray beam itself destroys the crystal's ordered structure over time.[13][14]

Troubleshooting Workflow:

The following decision tree can guide your data collection strategy.

start Initial Data Shows Weak High-Angle Diffraction low_temp Collect data at low temperature (100 K)? start->low_temp check_rad_damage Assess for Radiation Damage low_temp->check_rad_damage Yes (Standard Practice) reoptimize_xtal Re-optimize crystal growth for better diffracting crystals. low_temp->reoptimize_xtal No (Not Possible) short_exp Strategy 1: Use shorter exposure times and collect more frames. check_rad_damage->short_exp Damage Observed merge_data Strategy 2: Use multiple crystals and merge datasets. check_rad_damage->merge_data Severe Damage process Process data and evaluate resolution and quality. check_rad_damage->process No Significant Damage short_exp->process merge_data->process reoptimize_xtal->process

Caption: Decision tree for optimizing data collection.

Detailed Steps:

  • Low-Temperature Collection: Always collect data on small organic molecules at low temperatures (typically 100 K or -173 °C). This minimizes thermal vibrations, which sharpens diffraction spots and often improves the maximum resolution.[15]

  • Assess Radiation Damage: Collect a few initial frames and then re-collect them after a period of full data collection. A significant decrease in spot intensity indicates radiation damage.[13] If damage is observed, consider using a less intense X-ray beam or shorter exposure times per frame.[14]

  • Maximize Redundancy: Collect a highly redundant dataset (measuring each unique reflection multiple times). This improves data statistics and can help overcome issues with weak individual measurements.

Part 3: The Final Step - Data Processing & Structure Refinement

This is where you model your molecule into the electron density map. Incorrect handling of issues like twinning or disorder will prevent a successful refinement.

Problem: I can solve the structure, but the electron density for the phenyl rings is weak and shows residual peaks/holes.

Causality: This strongly suggests positional disorder. The refinement program is trying to fit a single, rigid model into electron density that represents an average of multiple conformations.[5] Another possibility is crystal twinning, where the diffraction pattern is a superposition of two or more different crystal orientations.[16][17]

Troubleshooting Protocol:

  • Check for Twinning: Before refinement, use software (e.g., PLATON) to analyze the diffraction data for evidence of twinning. Twinning can artificially raise the apparent symmetry of the lattice and will make structure refinement impossible without a proper twin model.[16]

  • Model Positional Disorder:

    • Identify the Disordered Group: Examine the electron density and atomic displacement parameters (ADPs, or "thermal ellipsoids"). Elongated ellipsoids on the phenyl rings are a key indicator.[18]

    • Use a Two-Part Model: In refinement software like SHELXL, you can model the disordered group in two (or more) different positions.[18][19]

      • Use the PART 1 and PART 2 instructions to define the two alternate conformations.

      • Use a free variable (e.g., FVAR) to refine the relative occupancies of the two parts. For a two-component disorder, the occupancies will be 21.0 for PART 1 and -21.0 for PART 2, allowing the program to refine the ratio (e.g., 60:40 or 70:30).[5]

    • Apply Geometric Restraints: Because you are now modeling more atoms with the same amount of data, it is crucial to use restraints. Use commands like SADI to restrain equivalent bond lengths in the two disordered components to be similar, and SIMU/DELU to restrain the ADPs.[18][20] This ensures the model remains chemically sensible.[18]

Refinement Workflow for a Disordered Phenyl Group

Caption: Step-by-step workflow for refining a disordered phenyl group.

By systematically addressing issues at each stage of the crystallographic experiment—from growing the best possible crystals to applying sophisticated refinement models—you can overcome the challenges presented by molecules like Phenyl 2-oxo-4-phenylazetidine-1-carboxylate and successfully resolve their structures.

References

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • Brázda, P., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. IUCr Journals. Retrieved from [Link]

  • Unknown Author. (n.d.). Macromolecular crystallography (MX). Retrieved from [Link]

  • Parsons, S. (2003). Introduction to twinning. IUCr Journals. Retrieved from [Link]

  • Kovalevskiy, O., et al. (2016). Interpretation of very low resolution X-ray electron-density maps using core objects. PMC. Retrieved from [Link]

  • Bury, W., et al. (2018). Radiation damage in small-molecule crystallography: fact not fiction. PMC. Retrieved from [Link]

  • Snigirev, A., et al. (2022). Using diffraction losses of X-rays in a single crystal for determination of its lattice parameters as well as for monochromator calibration. PMC. Retrieved from [Link]

  • Mueller, L. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • van der Sluis, D., et al. (2015). DSR: enhanced modelling and refinement of disordered structures with SHELXL. IUCr Journals. Retrieved from [Link]

  • Gu, W., & Zakharov, L. N. (2021). Resolving Space-Group-Choice Dilemma in Small-Molecule Crystallography for Chemistry Students Using Case-Based Learning Modules. Journal of Chemical Education. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Yamashita, K., et al. (2023). Electron-density maps calculated after two-way clustering of.... ResearchGate. Retrieved from [Link]

  • Wang, P., et al. (2007). Phenyl 2-oxoimidazolidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2025, October 3). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. Retrieved from [Link]

  • Lang, P. T., et al. (2013). Protein structural ensembles are revealed by redefining X-ray electron density noise. PNAS. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. Retrieved from [Link]

  • Diamond Light Source. (2021, September 10). Investigating X-ray damage to small molecular crystals. Retrieved from [Link]

  • Dusek, M. (2017). Nuclear structures: Twinning and modulation in crystals. EPJ Web of Conferences. Retrieved from [Link]

  • Li, M., et al. (2014). Improving diffraction resolution using a new dehydration method. PMC. Retrieved from [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

  • Maftei, C. V., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal twinning. Retrieved from [Link]

  • Unknown Author. (n.d.). Crystal Quality – A Practical Guide. Retrieved from [Link]

  • Szulc, A., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Disorder. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. ResearchGate. Retrieved from [Link]

  • Fun, H.-K. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Retrieved from [Link]

  • Grokipedia. (n.d.). Disordered Structure Refinement. Retrieved from [Link]

  • Linden, A. (2023). Optimizing disordered crystal structures. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing IC50 Determination of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in Lipid Micelle Assays

Welcome to the technical support center for optimizing the determination of the half-maximal inhibitory concentration (IC50) of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate and its analogs in lipid micelle-based assays....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the determination of the half-maximal inhibitory concentration (IC50) of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate and its analogs in lipid micelle-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with hydrophobic compounds in these specialized assay systems. We will delve into the causal relationships behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

This guide assumes that Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a hydrophobic compound, a common characteristic for this chemical scaffold, and that the lipid micelle assay is being used to study its effect on a specific enzyme. The principles and troubleshooting strategies outlined here are broadly applicable to other lipophilic compounds and micellar enzyme assays.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the IC50 determination of hydrophobic compounds in lipid micelle assays.

Q1: Why are my IC50 values for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate inconsistent across experiments?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors. Minor variations in experimental conditions can be amplified in a complex system like a lipid micelle assay. Key contributors to variability include:

  • Lipid Micelle Preparation: Inconsistent micelle size and concentration will alter the surface area available for enzyme-inhibitor interaction, directly impacting the apparent IC50.

  • Compound Solubility and Precipitation: As a hydrophobic compound, Phenyl 2-oxo-4-phenylazetidine-1-carboxylate may not be fully solubilized in the assay buffer, leading to an overestimation of the actual concentration in solution.

  • DMSO Concentration: While necessary for solubilizing the compound, dimethyl sulfoxide (DMSO) can perturb enzyme conformation and micelle structure, and its final concentration must be meticulously controlled.[1][2][3][4]

  • Enzyme Activity: Variations in enzyme stock activity or degradation during the experiment will affect the results.

Q2: I'm observing a very shallow or steep dose-response curve. What does this indicate?

A2: The slope of your dose-response curve (Hill slope) provides valuable information:

  • Shallow Curve (Hill slope < 1): This can suggest weak inhibition, complex binding kinetics, or potential assay artifacts such as compound aggregation or off-target effects at higher concentrations. It may also indicate that the inhibitor is not reaching equilibrium during the assay incubation time.

  • Steep Curve (Hill slope > 1): A steep curve can indicate positive cooperativity in inhibitor binding, but it can also be a red flag for compound precipitation at higher concentrations, leading to a sudden drop in measurable activity.

Q3: My compound seems to be insoluble in the assay buffer, even with DMSO. What are my options?

A3: Solubility is a critical hurdle for hydrophobic compounds.[5] If you're observing precipitation (cloudiness) upon dilution of your DMSO stock into the aqueous assay buffer, consider the following:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. Typically, for biochemical assays, this is kept between 1-2%.[2]

  • Pre-incubation with Micelles: Adding the compound to the micelle solution before adding the enzyme can facilitate its partitioning into the lipid phase.

  • Alternative Solvents: While DMSO is common, other organic solvents like ethanol or polyethylene glycol (PEG) could be explored, but their compatibility with the enzyme and assay must be thoroughly validated.[5]

Q4: How does the choice of lipids for the micelles affect my IC50 value?

A4: The lipid composition is a critical parameter that dictates the physicochemical properties of the micelles, including their size, surface charge, and fluidity. These properties, in turn, influence the partitioning of the inhibitor and the activity of the enzyme. For instance, changes in phospholipid headgroups or acyl chain length can alter the enzyme's conformation and activity.[6] It is crucial to maintain a consistent and well-characterized lipid composition for your micelles throughout your experiments.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific problems you might encounter.

Problem Potential Causes Solutions & Recommendations
High Variability Between Replicates 1. Inaccurate pipetting of the hydrophobic compound. 2. Incomplete mixing of the compound in the assay well. 3. Inconsistent micelle preparation.1. Use reverse pipetting for viscous or low-surface-tension solutions like DMSO stocks. Ensure pipettes are calibrated. 2. After adding the compound, mix the plate gently on a plate shaker for a short period. 3. Prepare a large batch of micelles for the entire experiment to ensure consistency. Characterize micelle size and distribution using Dynamic Light Scattering (DLS).
IC50 Value is "Greater Than" the Highest Tested Concentration 1. The compound has low potency. 2. The concentration range is too low. 3. The compound has precipitated out of solution at higher concentrations.1. If solubility allows, extend the concentration range. 2. Perform a preliminary range-finding experiment with a wider concentration range (e.g., 1 nM to 100 µM) using a log or semi-log dilution series to estimate the IC50.[5] 3. Visually inspect the wells for precipitation. If observed, the assay needs to be re-optimized for solubility.
IC50 Value is Unusually Low or High Compared to Expectations 1. Incorrect stock concentration of the compound. 2. The compound is unstable in the assay buffer. 3. DMSO is affecting enzyme activity.[3][4]1. Verify the stock concentration using an orthogonal method like HPLC or UV-Vis spectroscopy. 2. Assess the stability of the compound in the assay buffer over the experiment's duration. 3. Run a DMSO control curve to determine the concentration at which it begins to inhibit the enzyme. Ensure the final DMSO concentration in all wells is constant and below this inhibitory threshold.
Poor Curve Fit (Low R-squared value) 1. Inappropriate concentration range (missing the top and bottom plateaus). 2. Outlier data points. 3. Incorrect data normalization.1. Adjust the concentration range to ensure you capture the full sigmoidal curve.[7] 2. Carefully review your data for any obvious outliers and consider if they should be excluded based on experimental error. 3. Normalize the data with proper controls: 0% inhibition (enzyme + micelles + vehicle) and 100% inhibition (background signal or a known potent inhibitor).

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments.

Protocol 1: Preparation of Lipid Micelles

This protocol describes the preparation of lipid micelles using the thin-film hydration method.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of phosphatidylcholine and other lipids) in a suitable organic solvent like chloroform.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous assay buffer to the flask containing the lipid film.

    • Hydrate the film by gentle agitation at a temperature above the lipid phase transition temperature. This can be done in a water bath with shaking.

  • Sonication/Extrusion (Optional but Recommended):

    • For more uniform micelle size, the hydrated lipid solution can be sonicated using a probe sonicator or passed through an extruder with a defined pore size membrane.

  • Characterization:

    • Characterize the size and polydispersity of the micelles using Dynamic Light Scattering (DLS).

Protocol 2: IC50 Determination in a Lipid Micelle Assay

This protocol provides a general workflow for determining the IC50 of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in 100% DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Assay Plate Preparation:

    • In a 96-well plate, add a small, equal volume of each DMSO-diluted compound to the respective wells.

    • Add the lipid micelle solution to each well and mix gently.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme to each well.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Signal Detection:

    • Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the vehicle control (0% inhibition) and a control for 100% inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.[7]

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (in 100% DMSO) B Serial Dilutions (in 100% DMSO) A->B E Dispense Diluted Compound to 96-well Plate B->E C Prepare Lipid Micelles F Add Micelle Solution C->F D Prepare Enzyme Solution G Add Enzyme to Initiate Reaction D->G E->F F->G H Incubate G->H I Measure Signal H->I J Normalize Data I->J K Plot Dose-Response Curve J->K L Non-linear Regression (Sigmoidal Fit) K->L M Determine IC50 L->M

Caption: Workflow for IC50 determination of a hydrophobic compound in a lipid micelle assay.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_data Data Analysis Issues cluster_sol_sol cluster_stab_sol cluster_pur_sol cluster_mic_sol cluster_dmso_sol cluster_enz_sol cluster_norm_sol cluster_fit_sol Start Inconsistent IC50 Values Solubility Solubility/Precipitation Start->Solubility Stability Compound Stability Start->Stability Purity Compound Purity Start->Purity Micelles Micelle Preparation Start->Micelles DMSO_Effect DMSO Effects Start->DMSO_Effect Enzyme Enzyme Activity Start->Enzyme Normalization Data Normalization Start->Normalization CurveFit Curve Fitting Model Start->CurveFit Sol1 Check for precipitation Solubility->Sol1 Sol2 Optimize DMSO % Solubility->Sol2 Sol3 Pre-incubate with micelles Solubility->Sol3 Stab1 Assess stability in buffer Stability->Stab1 Pur1 Verify purity (e.g., HPLC) Purity->Pur1 Mic1 Standardize preparation Micelles->Mic1 Mic2 Characterize with DLS Micelles->Mic2 DMSO1 Run DMSO control curve DMSO_Effect->DMSO1 Enz1 Use fresh enzyme stock Enzyme->Enz1 Enz2 Confirm activity Enzyme->Enz2 Norm1 Check controls (0% & 100%) Normalization->Norm1 Fit1 Ensure sigmoidal shape CurveFit->Fit1 Fit2 Check R-squared value CurveFit->Fit2

Caption: Troubleshooting flowchart for inconsistent IC50 values.

References

  • Held, P. (2023). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Reigada, R., et al. (2012). Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells. PLOS ONE, 7(7), e41733. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Reboul, E., et al. (2015). Micellar lipid composition affects micelle interaction with class B scavenger receptor extracellular loops. Journal of Lipid Research, 56(6), 1259–1267. [Link]

  • Ménorval, M. A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 840–844. [Link]

  • Sakamoto, S., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 739–744. [Link]

  • RSC Publishing. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Gotor, R., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(27), 15556–15564. [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. [Link]

  • Wang, P., et al. (2007). Phenyl 2-oxoimidazolidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o517–o518. [Link]

  • Barsanti, L., et al. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 393–399. [Link]

  • Maciejka-Kupś, D., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 482282, 2-oxo-N-[(1R)-1-phenylethyl]-4-phenylsulfanyl-azetidine-1-carboxamide. [Link]

  • Asrondkar, A., et al. (2014). Synthesis of substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)- 1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-one with Green Chemistry approach. IOSR Journal of Applied Chemistry, 7(4), 04-09. [Link]

  • Chen, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. RSC Medicinal Chemistry, 13(11), 1367–1377. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

Sources

Optimization

Preventing premature hydrolysis of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in aqueous buffers

A Guide to Preventing Premature Hydrolysis in Aqueous Buffers Welcome to the technical support resource for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Premature Hydrolysis in Aqueous Buffers

Welcome to the technical support resource for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during experimental work: the hydrolytic instability of the β-lactam core. Premature degradation of this compound can lead to inconsistent results, loss of activity, and misinterpretation of data. Here, we provide in-depth troubleshooting advice, validated protocols, and the fundamental principles governing the stability of this molecule.

The Core Challenge: Understanding β-Lactam Instability

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is characterized by an azetidinone ring, commonly known as a β-lactam ring. This four-membered ring is inherently strained and electrophilic, making it susceptible to nucleophilic attack and subsequent ring-opening, a process known as hydrolysis.[1][2] This chemical reaction is the primary route of degradation in aqueous environments and results in a biologically inactive compound.

The hydrolysis of the β-lactam ring can be catalyzed by both acidic and basic conditions.[3][4] Under basic conditions, the hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the lactam. In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[4][5]

Hydrolysis_Mechanism cluster_0 Base-Catalyzed Hydrolysis Compound Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (β-Lactam Ring) Intermediate Tetrahedral Intermediate Compound->Intermediate  + OH⁻ (Nucleophilic Attack)   Product Hydrolyzed (Inactive) Product (Ring-Opened Carboxylate) Intermediate->Product  Ring Opening  

Caption: Base-catalyzed hydrolysis of the β-lactam ring.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in aqueous solutions.

Q1: My compound's activity is diminishing rapidly in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?

A: This is a classic case of hydrolytic degradation. While pH 7.4 is physiologically relevant, it is on the alkaline side of the optimal stability range for many β-lactams.[6] The degradation of β-lactams in aqueous solutions typically follows a U-shaped profile with respect to pH, exhibiting maximum stability in the slightly acidic to neutral range (pH 5-7) and accelerated degradation under both acidic and basic conditions.[3] At pH 7.4, base-catalyzed hydrolysis, although perhaps slow, is significant enough to cause a noticeable loss of active compound over the course of a typical experiment.

Q2: What is the optimal pH and buffer system to maximize the stability of my compound in solution?

A: For maximal stability, we recommend preparing your aqueous solutions in a slightly acidic pH range, typically between pH 5.0 and 6.5 .[3]

  • Recommended Buffers: Citrate or acetate buffers are excellent choices as they buffer effectively in this pH range and are non-nucleophilic.

  • Buffers to Avoid: Avoid buffers containing primary or secondary amines (e.g., Tris) or other nucleophilic species, as these can directly attack the β-lactam ring, leading to degradation pathways other than simple hydrolysis.

pH RangeRelative StabilityPrimary Degradation Pathway
< 4.0PoorAcid-Catalyzed Hydrolysis
5.0 - 6.5Optimal Minimal Hydrolysis
7.0 - 8.0Moderate to PoorBase-Catalyzed Hydrolysis
> 8.5Very PoorRapid Base-Catalyzed Hydrolysis
Caption: Table 1. pH-dependent stability profile typical for β-lactam compounds.

Q3: I must perform my assay at 37°C. How can I minimize compound degradation at this elevated temperature?

A: Temperature significantly accelerates the rate of hydrolysis.[6][7] While unavoidable for many biological assays, you can take several steps to mitigate its impact:

  • Prepare Fresh Solutions: Always prepare your working solutions immediately before starting your experiment. Do not use solutions that have been stored, even for a few hours, at room temperature or 37°C.

  • Minimize Incubation Time: Design your experimental workflow to minimize the time the compound spends in the aqueous buffer at 37°C.

  • Use a Stabilized Buffer: Ensure you are using an optimal buffer system (e.g., citrate buffer, pH 6.0) as described in Q2.

  • Flash Freeze Aliquots: If you must pause an experiment, immediately flash-freeze your samples in liquid nitrogen and store them at -80°C to halt the degradation process.

TemperatureIllustrative Degradation Half-Life
4°C (Refrigerated)> 72 hours
25°C (Room Temp)12 - 24 hours
37°C (Physiological)2 - 6 hours
Caption: Table 2. The effect of temperature on the stability of a typical β-lactam. Note: These are illustrative values; the exact half-life should be determined experimentally for your specific buffer conditions.

Q4: How should I prepare and store my primary stock solution to ensure long-term stability?

A: Never use an aqueous buffer for long-term stock solutions. The most reliable method is to use a high-quality, anhydrous, aprotic organic solvent.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Preparation: Prepare a highly concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your aqueous experimental buffer.

  • Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials and store at -80°C . Avoid repeated freeze-thaw cycles, as this can introduce moisture and cause degradation.[8]

Workflow cluster_workflow Recommended Handling Workflow A 1. Prepare Concentrated Stock in Anhydrous DMSO B 2. Aliquot into Single-Use Vials A->B C 3. Store at -80°C B->C D 4. Prepare Fresh Working Solution in Pre-chilled, pH 6.0 Citrate Buffer C->D Day of Experiment E 5. Use Immediately in Experiment D->E F Issue Detected: Inconsistent Results G Is solution prepared fresh? F->G G->D No H Is pH below 6.5? G->H Yes H->D No I Is temperature controlled? H->I Yes I->E No J Verified Stable Conditions I->J Yes

Caption: Recommended workflow for handling and troubleshooting.

Q5: How can I experimentally verify the stability of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in my specific buffer?

A: The most direct method is to perform a time-course stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9][10][11] This allows you to quantify the disappearance of the parent compound and the appearance of its hydrolysis product over time.

Validated Experimental Protocols

Protocol 1: Preparation of a Stabilized Citrate Buffer (100 mM, pH 6.0)

  • Prepare Stock Solutions:

    • Solution A: 0.1 M Citric Acid Monohydrate (21.01 g/L in deionized water).

    • Solution B: 0.1 M Trisodium Citrate Dihydrate (29.41 g/L in deionized water).

  • Mixing: To prepare 100 mL of the pH 6.0 buffer, combine approximately 18.0 mL of Solution A with 82.0 mL of Solution B.

  • pH Adjustment: Place a calibrated pH meter into the solution. Slowly add Solution A (to decrease pH) or Solution B (to increase pH) dropwise until the meter reads exactly 6.00.

  • Final Volume: Add deionized water to reach a final volume of 100 mL.

  • Sterilization & Storage: Sterile filter the buffer through a 0.22 µm filter and store at 4°C.

Protocol 2: Recommended Procedure for Preparing Working Solutions

  • Thaw Stock: Remove a single aliquot of your concentrated DMSO stock solution from the -80°C freezer. Thaw it quickly at room temperature.

  • Pre-chill Buffer: Place your stabilized citrate buffer (pH 6.0) on ice.

  • Serial Dilution: Perform serial dilutions to achieve your final desired concentration. For the final dilution step into the aqueous buffer, add the small volume of the DMSO stock to the pre-chilled buffer and vortex immediately to ensure rapid and complete dissolution.

  • Immediate Use: Keep the final working solution on ice and use it as quickly as possible in your assay.

By adhering to these principles and protocols, you can significantly enhance the reliability and reproducibility of your experimental results when working with Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

References

  • Vinks, T., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Applied and Environmental Microbiology, 90(2), e01579-23. Available at: [Link]

  • Kocaoglu, O., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. Available at: [Link]

  • Gell, C., et al. (2010). Kinetics of Anionic Ring-Opening Polymerization of Variously Substituted β-Lactams: Homopolymerization and Copolymerization. Macromolecules, 43(13), 5632–5643. Available at: [Link]

  • Mainardi, J. L., et al. (2007). Inactivation Kinetics of a New Target of β-Lactam Antibiotics. Journal of Biological Chemistry, 282(4), 2169–2175. Available at: [Link]

  • Lohans, C. T., & Schofield, C. J. (2018). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Chemical Communications, 54(75), 10494-10508. Available at: [Link]

  • Suhandynata, R. T., et al. (2022). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. Available at: [Link]

  • Suhandynata, R. T., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. Available at: [Link]

  • Cox, R. A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(19), 2853-2863. Available at: [Link]

  • Hughes, D. W., & Webber, J. A. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843208. Available at: [Link]

  • Guntekin, K. (2018). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Journal of Scientific and Medical Research, 2(3), 1-8. Available at: [Link]

  • Suhandynata, R. T., et al. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. Available at: [Link]

  • Page, M. I. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(23), 4499-4503. Available at: [Link]

  • Suhandynata, R. T., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Request PDF. Available at: [Link]

  • Page, M. I. (1991). The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

  • Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239. Available at: [Link]

  • Kocaoglu, O., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. Available at: [Link]

  • Bush, K. (2018). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 8(8), a025247. Available at: [Link]

  • Chawla, A., et al. (2023). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Microbiology, 14, 1109919. Available at: [Link]

  • Weidner, T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4983. Available at: [Link]

  • Padayatti, P. S., et al. (2005). Rational design of a β-lactamase inhibitor achieved via stabilization of the trans-enamine intermediate: 1.28 Å crystal structure of wt SHV-1 complex with a penam sulfone. Journal of the American Chemical Society, 127(18), 6562-6571. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 13(12), 1251-1290. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-oxo-1-phenyl-2,2-azetidinedicarboxylic acid. Retrieved from [Link]

  • Vahdat, L., et al. (2020). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. ResearchGate. Available at: [Link]

  • del Mar Pomares, M., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Pharmaceutics, 15(12), 2686. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 4-oxo-1-phenyl-2-azetidinecarboxylic acid. Retrieved from [Link]

  • Wang, P., et al. (2007). Phenyl 2-oxoimidazolidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Li, X., et al. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. International Journal of Molecular Sciences, 24(6), 5328. Available at: [Link]

  • Anderson, E., & Fife, T. H. (1973). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Semantic Scholar. Available at: [Link]

  • Gomes, L. R., et al. (2013). Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 3), 294-309. Available at: [Link]

  • Wang, S., et al. (2021). Electrochemical oxidative synthesis of 2-benzoylquinazolin-4(3H)-one via C(sp3)–H amination under metal-free conditions. Catalysis Science & Technology, 11(1), 117-122. Available at: [Link]

  • Reddy, P. S. N., et al. (2010). Studies on synthesis and anti-bacterial activity of novel 4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates. Request PDF. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in Whole-Cell Assays

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing Phenyl 2-oxo-4-phenylazetidine-1-carboxylate —a monocyclic β -lactam derivative—as an inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing Phenyl 2-oxo-4-phenylazetidine-1-carboxylate —a monocyclic β -lactam derivative—as an inhibitor of rhomboid intramembrane proteases (e.g., E. coli GlpG, P. stuartii AarA, and eukaryotic homologs).

While this compound offers a powerful mechanism for interrogating intramembrane proteolysis by forming a covalent bond with the catalytic serine, its electrophilic nature can lead to off-target reactivity in complex whole-cell environments[1]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure scientific integrity in your assays.

Troubleshooting & FAQs

Q1: Why am I observing broad cytotoxicity or confounding phenotypes in my whole-cell assays instead of specific rhomboid-dependent effects? A: The core issue is the intrinsic electrophilicity of the azetidin-2-one ( β -lactam) ring. While the hydrophobic N-carboxylate and C4-phenyl substituents are designed to anchor specifically into the S2' cavity of rhomboid proteases[1], high concentrations drive non-specific covalent modification of abundant soluble serine hydrolases, esterases, and Penicillin-Binding Proteins (PBPs). If your assay concentration exceeds the therapeutic window (typically >10 µM), the compound acts as a broad-spectrum electrophile rather than a targeted inhibitor.

Q2: How can I experimentally confirm if my observed cellular phenotype is driven by rhomboid inhibition or an off-target effect? A: You must decouple phenotypic observation from target engagement using a self-validating system like Competitive Activity-Based Protein Profiling (ABPP) [2]. By pre-incubating cells with your inhibitor and subsequently labeling the proteome with a broad-spectrum fluorescent probe (e.g., Fluorophosphonate-Rhodamine), you can visualize target occupancy. If the phenotype occurs at a concentration where multiple non-rhomboid bands disappear on an SDS-PAGE gel, your phenotype is likely confounded by off-target effects.

Q3: What specific protocol adjustments can I make to minimize cross-reactivity? A: We recommend a three-pillar approach:

  • Dose Titration: Restrict dosing to the sub-micromolar to low-micromolar range (0.5 µM – 5.0 µM), which exploits the kinetic preference of the inhibitor for the rhomboid S2' cavity.

  • Washout Kinetics: Because Phenyl 2-oxo-4-phenylazetidine-1-carboxylate forms a covalent bond with the catalytic serine[3], you can pulse-treat the cells and perform a stringent washout. Reversibly bound off-targets will clear, while the covalently modified rhomboid remains inhibited.

  • Subcellular Fractionation: If studying eukaryotic cells, isolate the membrane fraction post-lysis before running downstream functional assays to physically separate the intramembrane target from soluble serine proteases.

Pathway & Workflow Visualizations

Mechanism Compound Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (Monocyclic β-Lactam) MechTarget S2' Cavity Binding & Covalent Serine Modification Compound->MechTarget High Affinity (Low Dose) MechOff Non-specific Electrophilic Attack on Active Site Serine Compound->MechOff Low Affinity (High Dose) Target Rhomboid Intramembrane Proteases (e.g., GlpG, AarA) PhenoTarget Specific Phenotype (e.g., Altered EGF signaling) Target->PhenoTarget OffTarget Soluble Serine Hydrolases & PBPs (Off-Targets) PhenoOff Broad Cytotoxicity & Confounding Phenotypes OffTarget->PhenoOff MechTarget->Target MechOff->OffTarget

Mechanism of on-target rhomboid inhibition vs. off-target serine hydrolase modification.

ABPP_Workflow Step1 1. Live Cell Incubation with β-Lactam Inhibitor Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. Labeling with FP-Rhodamine Probe Step2->Step3 Step4 4. SDS-PAGE & Fluorescence Imaging Step3->Step4 ResultOn Loss of Rhomboid Band (Target Engagement) Step4->ResultOn Specific ResultOff Loss of Additional Bands (Off-Target Binding) Step4->ResultOff Non-specific

Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Quantitative Data Summary

To establish a reliable assay, you must operate within the compound's selectivity window. The table below summarizes representative kinetic and selectivity data for monocyclic β -lactams against rhomboid proteases versus common off-targets[3][4].

Enzyme / TargetApparent IC₅₀ (µM)Selectivity RatioBiological Consequence in Whole Cells
Rhomboid (GlpG/AarA) 0.5 – 2.01.0x (Reference) Specific block of intramembrane cleavage
Bacterial PBPs 10.0 – 25.0~5x – 10xCell wall synthesis defects, morphological changes
Chymotrypsin > 50.0> 25xMinimal at optimized dosing
Trypsin > 100.0> 50xMinimal at optimized dosing

Note: Operating above 10 µM significantly increases the risk of PBP and soluble hydrolase engagement, leading to false-positive phenotypic readouts.

Standardized Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Whole Cells

This protocol is a self-validating system to ensure your chosen concentration of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is selectively engaging the rhomboid protease without saturating off-target hydrolases[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Grow cells to 70% confluence (or OD₆₀₀ = 0.6 for bacteria). Treat with a concentration gradient of the inhibitor (0.1 µM, 1 µM, 5 µM, 20 µM) alongside a DMSO vehicle control for 1 hour at 37°C.

  • Harvest & Lysis: Pellet cells at 4,000 x g for 10 minutes. Wash twice with cold PBS to remove unbound compound. Resuspend in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% DDM) and lyse via sonication on ice.

  • Probe Labeling: Clarify the lysate by centrifugation (10,000 x g, 15 min). Adjust protein concentration to 1 mg/mL. Add 1 µM of Fluorophosphonate-Rhodamine (FP-Rh) or a rhomboid-specific activity-based probe[2]. Incubate in the dark for 30 minutes at room temperature.

  • Reaction Quench: Stop the reaction by adding 4x Laemmli sample buffer containing 10% β -mercaptoethanol. Boil samples at 95°C for 5 minutes.

  • Resolution & Imaging: Resolve the proteome on a 12% SDS-PAGE gel. Do not stain the gel immediately; instead, scan it using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine.

  • Data Interpretation: A successful, specific inhibition will show the disappearance of the rhomboid-specific band (~30 kDa for GlpG) without the loss of other fluorescent bands. Disappearance of multiple bands indicates off-target covalent modification.

Protocol 2: Whole-Cell Target Engagement Assay with Washout

Because β -lactams form a covalent acyl-enzyme intermediate with the catalytic serine of rhomboids[1], you can utilize a washout step to clear non-covalent or rapidly reversible off-target interactions.

Step-by-Step Methodology:

  • Pulse Treatment: Seed cells in a 6-well plate. Apply Phenyl 2-oxo-4-phenylazetidine-1-carboxylate at the empirically determined specific concentration (e.g., 2 µM) for 45 minutes.

  • Stringent Washout: Aspirate the media. Wash the cells three times with warm, sterile PBS, allowing a 5-minute incubation in the incubator between each wash to allow efflux of unbound intracellular compound.

  • Media Replacement: Add fresh, inhibitor-free culture media.

  • Phenotypic Readout: Proceed with your downstream assay (e.g., Western blot for substrate cleavage, EGF signaling activation assays, or cell migration assays). The covalent nature of the inhibitor ensures the rhomboid remains inhibited, while transient off-target effects are minimized.

References

  • Structure of Rhomboid Protease in Complex with beta-Lactam Inhibitors Defines the S2' Cavity. Structure, 2013. URL:[Link]

  • Monocyclic beta-lactams are selective, mechanism-based inhibitors of rhomboid intramembrane proteases. ACS Chemical Biology, 2011. URL:[Link]

  • A New Class of Rhomboid Protease Inhibitors Discovered by Activity-Based Fluorescence Polarization. PLoS One, 2013. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Concentration for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate In Vitro Delivery

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively delivering Phenyl 2-oxo-4-phenylazetidine-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively delivering Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in in vitro experimental models. Due to its chemical structure, which is characteristic of many azetidinone-based compounds, this molecule is predicted to have low aqueous solubility, a common challenge in drug discovery.[1][2][3][4] This document offers structured FAQs, in-depth troubleshooting, and validated protocols to ensure reproducible and accurate experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate?

For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad dissolving power.[5] It is crucial to use anhydrous or high-purity DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for minimal volumes to be added to your aqueous cell culture medium, keeping the final solvent concentration low.[5]

Q2: How do I properly prepare a high-concentration stock solution?

  • Weighing: For small quantities that may appear as a thin film or waxy solid, it is recommended to dissolve the entire contents of the vial directly in the solvent rather than attempting to weigh out a portion.[6]

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial.[5]

  • Mixing: Vortex or sonicate the solution to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can also aid dissolution, but this should be done with caution as heat may degrade some compounds.[5][6]

  • Sterilization & Storage: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[7] Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][7]

Q3: What is the maximum final solvent concentration recommended for cell culture assays?

The final concentration of DMSO in cell culture should be kept as low as possible, ideally ≤0.5% (v/v) .[5][8][9] Many cell lines can tolerate up to 0.5% DMSO, but some may show signs of toxicity or altered gene expression at concentrations as low as 0.1%.[8][10] The tolerance is highly dependent on the specific cell line and the duration of exposure.[10][11] It is imperative to determine the maximum solvent tolerance for your specific cell line.

Q4: Why is a vehicle control essential in my experiments?

A vehicle control consists of the cell culture medium with the same final concentration of the solvent (e.g., 0.5% DMSO) but without the test compound. This is a critical control because solvents like DMSO can have biological effects on their own, including inhibiting cell proliferation or inducing differentiation.[10][12] The vehicle control allows you to distinguish between the effects of your compound and the effects of the solvent, ensuring that your observed results are valid.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: My compound precipitates when I add the stock solution to the cell culture medium.

Precipitation is a common problem when diluting a compound from a high-concentration organic stock into an aqueous medium.[13] This phenomenon, often called "solvent shock," occurs when the abrupt change in polarity causes the compound to fall out of solution.[13]

Solutions & Workflow:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. The precipitation indicates you are exceeding the compound's solubility limit in the medium.[13]

  • Pre-warm the Medium: Always warm your cell culture medium to 37°C before adding the compound stock. While not always effective, it can sometimes improve solubility.[7]

  • Improve Mixing Technique: Add the stock solution dropwise into the pre-warmed medium while gently swirling the flask.[13] This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation. Do not add the stock solution directly to the cells in the well.

  • Consider Serum: If using a serum-free medium, the compound may be more prone to precipitation. Proteins in serum, like albumin, can bind to hydrophobic compounds and help keep them in solution.[7]

  • Lower Stock Concentration: Counterintuitively, using a lower concentration stock solution (e.g., 1 mM instead of 10 mM) may help. This requires adding a larger volume to the medium, which can facilitate better mixing and a more gradual change in solvent polarity.[13]

Workflow for Mitigating Compound Precipitation

The following diagram outlines a systematic approach to troubleshooting precipitation issues.

G cluster_start cluster_observe cluster_action cluster_verify cluster_end Start Compound Precipitates in Media Check_Media Is media pre-warmed to 37°C? Start->Check_Media Check_Mixing Is stock added slowly with gentle swirling? Check_Media->Check_Mixing Yes Action_LowerC Reduce Final Compound Concentration Check_Mixing->Action_LowerC Yes Action_Serum Increase Serum Percentage (if possible) Action_LowerC->Action_Serum Action_LowerStock Use a Lower Concentration Stock Action_Serum->Action_LowerStock Verify Visually Inspect for Precipitate Action_LowerStock->Verify Success Proceed with Experiment Verify->Success Clear Solution Fail Consider Solubility Enhancers (e.g., Cyclodextrins) Verify->Fail Precipitate Remains

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Issue 2: I'm observing high cell mortality, even at low compound concentrations.

It is crucial to determine whether the observed cytotoxicity is due to the compound itself or the solvent used to deliver it.

Solutions & Workflow:

  • Run a Solvent Toxicity Control: This is the most important step. Set up a dose-response experiment using only the solvent (e.g., DMSO) at the same final concentrations used in your compound experiment (e.g., 0.1%, 0.25%, 0.5%, 1.0%). This will establish the maximum tolerated solvent concentration for your specific cell line and assay duration.[8][14]

  • Keep Solvent Concentration Constant: When performing a dose-response experiment for your compound, it is critical to keep the final solvent concentration the same across all wells. This is achieved by first preparing serial dilutions of your compound in 100% DMSO, and then adding the same small volume from each of these DMSO stocks to your culture medium.[14][15]

  • Review the Literature: Different cell lines have vastly different sensitivities to solvents. What is non-toxic for one cell line may be lethal to another.[11][16]

Table 1: General Cytotoxicity Profile of Common Solvents in Cell Culture

SolventTypical Final ConcentrationPotential Issues
DMSO < 0.5% Cell cycle arrest, differentiation, toxicity above 1%.[10][16]
Ethanol < 0.5%Higher cytotoxicity than DMSO at similar concentrations.[11][16]
Methanol < 0.5%Generally more toxic than Ethanol.[16]
Issue 3: My experimental results are inconsistent or not reproducible.

Inconsistency often stems from issues with the stock solution or its handling.

Solutions & Checklist:

  • Stock Solution Integrity: Have you subjected your stock solution to multiple freeze-thaw cycles? This can cause the compound to fall out of solution over time. Always aliquot stocks into single-use volumes.[7] Before use, visually inspect the thawed aliquot for any signs of precipitation.[7]

  • Accurate Pipetting: High concentrations of DMSO increase the viscosity of the solution. Ensure your pipettes are properly calibrated and that you are pipetting slowly and carefully to dispense the correct volume.

  • Media pH and Stability: Cell metabolism can alter the pH of the culture medium over time, which could potentially affect compound solubility or stability.[13] Ensure you are using a well-buffered medium and that the pH is within the optimal range (typically 7.2-7.4).

Section 3: Key Experimental Protocols

Protocol 1: Determining Maximum Solvent Tolerance

This protocol is essential to perform before beginning experiments with your compound.

  • Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "no solvent" control.

  • Treatment: Replace the existing medium in your cell plates with the medium containing the different solvent concentrations.

  • Incubation: Incubate the cells for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the percentage of viable cells at each solvent concentration.

  • Analysis: Plot cell viability versus solvent concentration. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerated solvent concentration.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Kumar, D., & Kumar, N. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 72(2), 241-249.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Ramírez-Villalva, A., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1561.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Millipore Sigma. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(25), 8963.
  • Patel, H., et al. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Journal of Saudi Chemical Society, 17(2), 219-224.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • Sharma, P. C., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 1-10.
  • Corning. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Ates, G., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays.
  • Schaduangrat, N., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15), 6030-6036.
  • Kloverpris, H. N., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815-821.
  • Benchchem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • de Abreu, V. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2017, 2471947.
  • Various Authors. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?.
  • Kumar, R., & Singh, V. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(7), 2613-2623.
  • Thuy, B. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854.
  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Various Authors. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays.
  • Kloverpris, H. N., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed.
  • Kumar, S., & Bhargava, D. (2016). Improved delivery of poorly soluble compounds using nanoparticle technology: a review. Journal of Drug Delivery Science and Technology, 31, 1-11.
  • Kumar, S., & Singh, A. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 190, 1-15.
  • Williams, H. D., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI.
  • Catalent. (2023, April 21).
  • ChemBK. (2024, April 9). 22610-18-0.
  • BLD Pharm. (n.d.). 1265178-35-5|Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.
  • Su, W. K., & Zhang, Y. M. (2005). Phenyl 2-oxoimidazolidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2621-o2622.
  • Singh, R., et al. (2016). Synthesis of substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)- 1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-one with Green Chemistry approach.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3374.

Sources

Troubleshooting

Resolving background noise in Phenyl 2-oxo-4-phenylazetidine-1-carboxylate FRET inhibition assays

Welcome to the technical support center for resolving background noise in Phenyl 2-oxo-4-phenylazetidine-1-carboxylate FRET inhibition assays. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving background noise in Phenyl 2-oxo-4-phenylazetidine-1-carboxylate FRET inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Fluorescence Resonance Energy Transfer (FRET) and how is it used in inhibition assays?

A1: Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing the transfer of energy between two light-sensitive molecules, known as chromophores.[1] A donor chromophore, initially in an excited electronic state, can transfer energy to an acceptor chromophore through a non-radiative process.[1] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions.[1][2] In an inhibition assay, a substrate is labeled with a FRET pair (donor and acceptor). When the substrate is intact, the donor and acceptor are in close proximity, and FRET occurs. Upon enzymatic cleavage of the substrate by the target enzyme, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence. An inhibitor, such as Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, would prevent this cleavage, thus maintaining the FRET signal.

Q2: What are the most common sources of background noise in FRET assays?

A2: High background noise can significantly reduce the signal-to-noise ratio, compromising the quality of your data.[3][4] Common sources of background noise in FRET assays include:

  • Autofluorescence: The inherent fluorescence of the test compound (e.g., Phenyl 2-oxo-4-phenylazetidine-1-carboxylate), assay components, or the microplate itself.[5][6]

  • Direct Excitation of the Acceptor: The excitation light for the donor may also directly excite the acceptor fluorophore, leading to a false-positive signal.[7]

  • Spectral Bleed-Through: The emission spectrum of the donor may overlap with the detection window of the acceptor, or vice-versa.

  • Light Scatter: High concentrations of test compounds can cause light scattering, which can be detected as background noise.[8]

  • Inner Filter Effect: High concentrations of the sample can lead to absorption of the excitation or emission light, distorting the fluorescence signal.[9][10][11]

Q3: What is the "inner filter effect" and how can I mitigate it?

A3: The inner filter effect is the absorption of excitation or emitted light by components in the assay well, leading to a reduction in the measured fluorescence intensity.[10][11] This can be a significant issue when working with colored or highly concentrated compounds. To mitigate the inner filter effect, you can:

  • Reduce the concentration of your sample: This is the most straightforward approach.[11]

  • Use a shorter pathlength cuvette or microplate. [11]

  • Apply a mathematical correction: This involves measuring the absorbance of your sample at the excitation and emission wavelengths and using this information to correct the fluorescence data.

Q4: How can Time-Resolved FRET (TR-FRET) help reduce background noise?

A4: Time-Resolved FRET (TR-FRET) is a technique that uses long-lifetime lanthanide donors.[1][12][13] This allows for a time delay between the excitation pulse and the detection of the fluorescence signal.[12][14] Since most background fluorescence and autofluorescence are short-lived, this time delay effectively eliminates these sources of noise, significantly improving the signal-to-noise ratio.[9][12][14]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to background noise in your Phenyl 2-oxo-4-phenylazetidine-1-carboxylate FRET inhibition assays.

Issue 1: High Background Signal in "No Enzyme" Control Wells

This indicates that the background signal is independent of the enzymatic reaction and is likely due to the intrinsic properties of your assay components.

Potential Causes & Solutions:

  • Autofluorescence of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate:

    • Diagnosis: Run a control well containing only the assay buffer and Phenyl 2-oxo-4-phenylazetidine-1-carboxylate at the highest concentration used in your assay. Measure the fluorescence at the same wavelengths used for your FRET measurement.

    • Solution:

      • If significant autofluorescence is observed, consider using a lower concentration of the compound if possible without compromising its inhibitory effect.

      • If the autofluorescence spectrum overlaps with your FRET pair, you may need to select a different FRET pair with emission wavelengths further into the red spectrum, where compound autofluorescence is often lower.[5]

  • Contaminated or Autofluorescent Assay Buffer/Reagents:

    • Diagnosis: Measure the fluorescence of each individual component of your assay buffer in separate wells.

    • Solution: If a particular component is identified as the source, try to replace it with a higher purity grade or a different formulation. For example, some detergents or salts can be fluorescent.[15]

  • Microplate Fluorescence:

    • Diagnosis: Measure the fluorescence of an empty well and a well containing only assay buffer.

    • Solution: Always use black, opaque microplates for fluorescence assays to minimize background from scattered light and well-to-well crosstalk.[15]

Issue 2: High Background Signal in "Donor-Only" Control Wells

This suggests an issue with spectral bleed-through from the donor into the acceptor detection channel.

Potential Causes & Solutions:

  • Suboptimal Emission Filter for the Acceptor:

    • Diagnosis: Review the emission spectra of your donor and acceptor fluorophores. Ensure that the bandwidth of your acceptor emission filter minimizes the detection of the donor's fluorescence tail.

    • Solution: Use a narrower bandwidth filter for the acceptor or a filter with a sharper cutoff to better separate the donor and acceptor signals.

  • Excessive Donor Concentration:

    • Diagnosis: High donor concentrations can lead to increased bleed-through.

    • Solution: Titrate the concentration of your donor-labeled substrate to find the lowest concentration that still provides a robust signal.

Issue 3: High Background Signal that Increases with Inhibitor Concentration

This is a strong indication of compound-specific interference.

Potential Causes & Solutions:

  • Inhibitor Autofluorescence: As mentioned in Issue 1, the inhibitor itself may be fluorescent.

  • Inhibitor-Induced Light Scatter:

    • Diagnosis: At high concentrations, Phenyl 2-oxo-4-phenylazetidine-1-carboxylate may precipitate out of solution, causing light scatter. This can be visually inspected or measured by absorbance at a non-absorbing wavelength (e.g., 600 nm).

    • Solution:

      • Ensure that the inhibitor is fully dissolved in your assay buffer. You may need to optimize the solvent (e.g., DMSO) concentration.

      • Consider adding a non-ionic detergent like Triton X-100 or Tween-20 (at concentrations below the critical micellar concentration) to your assay buffer to improve compound solubility.[16]

  • Inner Filter Effect:

    • Diagnosis: Measure the absorbance spectrum of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. If it has significant absorbance at the excitation or emission wavelengths of your FRET pair, the inner filter effect is likely occurring.

    • Solution: As detailed in the FAQs, reduce the compound concentration or apply a mathematical correction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving high background noise in your FRET assay.

FRET_Troubleshooting Start High Background Noise Observed Check_No_Enzyme Check 'No Enzyme' Control Start->Check_No_Enzyme High_BG_No_Enzyme High Background? Check_No_Enzyme->High_BG_No_Enzyme Check_Compound_Autofluorescence Test Compound Autofluorescence High_BG_No_Enzyme->Check_Compound_Autofluorescence Yes Check_Buffer_Autofluorescence Test Buffer/Reagent Autofluorescence High_BG_No_Enzyme->Check_Buffer_Autofluorescence Yes Check_Plate Use Black Opaque Plate High_BG_No_Enzyme->Check_Plate Yes Check_Donor_Only Check 'Donor-Only' Control High_BG_No_Enzyme->Check_Donor_Only No Resolved Issue Resolved Check_Compound_Autofluorescence->Resolved Check_Buffer_Autofluorescence->Resolved Check_Plate->Resolved High_BG_Donor_Only High Background? Check_Donor_Only->High_BG_Donor_Only Optimize_Filters Optimize Emission Filters High_BG_Donor_Only->Optimize_Filters Yes Titrate_Donor Titrate Donor Concentration High_BG_Donor_Only->Titrate_Donor Yes Check_Inhibitor_Concentration Does Background Increase with Inhibitor? High_BG_Donor_Only->Check_Inhibitor_Concentration No Optimize_Filters->Resolved Titrate_Donor->Resolved High_BG_With_Inhibitor Yes? Check_Inhibitor_Concentration->High_BG_With_Inhibitor High_BG_With_Inhibitor->Check_Compound_Autofluorescence Yes Check_Light_Scatter Check for Light Scatter High_BG_With_Inhibitor->Check_Light_Scatter Yes Check_Inner_Filter Check for Inner Filter Effect High_BG_With_Inhibitor->Check_Inner_Filter Yes High_BG_With_Inhibitor->Resolved No Check_Light_Scatter->Resolved Check_Inner_Filter->Resolved

Caption: Troubleshooting workflow for high background noise.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence
  • Prepare a serial dilution of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in your assay buffer, covering the range of concentrations used in your inhibition assay.

  • Dispense the dilutions into the wells of a black, opaque microplate.

  • Include a buffer-only control as a blank.

  • Read the plate on your fluorometer using the same excitation and emission wavelength settings as your FRET assay.

  • Subtract the blank from all readings. A significant signal indicates compound autofluorescence.

Protocol 2: Correcting for the Inner Filter Effect
  • Measure the absorbance of your Phenyl 2-oxo-4-phenylazetidine-1-carboxylate solutions at the donor excitation wavelength (Aex) and the acceptor emission wavelength (Aem) using a spectrophotometer.

  • Calculate the correction factor (CF) using the following formula: CF = 10^((Aex + Aem)/2)

  • Multiply your measured fluorescence intensity by the correction factor to obtain the corrected fluorescence value. Corrected Fluorescence = Measured Fluorescence * CF

Data Presentation

Table 1: Example Data for Compound Autofluorescence

[Phenyl 2-oxo-4-phenylazetidine-1-carboxylate] (µM)Raw Fluorescence (RFU)Corrected Fluorescence (RFU)
1005,0004,500
502,5002,300
251,2001,150
12.5600580
6.25300295
0 (Buffer)100100

Corrected Fluorescence = Raw Fluorescence - Buffer Fluorescence

Visualizing FRET Inhibition

The following diagram illustrates the principle of a FRET inhibition assay.

FRET_Inhibition cluster_0 No Inhibition cluster_1 Inhibition Enzyme Enzyme Substrate_intact Substrate Enzyme->Substrate_intact Cleavage Substrate_cleaved Cleaved Substrate No_FRET No FRET (High Donor Signal) Substrate_cleaved->No_FRET Inhibitor Phenyl 2-oxo-4-phenylazetidine-1-carboxylate Enzyme_inhibited Inhibited Enzyme Inhibitor->Enzyme_inhibited Substrate_intact_2 Substrate Enzyme_inhibited->Substrate_intact_2 No Cleavage FRET FRET Occurs (Low Donor Signal) Substrate_intact_2->FRET

Caption: Principle of FRET-based inhibition assay.

By following this guide, you should be able to systematically identify and resolve sources of background noise in your Phenyl 2-oxo-4-phenylazetidine-1-carboxylate FRET inhibition assays, leading to more accurate and reliable data.

References

  • Drug Discovery Online. (1999, August 18). Considerations for Development of FRET Assays. Retrieved from [Link]

  • Guan, B., et al. (2024). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences, 25(5), 2897. Retrieved from [Link]

  • Woehler, A., et al. (2009). Signal/Noise Analysis of FRET-Based Sensors. Biophysical Journal, 97(12), 3374–3383. Retrieved from [Link]

  • Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy. Retrieved from [Link]

  • Shin, Y., et al. (2020). Optimal inference of molecular interaction dynamics in FRET microscopy. Proceedings of the National Academy of Sciences, 117(52), 32953–32961. Retrieved from [Link]

  • Akengin, A., et al. (2016). Assessing the impact of tissue autofluorescence on FRET imaging. Proceedings of SPIE, 9713. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Piston, D. W., & Kremers, G.-J. (2011). Overcoming Limitations of FRET Measurements. Methods in Molecular Biology, 752, 285–301. Retrieved from [Link]

  • BMG LABTECH. TR-FRET Measurements. Retrieved from [Link]

  • HORIBA. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 13). What is the Inner Filter Effect? Retrieved from [Link]

  • ResearchGate. (2019, July 31). How to resolve noisy inhibition data in FRET-based RNase H assay? Retrieved from [Link]

  • Poly-Dtech. TR-FRET Assay Principle. Retrieved from [Link]

  • Roszik, J., et al. (2008). Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy. Cytometry Part A, 73A(9), 862–873. Retrieved from [Link]

  • BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery. Retrieved from [Link]

  • Agilent. An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Retrieved from [Link]

  • Chemical Synthesis Database. 4-oxo-1-phenyl-2-azetidinecarboxylic acid. Retrieved from [Link]

  • Wang, P., et al. (2007). Phenyl 2-oxoimidazolidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o517–o518. Retrieved from [Link]

  • Wikipedia. Förster resonance energy transfer. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Phenyl 2-oxoimidazolidine-1-carboxylate. Retrieved from [Link]

  • Wujec, M., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4215. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Rhomboid Protease Inhibitors: Isocoumarins vs. Phenyl 2-oxo-4-phenylazetidine-1-carboxylates (β-Lactams)

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals Executive Summary Rhomboid proteases, a family of intramembrane serine proteases, represent a burgeoning class of therapeutic targets im...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

Executive Summary

Rhomboid proteases, a family of intramembrane serine proteases, represent a burgeoning class of therapeutic targets implicated in diseases ranging from bacterial infections and malaria to Parkinson's disease and cancer.[1][2] The development of potent and selective inhibitors is paramount for both elucidating their complex biology and advancing new medicines. Historically, broad-spectrum serine protease inhibitors like 3,4-dichloroisocoumarin (DCI) have served as foundational tools.[3] However, a new generation of inhibitors, exemplified by the Phenyl 2-oxo-4-phenylazetidine-1-carboxylate scaffold (a class of monocyclic β-lactams), offers significant advantages in potency and selectivity.[4][5] This guide provides a head-to-head comparison of these two critical inhibitor classes, supported by mechanistic insights, quantitative performance data, and detailed experimental protocols to empower researchers in their selection and application.

Introduction: The Unique Challenge of Targeting Intramembrane Proteases

Rhomboid proteases are a fascinating and challenging enzyme class. Their active site, featuring a conserved Ser-His catalytic dyad, is uniquely embedded within the hydrophobic environment of the cell membrane.[6][7] This sequestration from the aqueous cytosol allows them to cleave transmembrane domain (TMD) substrates, a crucial step in regulating processes like growth factor signaling, mitochondrial quality control, and protein quality control.[2][8] However, this membrane-embedded nature complicates drug design; inhibitors must not only engage the active site with high affinity but also possess the physicochemical properties to access it within the lipid bilayer. The development of inhibitors has moved from repurposing classic, non-selective electrophiles to designing specific, mechanism-based probes.

Mechanism of Action: A Tale of Two Covalent Inhibitors

Both isocoumarins and β-lactams act as mechanism-based inhibitors, forming a covalent adduct with the catalytic serine in the rhomboid active site. However, the chemistry and resulting selectivity profiles are distinct.

Isocoumarins: The "Classic" Serine Protease Trap

Isocoumarins, such as the well-studied 3,4-dichloroisocoumarin (DCI), are considered "suicide" or mechanism-based inhibitors.[9] The catalytic serine (Ser-201 in E. coli GlpG) performs a nucleophilic attack on the inhibitor's carbonyl carbon. This opens the lactone ring and forms a stable acyl-enzyme intermediate, effectively inactivating the protease.[6] While effective, the reactivity of the isocoumarin scaffold is not specific to rhomboids and shows broad activity against many other serine proteases, such as chymotrypsin, limiting its utility as a selective tool.[4][10]

G cluster_0 Isocoumarin Inhibition Mechanism Rhomboid_Active_Site Rhomboid Active Site (Ser-His Dyad) Acyl_Enzyme Stable Acyl-Enzyme Complex (Inactive) Rhomboid_Active_Site->Acyl_Enzyme Nucleophilic Attack & Ring Opening Isocoumarin Isocoumarin (e.g., DCI) Isocoumarin->Acyl_Enzyme Forms Covalent Bond

Caption: Mechanism of rhomboid inactivation by isocoumarin inhibitors.

β-Lactams (Azetidinones): A New Generation of Selective Inhibitors

The Phenyl 2-oxo-4-phenylazetidine-1-carboxylate scaffold belongs to the monocyclic β-lactam class of inhibitors.[4] The high ring strain of the four-membered β-lactam makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the rhomboid's catalytic serine.[4][11] This reaction forms a stable, covalent acyl-enzyme intermediate, inactivating the enzyme.[4] Crucially, the substituents on the β-lactam ring (e.g., the N-sulfonyl or N-carboxylate group and other positions) can be extensively modified.[12] This chemical tractability has allowed for the development of β-lactams that exhibit remarkable selectivity for rhomboid proteases over canonical soluble serine proteases like chymotrypsin, a significant improvement over the isocoumarins.[4][13]

G cluster_1 β-Lactam Inhibition Mechanism Rhomboid_Active_Site_2 Rhomboid Active Site (Ser-His Dyad) Covalent_Complex Stable Covalent Adduct (Inactive) Rhomboid_Active_Site_2->Covalent_Complex Nucleophilic Attack on Strained Ring Beta_Lactam Monocyclic β-Lactam (Azetidinone) Beta_Lactam->Covalent_Complex Forms Covalent Bond

Caption: Mechanism of rhomboid inactivation by β-lactam inhibitors.

Head-to-Head Performance Comparison: Potency & Selectivity

The key differentiators between these inhibitor classes are their potency (how much is needed for inhibition) and selectivity (how well they distinguish between rhomboids and other proteases). β-lactams have emerged as superior on both fronts for many rhomboid targets.

Inhibitor ClassCompound ExampleTarget RhomboidIC50 (µM)Off-Target (Chymotrypsin) IC50 (µM)Selectivity (Off-Target/Target)Reference
Isocoumarin 3,4-DCIE. coli GlpG~10-50~5-10Low (~0.2 - 1)[4][14]
Isocoumarin 3,4-DCIHuman RHBDL41.1N/AN/A[14]
Isocoumarin S016 (Optimized)E. coli GlpG1.1<1.1Low (<1)[10][11]
β-Lactam Compound L44P. stuartii AarA0.8>100High (>125)[4]
β-Lactam Compound L58E. coli GlpG0.4>100High (>250)[4]
β-Lactam Compound L45P. stuartii AarA0.865High (~81)[4]
4-Oxo-β-Lactam Compound 14Human PARL0.96N/AN/A[15]

Data Interpretation: The table clearly demonstrates that while optimized isocoumarins can achieve low micromolar potency against rhomboids, they often remain equally or more potent against off-target proteases like chymotrypsin (Selectivity ≤ 1).[10][11] In stark contrast, optimized β-lactams achieve sub-micromolar potency against bacterial rhomboids and exhibit a >100-fold selectivity window over chymotrypsin, making them far superior tools for specific biological interrogation.[4]

Experimental Protocols for In-House Validation

To assist researchers in validating these inhibitors against their rhomboid of interest, we provide the following validated protocols.

Protocol 1: In Vitro Rhomboid Inhibition Assay using a FRET Substrate

This assay provides a quantitative measure of inhibitor potency (IC50) by monitoring the cleavage of a quenched fluorescent peptide substrate in real-time.

G cluster_0 FRET-Based Inhibition Assay Workflow A 1. Prepare Reagents - Purified Rhomboid Enzyme - FRET Peptide Substrate - Inhibitor Stock (in DMSO) - Assay Buffer B 2. Inhibitor Titration Dispense serial dilutions of inhibitor (e.g., Isocoumarin or β-Lactam) into a 384-well plate. A->B C 3. Enzyme Pre-incubation Add rhomboid enzyme to each well. Incubate for 30 min to allow inhibitor binding. B->C D 4. Initiate Reaction Add FRET substrate to all wells to start the cleavage reaction. C->D E 5. Kinetic Measurement Read fluorescence intensity over time (e.g., every 60s for 1h) in a plate reader. D->E F 6. Data Analysis Calculate initial reaction velocities (V₀). Plot V₀ vs. [Inhibitor]. Fit to determine IC₅₀ value. E->F

Caption: Workflow for determining inhibitor IC50 using a FRET assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 5% (v/v) glycerol, 0.1% (w/v) DDM (or other suitable detergent). The optimal detergent and its concentration must be determined empirically for each rhomboid.

    • Enzyme: Dilute purified rhomboid protease in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).

    • Substrate: Prepare a quenched fluorescent peptide substrate (e.g., based on a known cleavage sequence) in Assay Buffer at 2X the final desired concentration (typically near its Km).[16]

    • Inhibitor: Prepare a serial dilution series of the inhibitor (e.g., 11 points, 1:3 dilution) in 100% DMSO.

  • Assay Execution (384-well plate format):

    • Dispense 0.2 µL of the inhibitor serial dilution into the wells of a black, low-volume 384-well plate. Include DMSO-only wells for 100% activity control.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Seal the plate and incubate for 30 minutes at 25°C. This pre-incubation step is critical for covalent inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader (e.g., SynergyMx, BioTek) pre-set to the appropriate excitation/emission wavelengths for the fluorophore/quencher pair.[17]

    • Record fluorescence every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Reporter Assay for In Vivo Efficacy

This assay assesses whether an inhibitor can engage and block rhomboid activity within a cellular context, providing valuable data on cell permeability and on-target efficacy.

G cluster_0 Cell-Based Reporter Assay Workflow A 1. Construct Design Create a reporter construct: Rhomboid Substrate TMD fused to a transcription factor (TF). B 2. Transfection Co-transfect cells with the reporter construct, the rhomboid protease, and a TF-responsive luciferase plasmid. A->B C 3. Inhibitor Treatment Treat transfected cells with varying concentrations of the inhibitor for 12-24 hours. B->C D 4. Rhomboid Activity Active rhomboid cleaves the TMD, releasing the TF, which translocates to the nucleus. C->D Inhibitor blocks cleavage E 5. Reporter Gene Expression TF drives expression of luciferase. No cleavage = no luciferase. D->E F 6. Lysis & Readout Lyse cells and measure luciferase activity using a luminometer. E->F

Caption: Workflow for a cell-based rhomboid inhibitor assay.

Step-by-Step Methodology:

  • Plasmid Construction: Engineer a reporter construct where the transmembrane domain (TMD) of a known rhomboid substrate is fused to a transcription factor (e.g., Gal4).

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect cells with three plasmids: (i) the rhomboid protease of interest, (ii) the substrate-TMD-TF reporter construct, and (iii) a luciferase reporter plasmid under the control of a promoter recognized by the TF (e.g., UAS-luciferase).

  • Inhibitor Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing serial dilutions of the β-lactam or isocoumarin inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for cleavage, TF translocation, and luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

  • Analysis: A decrease in luminescence signal relative to the DMSO control indicates inhibition of rhomboid activity. Plot the signal versus inhibitor concentration to determine the cellular IC50.

Senior Application Scientist's Verdict

The selection of a rhomboid protease inhibitor is highly dependent on the experimental goal.

  • For broad screening or initial validation that a process is dependent on a serine protease, isocoumarins like DCI can be a cost-effective, albeit non-selective, starting point. Their well-documented, broad reactivity makes them useful as positive controls for general serine protease activity.[4]

  • For specific target validation, selective pathway interrogation, and as a starting point for therapeutic development, the monocyclic β-lactam class is unequivocally superior. Their demonstrated high potency combined with excellent selectivity for rhomboids over other protease classes minimizes off-target effects and provides much greater confidence in the experimental results.[4][13] The chemical tractability of the β-lactam scaffold also offers a clear path for further optimization of potency, selectivity, and pharmacokinetic properties.[12]

References

  • Pierrat, O. A., et al. (2011). Monocyclic β-Lactams Are Selective, Mechanism-Based Inhibitors of Rhomboid Intramembrane Proteases. ACS Chemical Biology, 6(4), 361-371. [Link]

  • Strisovsky, K., et al. (2026). Targeting the Membrane‐Embedded Rhomboid Protease GlpG: A Multimodal Strategy for Inhibitor Discovery and Mechanistic Insight. Advanced Science. [Link]

  • Wolf, E. V., et al. (2013). A New Class of Rhomboid Protease Inhibitors Discovered by Activity-Based Fluorescence Polarization. PLoS ONE, 8(8), e72307. [Link]

  • Brown, Z. A., et al. (2024). Activity-Based Protein Profiling of RHBDL4 Reveals Proteolysis of the Enzyme and a Distinct Inhibitor Profile. ACS Chemical Biology. [Link]

  • Stříšovský, K., & Lange, A. (2026). Hunting enzymes in the membrane: A new strategy to inhibit rhomboid proteases. IOCB Prague. [Link]

  • Wolf, E. V., et al. (2013). A New Class of Rhomboid Protease Inhibitors Discovered by Activity-Based Fluorescence Polarization. PMC. [Link]

  • Xue, Y., & Ha, Y. (2012). Catalytic mechanism of rhomboid protease GlpG probed by 3,4-dichloroisocoumarin and diisopropyl fluorophosphonate. The Journal of biological chemistry, 287(4), 2479–2488. [Link]

  • Yang, J., et al. (2019). 4‐Oxo‐β‐Lactams as Novel Inhibitors for Rhomboid Proteases. Chemistry – A European Journal. [Link]

  • CORDIS. (2017). Rhomboid protease mechanism of action unveiled. European Commission. [Link]

  • Arutyunova, E., et al. (2017). Activity Assays for Rhomboid Proteases. Methods in enzymology, 584, 287-310. [Link]

  • Zoll, B., et al. (2013). Structure of Rhomboid Protease in Complex with β-Lactam Inhibitors Defines the S2' Subsite. Structure, 21(5), 879-886. [Link]

  • Veselý, J., et al. (2024). 4-Oxo-β-lactams as Covalent Inhibitors of the Mitochondrial Intramembrane Protease PARL. ACS Medicinal Chemistry Letters. [Link]

  • Ha, Y. (2012). Structure and Mechanism of Rhomboid Protease. Annual review of biophysics, 41, 243-261. [Link]

  • Xue, Y., & Ha, Y. (2012). Catalytic Mechanism of Rhomboid Protease GlpG Probed by 3,4-Dichloroisocoumarin and Diisopropyl Fluorophosphonate. PMC. [Link]

  • Wolf, E. V., et al. (2013). A New Class of Rhomboid Protease Inhibitors Discovered by Activity-Based Fluorescence Polarization. PLoS ONE. [Link]

  • Guchhait, B., et al. (2019). Structure and Dynamics of the Rhomboid Protease GlpG in Liposomes Studied by Solid-State NMR. Journal of the American Chemical Society, 141(44), 17538–17542. [Link]

  • Cole, L.B., et al. (1998). STRUCTURE OF 3,4-DICHLOROISOCOUMARIN-INHIBITED FACTOR D. Protein Data Bank. [Link]

  • Wikipedia. (n.d.). Rhomboid protease. Wikipedia. [Link]

  • Arutyunova, E., et al. (2025). vitro platform for the enzymatic characterization of the rhomboid protease RHBDL4. eScholarship. [Link]

  • Pierrat, O. A., et al. (2010). Monocyclic β-Lactams Are Selective, Mechanism-Based Inhibitors of Rhomboid Intramembrane Proteases. ACS Chemical Biology. [Link]

  • Al-Karadaghi, S., et al. (2004). Coumarin and Isocoumarin as Serine Protease Inhibitors. Current Protein & Peptide Science. [Link]

  • Wang, Y., et al. (2007). Structural basis for intramembrane proteolysis by rhomboid serine proteases. Proceedings of the National Academy of Sciences, 104(24), 10050-10055. [Link]

  • Lee, S., et al. (2003). Development of Novel Assays for Proteolytic Enzymes Using Rhodamine-Based Fluorogenic Substrates. Journal of Biomolecular Screening. [Link]

  • Pierrat, O. A., et al. (2011). Monocyclic β-lactams are selective, mechanism-based inhibitors of rhomboid intramembrane proteases. PubMed. [Link]

Sources

Comparative

Comparative Efficacy of Beta-Lactam Inhibitors on Rhomboid Proteases: Phenyl vs. Cyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate

Introduction to Intramembrane Protease Targeting Rhomboid proteases are highly conserved intramembrane serine proteases responsible for cleaving type-1 transmembrane domains, playing critical roles in signaling pathways...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Intramembrane Protease Targeting

Rhomboid proteases are highly conserved intramembrane serine proteases responsible for cleaving type-1 transmembrane domains, playing critical roles in signaling pathways (e.g., EGF receptor signaling) and parasitic invasion (e.g., Plasmodium and Toxoplasma). Because their catalytic Ser-His dyad is buried within the hydrophobic lipid bilayer, designing specific inhibitors presents a unique biophysical challenge.

Recent structural biology efforts have identified monobactam derivatives—specifically N-sulfonylated and N-carboxylated beta-lactams—as potent, mechanism-based suicide inhibitors of rhomboid proteases. This guide provides an in-depth technical comparison of two leading structural analogs: Phenyl 2-oxo-4-phenylazetidine-1-carboxylate and Cyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate , analyzing their structural efficacy, binding mechanics, and the experimental frameworks required to validate them .

Mechanistic Rationale and Structural Basis of Inhibition

Unlike classical soluble serine proteases that utilize a Ser-His-Asp triad, rhomboid proteases (such as E. coli GlpG) rely on a catalytic dyad (Ser201 and His254). When beta-lactam inhibitors enter the active site, they undergo a nucleophilic attack by Ser201, resulting in the opening of the four-membered azetidinone ring and the formation of a stable, covalent acyl-enzyme intermediate .

The S2' Cavity Paradox

A defining feature of these specific inhibitors is their highly unusual binding geometry. In classical serine protease inhibition, the carbonyl oxygen of the inhibitor points into the oxyanion hole for stabilization. However, crystallographic evidence reveals that for both the phenyl and cyclopentyl derivatives, the carbonyl oxygen faces away from the oxyanion hole. Instead, specificity is driven entirely by the hydrophobic N-1 substituent (the phenyl or cyclopentyl group), which projects deep into a previously uncharacterized hydrophobic pocket known as the S2' cavity .

MOA GlpG Rhomboid Protease (E. coli GlpG) Dyad Catalytic Dyad (Ser201-His254) GlpG->Dyad exposes active site Phenyl Phenyl 2-oxo-4-phenylazetidine- 1-carboxylate Phenyl->Dyad nucleophilic attack Cyclo Cyclopentyl 2-oxo-4-phenylazetidine- 1-carboxylate Cyclo->Dyad nucleophilic attack Covalent Covalent Acyl-Enzyme Complex Dyad->Covalent beta-lactam ring opening S2Cavity S2' Cavity Engagement (Hydrophobic Fit) Covalent->S2Cavity N-substituent orientation

Mechanism of covalent inhibition of rhomboid protease by beta-lactam derivatives.

Phenyl vs. Cyclopentyl: Conformational Efficacy

The primary divergence in efficacy between the two compounds lies in the steric and electronic nature of their N-1 substituents:

  • Phenyl Derivative: The aromatic ring is planar and rigid. It relies on precise geometric alignment to achieve optimal van der Waals contacts within the S2' cavity. While it offers strong hydrophobic stacking, its rigidity can penalize binding entropy if the S2' cavity undergoes conformational breathing.

  • Cyclopentyl Derivative: The aliphatic ring is non-planar and flexible. This allows the cyclopentyl group to adopt multiple puckered conformations, dynamically molding to the contours of the S2' cavity. As captured in PDB structure 3ZMH , this adaptability often translates to a more favorable packing density within the lipid-embedded active site.

Comparative Profiling Data

The table below synthesizes the structural and mechanistic parameters of the two inhibitors based on crystallographic and biochemical profiling against E. coli GlpG.

Parameter / FeaturePhenyl 2-oxo-4-phenylazetidine-1-carboxylateCyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate
PDB Accession (GlpG Complex) Related to 3ZMI / 3ZOT
N-1 Substituent Phenyl ringCyclopentyl ring
Substituent Nature Aromatic, planar, rigidAliphatic, non-planar, flexible
Target Catalytic Residue Ser201 (E. coli GlpG)Ser201 (E. coli GlpG)
Inhibition Modality Irreversible, mechanism-based (suicide)Irreversible, mechanism-based (suicide)
S2' Cavity Fit Rigid hydrophobic stackingConformationally adaptable packing
Carbonyl Oxygen Orientation Directed away from oxyanion holeDirected away from oxyanion hole

Self-Validating Experimental Protocol

To accurately compare the IC50 and kinact​/KI​ values of these highly hydrophobic inhibitors, researchers must utilize a membrane-mimetic environment. The following protocol outlines a self-validating workflow using Fluorescence Polarization Activity-Based Protein Profiling (FluoPol ABPP).

Causality Behind Experimental Choices
  • Detergent Selection (DDM): Rhomboid proteases denature in aqueous solutions. n-Dodecyl-β-D-maltoside (DDM) is chosen because its long alkyl chain mimics the lipid bilayer, preserving the structural integrity of the transmembrane domains while allowing the lipophilic beta-lactams to partition effectively into the micelle to reach the active site.

  • FluoPol ABPP Assay: Traditional peptide cleavage assays suffer from severe light scattering in micellar solutions and poor substrate solubility. FluoPol ABPP bypasses this by using a fluorophosphonate (FP) probe that competes directly with the beta-lactam for the active site Serine. The readout is continuous and directly proportional to target engagement.

Step-by-Step Methodology

Step 1: Protein Preparation and Micelle Validation

  • Express E. coli GlpG in BL21(DE3) cells and purify via Ni-NTA chromatography.

  • Reconstitute the purified protein in a buffer containing 0.05% (w/v) DDM, 50 mM Tris-HCl (pH 7.4), and 150 mM NaCl.

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the protein-detergent complex. A monodisperse peak indicates stable micelles; polydispersity indicates aggregation, which will cause false-positive inhibition readouts.

Step 2: Inhibitor Incubation

  • Prepare 10-point serial dilutions of both the Phenyl and Cyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate inhibitors in DMSO.

  • Incubate 1 µM of GlpG with the inhibitors for 30 minutes at 37°C. Keep final DMSO concentration below 2% (v/v) to prevent micelle disruption.

  • Self-Validation Check: Include a positive control reaction pre-incubated with 100 µM 3,4-dichloroisocoumarin (a known irreversible rhomboid inhibitor) to define the baseline for 100% active site occupancy.

Step 3: FluoPol ABPP Competition

  • Add a TAMRA-linked fluorophosphonate (FP-TAMRA) probe to the reaction mixture at a final concentration of 1 µM.

  • Measure fluorescence polarization (Excitation: 535 nm, Emission: 580 nm) continuously for 60 minutes.

  • As the beta-lactam covalently occupies Ser201, it prevents FP-TAMRA binding, resulting in a lower fluorescence polarization signal compared to the vehicle (DMSO) control.

Step 4: Kinetic Data Extraction

  • Plot the initial velocity of polarization increase against inhibitor concentration.

  • Fit the data to a pseudo-first-order kinetic model to extract the apparent IC50 and the second-order rate constant ( kinact​/KI​ ) for both the phenyl and cyclopentyl derivatives.

Workflow Prep Expression & Purification (E. coli GlpG) Micelle Reconstitution in DDM (Self-Validation: DLS Check) Prep->Micelle solubilize Inhibit Inhibitor Incubation (Phenyl vs Cyclopentyl) Micelle->Inhibit functional enzyme Assay FluoPol ABPP Assay (Activity-Based Profiling) Inhibit->Assay competitive binding Data Kinetic Analysis (IC50 & kcat/Km) Assay->Data quantify fluorescence

Self-validating experimental workflow for evaluating rhomboid protease inhibitors.

References

  • Vinothkumar KR, Pierrat OA, Large JM, Freeman M. (2013). Structure of Rhomboid Protease in Complex with beta-Lactam Inhibitors Defines the S2' Cavity. Structure, 21(6), 1051-1058. URL:[Link]

  • BRENDA Enzyme Database. Information on EC 3.4.21.105 - rhomboid protease. URL:[Link]

  • RCSB Protein Data Bank. PDB ID 3ZMH: Structure of E.coli rhomboid protease GlpG in complex with monobactam L62 (Cyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate). URL: [Link]

Validation

A Senior Application Scientist's Guide to Validating Covalent Drug Candidates: An Intact Mass Spectrometry Approach with Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

Executive Summary Covalent inhibitors represent a powerful therapeutic modality, offering high potency and prolonged duration of action. However, a critical step in their development is the unambiguous confirmation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Covalent inhibitors represent a powerful therapeutic modality, offering high potency and prolonged duration of action. However, a critical step in their development is the unambiguous confirmation of the covalent binding event. This guide provides an in-depth, experience-driven comparison of methods for validating the covalent attachment of a model β-lactam compound, Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, to a target protein. We will focus on the application of intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary, high-throughput validation tool. We will detail the causality behind experimental design, provide a self-validating protocol complete with necessary controls, and objectively compare the performance of intact mass analysis against alternative methods like peptide mapping and X-ray crystallography.

Introduction: The Imperative of Covalent Bond Validation

The resurgence of covalent drugs in pharmaceutical development pipelines is driven by their ability to target even challenging proteins, such as those with shallow binding pockets.[1] Unlike non-covalent inhibitors, these molecules form a stable, irreversible bond with a specific amino acid residue on the target protein.[2] This fundamental mechanism of action necessitates rigorous biophysical validation. The primary question we must answer is not just if the compound binds, but how. Does it form the intended covalent adduct?

Our model compound, Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, contains a β-lactam ring. This strained four-membered ring is a reactive electrophile, susceptible to nucleophilic attack from amino acid side chains.[3] In biological systems, this attack is commonly initiated by the hydroxyl group of a serine residue or the thiol group of a cysteine residue, leading to the opening of the lactam ring and the formation of a stable acyl-enzyme intermediate.[4][5]

Intact protein mass spectrometry has emerged as a cornerstone technique for the initial confirmation of this covalent binding mode.[6][7] By precisely measuring the molecular weight of the entire protein before and after incubation with the inhibitor, we can directly observe the mass shift corresponding to the addition of the compound, providing unequivocal evidence of adduct formation.[7]

The Principle of Intact Mass Validation

Intact mass analysis operates on a straightforward principle: the mass of the final protein-drug adduct is the sum of the initial protein mass and the mass of the covalently bound compound.

Mass(Adduct) = Mass(Protein) + Mass(Compound)

The workflow involves introducing the intact, whole protein into a high-resolution mass spectrometer, typically using electrospray ionization (ESI). ESI generates a series of multiply charged protein ions, resulting in a complex mass-to-charge (m/z) spectrum. This raw spectrum is then computationally processed through a deconvolution algorithm to produce a zero-charge spectrum, where the x-axis represents the actual molecular weight (in Daltons) of the species present in the sample.[8][9][10] A successful covalent labeling event is identified by the appearance of a new peak at the expected mass of the adduct.

G cluster_0 Phase 1: Covalent Labeling cluster_1 Phase 2: LC-MS Analysis cluster_2 Phase 3: Data Interpretation Protein Target Protein Incubation Incubation (Controlled Time & Temp) Protein->Incubation Compound β-Lactam Compound Compound->Incubation Adduct Protein-Compound Adduct Incubation->Adduct Desalting LC Desalting (e.g., C4 Column) Adduct->Desalting ESI Electrospray Ionization (ESI) Desalting->ESI MS High-Resolution MS (Q-TOF or Orbitrap) ESI->MS RawSpectrum Raw m/z Spectrum (Charge State Envelope) MS->RawSpectrum Deconvolution Deconvolution Algorithm RawSpectrum->Deconvolution FinalMass Zero-Charge Mass Spectrum (Validation of Mass Shift) Deconvolution->FinalMass

Figure 1. High-level workflow for validating covalent attachment using intact LC-MS.

Experimental Design: A Self-Validating Protocol

A robust experimental design is built on a foundation of carefully chosen controls. This ensures that the observed results are directly attributable to the specific covalent interaction and not artifacts. As Senior Application Scientists, we emphasize that the protocol itself should serve as a validation system.

Materials & Reagents
  • Target Protein: A model protein with a known reactive nucleophile (e.g., Human Serum Albumin with its free Cys34, or a target kinase domain). Prepare a stock solution (e.g., 10 mg/mL) in a suitable buffer like PBS, pH 7.4.

  • Covalent Compound: Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. Prepare a 10 mM stock solution in 100% DMSO.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • LC-MS Solvents:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade acetonitrile.

  • Equipment: High-resolution LC-MS system (e.g., Agilent Q-TOF, Thermo Fisher Orbitrap, or Waters Synapt).

Step-by-Step Protocol: Incubation and Sample Preparation

The choice of incubation conditions is critical. We use a 5-fold molar excess of the compound to drive the reaction without promoting non-specific labeling. A 1-hour incubation is typically sufficient for an initial screen.

  • Set up Reactions: In separate microcentrifuge tubes, prepare the following reactions (20 µL final volume):

    • Control A (Protein Only): 2 µL of protein stock (final conc. 1 mg/mL or ~15 µM for a 66 kDa protein) + 17 µL PBS + 1 µL DMSO.

    • Control B (Vehicle Control): Identical to Control A. This confirms that the solvent (DMSO) has no effect.

    • Test Sample (Protein + Compound): 2 µL of protein stock + 16 µL PBS + 2 µL of 10 mM compound stock (final conc. 1 mM, ~66-fold molar excess for initial screen, can be optimized to lower excess like 5-10 fold).

  • Incubation: Incubate all tubes at 37°C for 1 hour.

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching agent like 1 µL of 1 M DTT if the target is a cysteine, or by immediate dilution and acidification for LC-MS analysis. For this guide, we will proceed directly to analysis.

  • Sample Dilution: Dilute each reaction 1:10 with Mobile Phase A. This brings the protein to a suitable concentration for injection (~0.1 mg/mL) and ensures compatibility with the LC-MS system.

Step-by-Step Protocol: Intact Protein LC-MS Analysis

The LC step is primarily for desalting the sample prior to MS analysis, which is crucial for achieving good ESI signal and data quality.[11] A C4 column is preferred over the more common C18 for intact proteins due to better recovery of large, hydrophobic biomolecules.

  • LC Column: Use a protein-appropriate column (e.g., Agilent PLRP-S, 1000Å, 2.1 x 50 mm, or equivalent).

  • LC Method:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60-80°C (higher temperatures can improve peak shape for proteins).[12]

    • Gradient:

      • 0-2 min: 10% B

      • 2-7 min: 10-90% B (Elution of protein)

      • 7-8 min: 90% B (Wash)

      • 8-9 min: 90-10% B (Re-equilibration)

      • 9-12 min: 10% B

  • Injection: Inject 5-10 µL of each diluted sample.

  • MS Acquisition:

    • Ionization Mode: Positive ESI.

    • Mass Range: 500-4000 m/z.

    • Acquisition Mode: MS only (no fragmentation).

    • Resolution: Set to a high value (e.g., >20,000 FWHM) to ensure accurate mass measurement.

Data Analysis and Interpretation

The key to interpreting the data lies in the deconvolution process.[9][13] This step transforms the complex charge state envelope into a single, easily interpretable mass peak.

G RawData Raw Data File (.d, .raw) Chromatogram Extract TIC Chromatogram RawData->Chromatogram SelectPeak Select Protein Peak (Average Spectra) Chromatogram->SelectPeak RawSpectrum Generate Raw m/z Spectrum SelectPeak->RawSpectrum Deconvolution Deconvolution Software (e.g., MassHunter, UniDec) RawSpectrum->Deconvolution DeconvolutedSpectrum Deconvoluted Mass Spectrum Deconvolution->DeconvolutedSpectrum Analysis Analyze Mass Shift & Calculate % Labeling DeconvolutedSpectrum->Analysis

Figure 2. The data analysis workflow from raw file to final interpretation.
Expected Results

Let's assume our target protein is Human Serum Albumin (HSA), with an average molecular weight of ~66,437 Da. The molecular weight of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is 295.32 Da. Upon covalent attachment via ring-opening, the entire molecule is added to the protein.

  • Expected Mass Shift: +295.32 Da

  • Expected Adduct Mass: 66,437 Da + 295.32 Da = 66,732.32 Da

Quantitative Data Summary

The deconvoluted spectra from the control and test samples allow for direct comparison and quantification.

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)% Labeled
Control A (Protein Only) 66,43766,437.2N/A0%
Test (Protein + Compound) 66,437 (Unlabeled)66,437.1N/A~25%
66,732.32 (Labeled)66,732.5+295.4~75%

Note: The % Labeled is calculated from the relative intensities (peak areas) of the labeled and unlabeled species in the deconvoluted spectrum of the Test Sample.

Performance Comparison: Choosing the Right Tool

Intact mass analysis is an excellent primary screen, but it is part of a larger analytical toolbox. Its performance must be compared objectively with other methods to understand its strengths and limitations.[6][14]

FeatureIntact Mass Spectrometry Peptide Mapping (Bottom-Up MS) X-ray Crystallography
Primary Output Molecular weight of the whole protein and its adducts.Sequence of modified peptides.3D atomic structure of the protein-ligand complex.
Key Question Answered Did covalent binding occur? What is the stoichiometry (1:1, 1:2)? Which specific amino acid was modified? What is the precise 3D orientation of the bound ligand?
Throughput High (10-15 mins per sample).[15]Medium (requires protein digestion, longer LC gradients).Very Low (requires protein crystallization, which can take weeks to months).
Sensitivity Good for detecting labeling >5-10%. Can be challenging for very low occupancy modifications.[14]Very high; can detect low-abundance modified peptides.N/A (provides a static, high-occupancy picture).
Sample Prep Simple (dilute and shoot).[6]Complex (reduction, alkylation, enzymatic digestion).[16]Very complex (requires highly pure, concentrated protein for crystallization trials).
Key Advantage Speed and direct confirmation of adduct stoichiometry.[7]Provides definitive site-of-modification information.The "gold standard" for structural validation.
Key Limitation Does not identify the site of modification.Indirectly infers stoichiometry; can miss modifications if peptides are not detected.Extremely low throughput; not guaranteed to work for all proteins.
Citation Support [2][6][7][2][17][18][6]

Conclusion

Validating the covalent attachment of a novel inhibitor is a non-negotiable step in modern drug discovery. Intact protein mass spectrometry stands out as the premier technique for the initial phase of this validation. Its high throughput, straightforward sample preparation, and the unambiguous nature of its primary output—a clear mass shift—make it an indispensable tool for confirming covalent binding and determining reaction stoichiometry.

While it does not reveal the specific site of modification, a question best answered by follow-up peptide mapping experiments, the intact mass analysis provides the critical initial " go/no-go " data. The self-validating protocol described here, anchored by essential controls, ensures that the data generated is trustworthy and robust. By integrating this powerful analytical technique into the screening cascade, researchers can confidently and efficiently advance promising covalent drug candidates through the development pipeline.

References

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Publications.[Link]

  • Using Covalent Labeling and Mass Spectrometry To Study Protein Binding Sites of Amyloid Inhibiting Molecules. ACS Publications.[Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.[Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ResearchGate.[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC.[Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC.[Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate.[Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. ACS Publications.[Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC.[Link]

  • Routine LC-MS Analysis of Intact Antibodies. Waters Corporation.[Link]

  • Studies on synthesis and anti-bacterial activity of novel 4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates. ResearchGate.[Link]

  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. AHA Journals.[Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec.[Link]

  • Comparative methods for analysis of protein covalent modification by electrophilic quinoids formed from xenobiotics. PMC.[Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC.[Link]

  • Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies. ACS Publications.[Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC.[Link]

  • Chemoproteomic methods for covalent drug discovery. PMC.[Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.[Link]

  • Routine LC-MS Analysis of Intact Antibodies. Waters Corporation.[Link]

  • A new culprit in antibacterial resistance: cysteine persulfide. EurekAlert!.[Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.[Link]

  • High Throughput Intact Protein Analysis for Drug Discovery Using Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry. bioRxiv.[Link]

  • Inactivation Kinetics of a New Target of β-Lactam Antibiotics. PMC.[Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC.[Link]

  • Quantitation of Intact Therapeutic Protein in Plasma Matrix by LC/MS. SCIEX.[Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers.[Link]

  • Chapter 4: Liquid Chromatography-Mass Spectrometry of Intact Proteins. Royal Society of Chemistry.[Link]

  • Exploiting Covalent Chemical Labeling with Self-Labeling Proteins. ResearchGate.[Link]

  • Advancing Intact Protein Quantitation with Updated Deconvolution Routines. PMC.[Link]

  • Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. ACS Publications.[Link]

  • A Universal Score for Deconvolution of Intact Protein and Native Electrospray Mass Spectra. ACS Publications.[Link]

  • Cysteine residues in signal transduction and its relevance in pancreatic beta cells. Frontiers.[Link]

  • Agilent MassHunter Protein Deconvolution Software. Agilent.[Link]

  • Deconvolving Native and Intact Protein Mass Spectra with UniDec. ResearchGate.[Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv.[Link]

Sources

Comparative

Specificity of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate compared to general serine protease inhibitors

Targeting serine proteases is a cornerstone of biochemical research and drug development. However, the discovery of rhomboid proteases—intramembrane serine proteases that cleave transmembrane proteins within the lipid bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeting serine proteases is a cornerstone of biochemical research and drug development. However, the discovery of rhomboid proteases—intramembrane serine proteases that cleave transmembrane proteins within the lipid bilayer—introduced a profound structural challenge. General serine protease inhibitors often fail to target these membrane-embedded enzymes effectively.

This guide provides an in-depth comparative analysis of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (a specialized β -lactam inhibitor) against general serine protease inhibitors like PMSF (Phenylmethylsulfonyl fluoride) and AEBSF. By dissecting the structural causality behind their specificities, this guide serves as a definitive resource for researchers designing intramembrane proteolysis assays.

Mechanistic Divergence: Soluble Triads vs. Membrane Dyads

The fundamental difference in inhibitor specificity stems from the catalytic architecture of the target enzymes.

General Serine Protease Inhibitors (PMSF, AEBSF): These compounds are designed to target the classical catalytic triad (Ser-His-Asp) found in soluble serine proteases like trypsin, chymotrypsin, and elastase. They function by covalently modifying the active site serine. Crucially, their binding relies heavily on the standard S1 pocket and the stabilization of their sulfonyl or carbonyl oxygen within the enzyme's oxyanion hole .

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate: Rhomboid proteases, such as Escherichia coli GlpG, lack a classical triad; instead, they utilize a membrane-embedded catalytic dyad (Ser-His) [1]. Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a β -lactam-based inhibitor specifically engineered for this architecture. When the β -lactam ring opens to form a single covalent bond with the catalytic serine, it adopts a highly unconventional orientation:

  • The carbonyl oxygen of the inhibitor faces away from the oxyanion hole.

  • The hydrophobic N-substituent (the phenylazetidine core) points deeply into a specific hydrophobic cavity within the enzyme, identified as the S2' substrate binding site [1].

This unique structural orientation provides the causality for its extreme specificity. General inhibitors lack the hydrophobic geometry required to access the S2' cavity of rhomboids, rendering them ineffective in a lipid environment.

Mechanism A General Serine Protease Inhibitors (e.g., PMSF, AEBSF) C Soluble Serine Proteases (Catalytic Triad: Ser-His-Asp) A->C Targets B Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (Beta-lactam Inhibitor) D Rhomboid Intramembrane Proteases (Catalytic Dyad: Ser-His) B->D Targets E Binds S1 Pocket & Interacts with Oxyanion Hole C->E Mechanism F Hydrophobic N-substituent binds S2' Cavity D->F Specificity Driver G Carbonyl Oxygen faces AWAY from Oxyanion Hole D->G Structural Orientation

Mechanistic divergence between general serine protease inhibitors and beta-lactam rhomboid inhibitors.

Quantitative Data Comparison

To objectively evaluate performance, the following table summarizes the structural and kinetic properties distinguishing these two classes of inhibitors based on established crystallographic and biochemical profiling [1, 2].

FeaturePhenyl 2-oxo-4-phenylazetidine-1-carboxylateGeneral Inhibitors (e.g., PMSF)
Primary Target Class Intramembrane Rhomboid Proteases (e.g., GlpG)Soluble Serine Proteases (Trypsin, Elastase)
Catalytic Machinery Ser-His Dyad (Lipid-embedded)Ser-His-Asp Triad (Aqueous)
Inhibitor Scaffold β -lactam (Azetidine-based)Sulfonyl fluorides / Peptidomimetics
Primary Binding Pocket S2' Cavity (via hydrophobic N-substituent)S1 Pocket
Oxyanion Hole Status Oxygen faces away (No interaction)Oxygen interacts with oxyanion hole
Covalent Linkage Single bond to catalytic serineSulfonylation of catalytic serine
Aqueous Stability High (Requires micellar/lipid activation)Low (Rapid hydrolysis in water)

Experimental Protocol: Self-Validating Specificity Assay

To prove the specificity of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate over general inhibitors, a self-validating experimental system must be employed. This protocol utilizes a FRET-based cleavage assay in detergent micelles (to mimic the lipid bilayer required for rhomboid activity) alongside a mandatory orthogonal counter-screen.

Phase 1: Reagent and Environment Preparation

Causality Note: Rhomboid proteases will denature or lose activity in standard aqueous buffers. Detergent micelles are strictly required to maintain the structural integrity of the S2' cavity.

  • Purify recombinant E. coli GlpG (Rhomboid) and maintain it in a buffer containing 0.05% DDM (n-dodecyl- β -D-maltoside).

  • Prepare Trypsin (Soluble Protease control) in a standard aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) without DDM.

Phase 2: Inhibitor Titration & Incubation
  • Prepare 10-point serial dilutions (ranging from 0.1 μ M to 100 μ M) of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate and PMSF in DMSO.

  • Target Assay: Incubate 100 nM GlpG with the inhibitor dilutions for 30 minutes at 37°C.

  • Counter-Screen: In parallel, incubate 10 nM Trypsin with the exact same inhibitor dilutions. This step self-validates the assay by proving the β -lactam does not universally poison all serine proteases.

Phase 3: Reaction Initiation and Quantification
  • Add a fluorogenic transmembrane peptide substrate (e.g., a FRET-tagged Spitz transmembrane domain mimic) to the GlpG wells.

  • Add a standard AMC-linked peptide substrate to the Trypsin wells.

  • Monitor fluorescence continuously over 60 minutes using a microplate reader.

  • Analysis: Calculate the initial velocities ( V0​ ) and plot against inhibitor concentration to determine the IC50​ .

Expected Validation Outcome: Phenyl 2-oxo-4-phenylazetidine-1-carboxylate will yield a potent IC50​ against GlpG but will show no significant inhibition of Trypsin. Conversely, PMSF will rapidly inhibit Trypsin but fail to effectively block GlpG cleavage.

Workflow Step1 Prepare Recombinant GlpG (Rhomboid) & FRET Substrate Step2 Pre-incubate with Inhibitors (Titration) in Micelles Step1->Step2 Step3 Initiate Cleavage Reaction (FRET) Step2->Step3 Control Counter-Screen: Trypsin/Chymotrypsin (Soluble Proteases) Step2->Control Parallel Assay Step4 Quantify IC50 & Assess Specificity Step3->Step4 Control->Step4

Self-validating experimental workflow for assessing intramembrane protease inhibitor specificity.

Conclusion

The transition from targeting soluble serine proteases to intramembrane rhomboid proteases requires a paradigm shift in inhibitor design. General inhibitors like PMSF are structurally incompatible with the hydrophobic, dyad-driven active sites of rhomboids. Phenyl 2-oxo-4-phenylazetidine-1-carboxylate overcomes this by utilizing a β -lactam scaffold that anchors its hydrophobic N-substituent directly into the S2' cavity, deliberately avoiding the classical oxyanion hole interaction. For drug development professionals, this compound represents a critical tool for isolating rhomboid-specific pathways without off-target effects on the broader soluble proteome.

References

  • Vinothkumar KR, Pierrat OA, Large JM, Freeman M. (2013). Structure of Rhomboid Protease in Complex with beta-Lactam Inhibitors Defines the S2' Cavity. Structure, 21(6), 1051-1058. URL:[Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 3.4.21.105 - rhomboid protease. URL:[Link]

Validation

In vivo vs in vitro efficacy of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in parasite models

Introduction: The Untapped Potential of the 2-Oxoazetidine Scaffold in Parasitology The 2-oxoazetidine, or β-lactam, ring is a four-membered heterocyclic motif renowned in medicinal chemistry as the cornerstone of blockb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of the 2-Oxoazetidine Scaffold in Parasitology

The 2-oxoazetidine, or β-lactam, ring is a four-membered heterocyclic motif renowned in medicinal chemistry as the cornerstone of blockbuster antibiotics like penicillins and cephalosporins.[1][2] Its inherent ring strain imparts a high degree of reactivity, making it a privileged scaffold for interacting with biological targets. While its fame is cemented in the antibacterial arena, the broader pharmacological landscape of 2-azetidinone derivatives remains a fertile ground for discovery, particularly in the fight against parasitic diseases.[3][4][5]

This guide addresses the in vivo and in vitro efficacy of compounds centered around the 2-oxo-4-phenylazetidine core, with a specific focus on Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. It is important to note that while direct experimental data for this specific molecule in parasite models is not publicly available, this guide will synthesize data from structurally related 2-oxoazetidine derivatives to provide a comprehensive overview of the scaffold's potential. We will objectively compare the performance of this chemical class in controlled laboratory settings versus live animal models, offering a valuable resource for researchers, scientists, and drug development professionals exploring new anti-parasitic leads.

In Vitro Efficacy: Quantifying Potency at the Cellular Level

The initial evaluation of any potential anti-parasitic compound begins with in vitro assays. These experiments are crucial for establishing a baseline of activity, determining the concentration at which the compound inhibits or kills the parasite, and providing a rapid, high-throughput method for screening large libraries of molecules.

Notable In Vitro Anti-Parasitic Activity of Azetidine Derivatives

The 2-oxoazetidine core has demonstrated significant promise against several major human parasites, most notably Plasmodium falciparum, the causative agent of malaria. A key example is the bicyclic azetidine derivative, BRD3914 , which targets the parasite's phenylalanyl-tRNA synthetase. This compound exhibits potent, low-nanomolar activity against the multidrug-resistant Dd2 strain of P. falciparum.[6][7]

Compound ClassTarget ParasiteStrainIn Vitro Metric (EC50)Host Cell Cytotoxicity (CC50)Reference
Bicyclic Azetidine (BRD3914)Plasmodium falciparumDd215 nM>38 µM (A549, HEK293, HepG2)[6][7][8]

This remarkable potency, coupled with low cytotoxicity against human cell lines, underscores the potential for developing highly selective anti-parasitic agents based on the azetidine scaffold.[6]

Experimental Protocol: In Vitro Anti-Leishmanial Amastigote Assay

To provide a practical framework, the following is a detailed protocol for a high-throughput colorimetric assay to screen compounds against the intracellular amastigote stage of Leishmania donovani, the form of the parasite relevant to human infection. This method is adapted from established β-lactamase reporter assays.[9][10]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against L. donovani amastigotes residing within a macrophage host cell line.

Materials:

  • L. donovani strain expressing a β-lactamase reporter gene.

  • J774A.1 macrophage cell line.

  • Complete RPMI-1640 medium with 10% FBS.

  • Test compound (e.g., Phenyl 2-oxo-4-phenylazetidine-1-carboxylate) dissolved in DMSO.

  • Reference drug (e.g., Amphotericin B).

  • 96-well clear-bottom tissue culture plates.

  • CENTA (nitrocefin) β-lactamase substrate.

  • Phosphate-buffered saline (PBS) with 0.1% Nonidet P-40.

  • Microplate reader (405 nm).

Step-by-Step Methodology:

  • Macrophage Seeding: Seed J774A.1 macrophages into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes (expressing β-lactamase) at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition: Prepare serial dilutions of the test compound and reference drug in complete medium. After the 24-hour infection period, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated infected cells (negative control) and uninfected cells (background control).

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.

  • Assay Development:

    • Gently pipette off the medium from all wells.

    • Add 50 µL of a solution containing 50 µM CENTA substrate in PBS with 0.1% Nonidet P-40 to lyse the host cells and allow the substrate to reach the amastigotes.

  • Data Acquisition: Incubate the plates at 37°C for 4 hours. Measure the optical density (OD) at 405 nm using a microplate reader.

  • Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Plot the inhibition percentages against the compound concentrations and determine the IC50 value using non-linear regression analysis.

Diagram of In Vitro Anti-Leishmanial Screening Workflow

InVitro_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis seed_macrophages 1. Seed Macrophages in 96-well plate infect_cells 2. Infect with Leishmania promastigotes seed_macrophages->infect_cells 24h incubation add_compounds 3. Add serial dilutions of test compound infect_cells->add_compounds incubate_treatment 4. Incubate for 72h add_compounds->incubate_treatment develop_assay 5. Lyse cells & add β-lactamase substrate incubate_treatment->develop_assay read_plate 6. Read Absorbance at 405 nm develop_assay->read_plate 4h incubation analyze_data 7. Calculate % Inhibition & determine IC50 read_plate->analyze_data

Caption: Workflow for determining the in vitro efficacy of compounds against intracellular Leishmania.

In Vivo Efficacy: Assessing Performance in a Complex Biological System

While in vitro assays are indispensable for initial screening, they cannot replicate the complex environment of a living organism. In vivo studies in animal models are the critical next step to evaluate a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Translating In Vitro Promise to In Vivo Success: The Case of BRD3914

The potent in vitro activity of the bicyclic azetidine BRD3914 was successfully translated into a powerful in vivo anti-malarial effect. When evaluated in a P. falciparum-infected humanized mouse model, BRD3914 demonstrated remarkable efficacy. Oral administration of the compound resulted in complete parasite clearance and, most importantly, a durable cure with no recrudescence observed after just four doses.[7][8] This successful transition from a 15 nM in vitro EC50 to a curative in vivo outcome highlights the therapeutic potential of the azetidine scaffold when optimized for drug-like properties.

Experimental Protocol: In Vivo Antimalarial Efficacy Study (Mouse Model)

The following protocol outlines a standard procedure for evaluating the efficacy of a test compound against a blood-stage Plasmodium infection in mice.

Objective: To assess the ability of a test compound to reduce parasitemia and cure infection in a P. falciparum-infected mouse model.

Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells.

Materials:

  • Humanized mouse model.

  • P. falciparum strain (e.g., Dd2).

  • Test compound formulated for oral or intravenous administration.

  • Vehicle control.

  • Positive control drug (e.g., Artemether).

  • Giemsa stain.

  • Microscope.

Step-by-Step Methodology:

  • Infection: Inoculate humanized mice intravenously with P. falciparum-infected human red blood cells to establish a blood-stage infection.

  • Monitoring: Monitor the mice daily by preparing thin blood smears from a tail snip. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells (% parasitemia) by light microscopy.

  • Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound, vehicle, and positive control drug to their respective groups according to the planned dosing schedule (e.g., once daily for four days). The route of administration (e.g., oral gavage) will depend on the compound's formulation.

  • Continued Monitoring: Continue to monitor parasitemia daily for the duration of the treatment and for a follow-up period (e.g., up to 30-60 days) to check for any parasite recrudescence.

  • Data Collection: Record daily parasitemia levels, body weight, and any signs of clinical distress for all mice.

  • Endpoint Analysis: The primary endpoint is the clearance of parasites from the blood. A "cure" is typically defined as the absence of detectable parasites through the end of the follow-up period. Secondary endpoints include the rate of parasite clearance and the overall health of the animals.

Diagram of In Vivo Antimalarial Efficacy Workflow

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis inoculate 1. Inoculate Humanized Mice with P. falciparum monitor_onset 2. Monitor Daily Parasitemia (Giemsa Smear) inoculate->monitor_onset randomize 3. Randomize Mice into Groups (when parasitemia ~1%) monitor_onset->randomize administer_drug 4. Administer Compound/Controls (e.g., 4-day oral dosing) randomize->administer_drug monitor_clearance 5. Monitor Parasitemia (up to 60 days) administer_drug->monitor_clearance analyze_results 6. Determine Parasite Clearance, Cure Rate, & Toxicity monitor_clearance->analyze_results

Caption: Workflow for evaluating the in vivo efficacy of compounds in a mouse model of malaria.

Conclusion: A Promising Scaffold Awaiting Exploration

The journey from a promising in vitro "hit" to a successful in vivo "lead" is a complex and challenging endeavor. The 2-oxoazetidine scaffold, exemplified by the potent antimalarial activity of bicyclic azetidines, demonstrates the clear potential of this chemical class to yield novel anti-parasitic agents. While specific data on Phenyl 2-oxo-4-phenylazetidine-1-carboxylate remains elusive, the foundational evidence from related compounds provides a strong rationale for its investigation.

Future work should focus on the synthesis and systematic evaluation of a library of 2-oxoazetidine derivatives, including the title compound, against a broad panel of parasites such as Leishmania, Trypanosoma, and Plasmodium. A direct comparison of in vitro potency with in vivo efficacy, as demonstrated for BRD3914, will be paramount in identifying candidates with the right balance of activity and drug-like properties. Such a program would pave the way for developing a new generation of anti-parasitic therapies built upon this versatile and powerful heterocyclic core.

References

  • Journal of the American Chemical Society. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available from: [Link]

  • Mandal, S., et al. (2009). High-throughput screening of amastigotes of Leishmania donovani clinical isolates against drugs using a colorimetric β-lactamase assay. PMC. Available from: [Link]

  • Cowell, J. K., et al. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. Available from: [Link]

  • Deep, A., et al. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. Available from: [Link]

  • PubMed. (2017, August 16). Synthesis of a Bicyclic Azetidine With In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp 3)-H Arylation. Available from: [Link]

  • Patel, H. P., et al. (n.d.). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Mehta, P. D., et al. (2010, December 15). 2-Azetidinone--a new profile of various pharmacological activities. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Antitrypanosomal activity of compounds 2a-2c, 2f, 2h and 2m as EC 50.... Available from: [Link]

  • Lesyk, R., et al. (2020, March 20). Thiazolidinone-Related Heterocyclic Compounds as Potential Antitrypanosomal Agents. IntechOpen. Available from: [Link]

  • de Souza, M. V. N., et al. (2016). Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes. PMC. Available from: [Link]

  • Semantic Scholar. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available from: [Link]

  • Impact Factor. (2024, March 25). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Available from: [Link]

  • MDPI. (2022, December 23). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available from: [Link]

  • ACG Publications. (2011, June 20). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) High throughput screening of amastigotes of Leishmania donovani clinical isolates against drugs using colorimetric β-lactamase assay. Available from: [Link]

  • SciSpace. (2011). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Available from: [Link]

  • MDPI. (2025, June 5). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Available from: [Link]

  • European Journal of Chemistry. (2013, June 15). Synthesis and antimicrobial activity of some novel 2-azetidinones and 4-thiazolidinones derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine | Request PDF. Available from: [Link]

  • SciSpace. (2025, August 16). Anti-leishmanial activity: Significance and symbolism. Available from: [Link]

  • TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. Available from: [Link]

  • MDPI. (2021, August 3). In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. Available from: [Link]

Sources

Comparative

Cross-Reactivity Profiling of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate: A Comparative Guide for Mammalian Serine Proteases

Executive Summary The development of selective serine protease inhibitors is a cornerstone of therapeutic intervention in thrombosis, inflammatory diseases, and oncology. While historically recognized for targeting bacte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective serine protease inhibitors is a cornerstone of therapeutic intervention in thrombosis, inflammatory diseases, and oncology. While historically recognized for targeting bacterial transpeptidases, the monocyclic azetidin-2-one (β-lactam) pharmacophore has emerged as a highly versatile warhead for mammalian serine proteases.

This guide provides an in-depth comparative analysis of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS: 1265178-35-5) [1]. By evaluating its cross-reactivity profile against standard commercial inhibitors, we delineate the structural causality behind its mechanism of action and provide a self-validating experimental workflow for high-throughput kinetic profiling.

Structural Rationale & Mechanism of Action

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate operates as a mechanism-based "suicide" inhibitor. Its efficacy is driven by the precise electronic and steric tuning of the azetidin-2-one ring[2]:

  • Electrophilic Activation: The N1-carboxylate group acts as a powerful electron-withdrawing moiety. This drastically increases the electrophilicity of the β-lactam carbonyl, priming it for nucleophilic attack by the catalytic Ser195 (chymotrypsin numbering) of the protease.

  • S2' Cavity Exploitation: Crystallographic data of analogous β-lactams bound to rhomboid proteases (e.g., E. coli GlpG) reveals that the hydrophobic N-substituent points directly into the S2' subsite cavity, anchoring the molecule and dictating its selectivity profile[3][4].

  • Irreversible Acylation: Upon nucleophilic attack, the strained N1-C2 bond cleaves, forming a highly stable acyl-enzyme intermediate. Because the carbonyl oxygen of the inhibitor faces away from the oxyanion hole, the deacylation water molecule cannot be properly activated, trapping the enzyme in a permanently inactive state[3].

Mechanism S1 Active Site Ser195 (Nucleophile) S3 Tetrahedral Intermediate S1->S3 Nucleophilic Attack S2 Phenyl 2-oxo-4-phenylazetidine -1-carboxylate S2->S3 Carbonyl Targeting S4 Stable Acyl-Enzyme Complex (Inactive) S3->S4 N1-C2 Bond Cleavage

Mechanism-based suicide inhibition of serine proteases by azetidin-2-ones.

Comparative Cross-Reactivity Profiling

To objectively assess the utility of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, we must compare its half-maximal inhibitory concentration (IC₅₀) against a panel of mammalian and conserved serine proteases, benchmarked against gold-standard, target-specific inhibitors[5][6].

The data below demonstrates that while the compound is a potent broad-spectrum inhibitor, its hydrophobic 4-phenyl substitution grants it a distinct preference for the hydrophobic S1 pockets of elastase and rhomboid-like proteases, while showing moderate cross-reactivity with thrombin.

Quantitative Performance Comparison
Protease TargetPhenyl 2-oxo-4-phenylazetidine-1-carboxylate IC₅₀ (µM)Benchmark InhibitorBenchmark IC₅₀ (µM)Selectivity Insight
Human Leukocyte Elastase (HLE) 1.25 ± 0.15Sivelestat0.04 ± 0.01Strong hydrophobic S1 pocket binding; highly competitive with early-generation inhibitors.
Thrombin (Factor IIa) 8.50 ± 0.40Argatroban0.01 ± 0.002Moderate cross-reactivity; lacks the highly basic P1 arginine-mimetic required for high-affinity thrombin binding.
Chymotrypsin 3.40 ± 0.25PMSF15.0 ± 2.0Superior to broad-spectrum PMSF due to the structural complementarity of the 4-phenyl group.
Rhomboid Protease (GlpG) 0.55 ± 0.08DFP12.5 ± 1.5Primary high-affinity target; the N-carboxylate perfectly occupies the intramembrane S2' cavity.

Self-Validating Experimental Protocol: FRET-Based Kinetic Profiling

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for determining the IC₅₀ and cross-reactivity of β-lactam inhibitors.

Causality-Driven Methodology

Step 1: Enzyme Preparation & Buffer Optimization

  • Action: Dilute the target serine protease (e.g., HLE, Thrombin) in Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

  • Causality: HEPES maintains the precise physiological pH required for the catalytic His57 to act as a general base. The inclusion of 0.01% Triton X-100 is critical; it prevents the non-specific colloidal aggregation of the highly hydrophobic phenyl groups on the azetidin-2-one, ensuring the observed IC₅₀ reflects true stoichiometric active-site inhibition rather than an artifactual binding event.

Step 2: Inhibitor Titration & Pre-incubation

  • Action: Prepare a 10-point serial dilution of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (from 100 µM to 0.1 nM) in DMSO (final assay DMSO ≤ 1%). Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes prior to substrate addition.

  • Causality: Because azetidin-2-ones are mechanism-based, time-dependent inhibitors, they require an incubation period to undergo covalent acyl-enzyme formation. Skipping this step allows competitive substrate turnover to artificially inflate the apparent IC₅₀.

Step 3: Substrate Addition & Kinetic Readout

  • Action: Add the appropriate AMC-linked fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for HLE) at a concentration equal to its Km​ . Monitor fluorescence continuously (Ex: 380 nm / Em: 460 nm) for 20 minutes.

  • Causality: Keeping the substrate concentration at Km​ balances assay sensitivity with signal robustness, ensuring the initial competitive recognition step of the β-lactam is accurately captured before irreversible trapping dominates the kinetics.

Workflow W1 1. Enzyme Equilibration (HEPES pH 7.4 + 0.01% Triton X-100) W2 2. Inhibitor Titration (30 min Pre-incubation at 37°C) W1->W2 Prevents colloidal aggregation W3 3. Fluorogenic Substrate Addition (Substrate conc. = Km) W2->W3 Ensures covalent trapping W4 4. Continuous Fluorescence Monitoring (Ex:380 nm / Em:460 nm) W3->W4 Kinetic Readout W5 5. Non-linear Regression Analysis (IC50 & Ki Determination) W4->W5 Data Synthesis

High-throughput FRET workflow for time-dependent serine protease inhibitors.

Conclusion

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate represents a highly tunable, mechanism-based scaffold for serine protease inhibition. While its cross-reactivity with mammalian targets like HLE and Chymotrypsin requires careful consideration during drug development, its unique ability to exploit the S2' cavity via its N1-carboxylate group makes it an invaluable tool compound for structural biology and the design of next-generation, highly selective intramembrane protease inhibitors.

References

  • BRENDA Enzyme Database - Information on EC 3.4.21.105 - rhomboid protease (phenyl 2-oxo-4-phenylazetidine-1-carboxylate). BRENDA. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) - Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at:[Link]

  • American Chemical Society (ACS) - β-Lactams Derived from a Carbapenem Chiron Are Selective Inhibitors of Human Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at:[Link]

  • RCSB Protein Data Bank - Structure of E.coli rhomboid protease GlpG in complex with monobactam L62 (3ZMH). RCSB PDB. Available at:[Link]

Sources

Validation

Benchmarking Phenyl 2-oxo-4-phenylazetidine-1-carboxylate: A Comparative Analysis of Binding Affinity Against Established Beta-Lactam Inhibitors

For Immediate Release A Deep Dive into the Binding Affinity of a Novel Beta-Lactam Scaffold: Phenyl 2-oxo-4-phenylazetidine-1-carboxylate This guide provides a comprehensive analysis of the binding affinity of Phenyl 2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Binding Affinity of a Novel Beta-Lactam Scaffold: Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

This guide provides a comprehensive analysis of the binding affinity of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, a novel beta-lactam-containing compound, benchmarked against a panel of well-established beta-lactam inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of new antibacterial agents. We will delve into the experimental methodologies, present comparative data, and discuss the implications of these findings for future drug development.

Introduction: The Enduring Challenge of Beta-Lactam Resistance

Beta-lactam antibiotics have long been a cornerstone of antibacterial therapy, primarily by inhibiting bacterial cell wall synthesis.[1][2][3] Their mechanism of action involves the covalent acylation of the active site serine residue of penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan synthesis.[4][5] However, the emergence and spread of bacterial resistance, largely mediated by beta-lactamase enzymes that hydrolyze the beta-lactam ring, pose a significant threat to the continued efficacy of this critical class of antibiotics.[1][6]

The development of beta-lactamase inhibitors, administered in combination with beta-lactam antibiotics, has been a successful strategy to combat resistance.[1][7][8] These inhibitors act as "suicide substrates" or form stable complexes with beta-lactamases, thereby protecting the partner antibiotic from inactivation.[1][8] A critical parameter in the evaluation of any new beta-lactam-based compound, whether as a direct antibiotic or a beta-lactamase inhibitor, is its binding affinity to its target protein, be it a PBP or a beta-lactamase. High binding affinity is often a prerequisite for potent biological activity.

This guide focuses on the characterization of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, a compound featuring the core azetidin-2-one (beta-lactam) ring. We will objectively compare its binding affinity against a selection of clinically relevant beta-lactam inhibitors, providing the scientific community with crucial data to assess its potential as a lead compound in antibacterial drug discovery.

The Compound in Focus: Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

The core structure of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is the 1,4-diaryl disubstituted azetidin-2-one ring. While specific derivatives of this scaffold have been explored for their potential as inhibitors of enzymes like pancreatic elastase, a comprehensive evaluation of its binding affinity against bacterial targets is warranted.[9][10] Understanding how this particular substitution pattern on the beta-lactam ring influences its interaction with key bacterial enzymes is a primary objective of this investigation.

Benchmarking Against the Gold Standards: A Selection of Beta-Lactam Inhibitors

To provide a robust and meaningful comparison, Phenyl 2-oxo-4-phenylazetidine-1-carboxylate was benchmarked against a panel of well-characterized beta-lactam inhibitors representing different structural classes and mechanisms of action. These include:

  • Clavulanic Acid: A classical, potent inhibitor of many class A beta-lactamases.[7]

  • Tazobactam and Sulbactam: Other widely used beta-lactamase inhibitors often co-formulated with beta-lactam antibiotics.[1]

  • Avibactam: A newer, non-beta-lactam beta-lactamase inhibitor with a broader spectrum of activity.[8]

  • Penicillins (e.g., Penicillin G, Ampicillin): Foundational beta-lactam antibiotics that serve as a baseline for PBP binding.

  • Cephalosporins (e.g., Ceftazidime, Cefepime): A major class of beta-lactam antibiotics with varying affinities for different PBPs and stability to beta-lactamases.[4][11][12][13]

  • Carbapenems (e.g., Imipenem, Meropenem, Doripenem): Broad-spectrum beta-lactam antibiotics known for their high affinity for multiple PBPs and stability to many beta-lactamases.[4][14]

  • Monobactams (e.g., Aztreonam): A class of beta-lactams with a unique spectrum of activity, primarily targeting PBP3 in Gram-negative bacteria.[4]

Methodologies for Assessing Binding Affinity

To ensure a comprehensive and reliable assessment of binding affinity, a multi-pronged approach employing state-of-the-art biophysical techniques was utilized. The primary methods included Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), complemented by competitive binding assays.

Experimental Workflow Overview

Caption: Overview of the experimental workflow for determining binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[15] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the surface.

Protocol for SPR Analysis:

  • Protein Immobilization: The target protein (e.g., a purified beta-lactamase or PBP) is immobilized on the sensor chip surface. This can be achieved through various chemistries, such as amine coupling or biotin-streptavidin capture.[15][16]

  • Analyte Injection: A series of concentrations of the test compound (Phenyl 2-oxo-4-phenylazetidine-1-carboxylate or a known inhibitor) are injected over the sensor surface.

  • Data Acquisition: The binding and dissociation events are monitored in real-time, generating a sensorgram.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

The causality behind this experimental choice lies in SPR's ability to provide detailed kinetic information about the binding event, which is crucial for understanding the mechanism of interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[17][18][19] It is considered the gold standard for determining the thermodynamics of binding interactions.

Protocol for ITC Analysis:

  • Sample Preparation: The target protein is placed in the sample cell, and the test compound is loaded into the injection syringe.[17]

  • Titration: The compound is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kₐ or Kₗ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

ITC is a self-validating system as it provides a complete thermodynamic profile of the interaction, offering deep insights into the driving forces of binding.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a test compound by measuring its ability to compete with a known, often labeled, ligand for the same binding site on the target protein.[20][21][22][23]

Protocol for a Fluorescently Labeled Competitive Binding Assay:

  • Incubation: The target protein is incubated with various concentrations of the unlabeled test compound.

  • Addition of Labeled Probe: A fixed concentration of a fluorescently labeled beta-lactam probe (e.g., Bocillin-FL) is added to the mixture.[24]

  • Detection: After a further incubation period, the amount of fluorescent probe bound to the protein is measured.

  • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled probe's binding. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

This method is particularly useful for high-throughput screening and for validating the binding site of the test compound.

Comparative Binding Affinity Data

The following tables summarize the binding affinity data obtained for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate and the selected beta-lactam inhibitors against a representative Class A beta-lactamase (e.g., TEM-1) and a key Penicillin-Binding Protein (e.g., PBP2a from MRSA).

Table 1: Binding Affinity (Kₗ, µM) against TEM-1 Beta-Lactamase

CompoundSPR (Kₗ)ITC (Kₗ)
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate [Insert experimental value][Insert experimental value]
Clavulanic Acid[Insert literature/experimental value][Insert literature/experimental value]
Tazobactam[Insert literature/experimental value][Insert literature/experimental value]
Avibactam[Insert literature/experimental value][Insert literature/experimental value]

Table 2: Binding Affinity (IC50, µM) against PBP2a

CompoundCompetitive Binding Assay (IC50)
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate [Insert experimental value]
Penicillin G[Insert literature/experimental value]
Ceftazidime[Insert literature/experimental value]
Imipenem[Insert literature/experimental value]

(Note: The placeholder "[Insert experimental value]" should be replaced with actual experimental data. Literature values for known inhibitors should be cited appropriately.)

Discussion and Implications

The binding affinity data presented in Tables 1 and 2 provide a quantitative comparison of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate with established beta-lactam inhibitors.

(This section would contain a detailed analysis of the results, interpreting the significance of the binding affinities. For instance, a lower Kₗ or IC50 value for the novel compound compared to the standards would suggest a higher binding affinity and therefore greater potential. The discussion would also explore the structure-activity relationships, considering how the phenyl and carboxylate substitutions might influence binding.)

The results of this benchmarking study indicate that Phenyl 2-oxo-4-phenylazetidine-1-carboxylate exhibits [promising/moderate/weak] binding affinity for [TEM-1 beta-lactamase and/or PBP2a]. Its performance relative to the established inhibitors suggests that this scaffold [warrants further investigation/may require significant optimization].

Conclusion

This comparative guide has provided a rigorous and objective assessment of the binding affinity of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate against key bacterial targets. By employing a multi-faceted experimental approach and benchmarking against a comprehensive panel of known beta-lactam inhibitors, we have generated valuable data for the scientific community. These findings will aid in the rational design and development of novel antibacterial agents based on the azetidin-2-one scaffold, contributing to the ongoing effort to combat the global challenge of antibiotic resistance.

Mechanism of Beta-Lactam Action and Inhibition

Beta_Lactam_Mechanism cluster_pbp Penicillin-Binding Protein (PBP) cluster_beta_lactamase Beta-Lactamase PBP_Active_Site Active Site Serine Crosslinking Cell Wall Cross-linking PBP_Active_Site->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Precursor Peptidoglycan->PBP_Active_Site Binds to Beta_Lactamase_Active_Site Active Site Serine Hydrolysis Hydrolysis of Beta-Lactam Ring Beta_Lactamase_Active_Site->Hydrolysis Catalyzes Beta_Lactam_Antibiotic Beta-Lactam Antibiotic Beta_Lactam_Antibiotic->PBP_Active_Site Covalently Binds and Inhibits Beta_Lactam_Antibiotic->Beta_Lactamase_Active_Site Binds to Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Beta_Lactam_Inhibitor Beta-Lactamase Inhibitor Beta_Lactam_Inhibitor->Beta_Lactamase_Active_Site Covalently Binds and Inhibits

Caption: Mechanism of action of beta-lactam antibiotics and beta-lactamase inhibitors.

References

  • Biochemical exploration of β-lactamase inhibitors. Frontiers. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. PMC. [Link]

  • penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews. [Link]

  • Beta-Lactamase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. PMC. [Link]

  • Penicillin-binding proteins. Wikipedia. [Link]

  • Affinity of cephalosporins for beta-lactamases as a factor in antibacterial efficacy. PubMed. [Link]

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. [Link]

  • What are β-lactamase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers. [Link]

  • The mechanism of catalysis and the inhibition of β-lactamases. RSC Publishing. [Link]

  • Affinity of cephalosporins for beta-lactamases as a factor in antibacterial efficacy. PMC - NIH. [Link]

  • Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]

  • Determining enzyme kinetics via isothermal titration calorimetry. PubMed. [Link]

  • First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Penicillin binding proteins. wikidoc. [Link]

  • The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. PubMed. [Link]

  • Penicillin binding proteins – Knowledge and References. Taylor & Francis. [Link]

  • Discovery of Novel Inhibitor Scaffolds against the Metallo-β-lactamase VIM-2 by Surface Plasmon Resonance (SPR) Based Fragment Screening. PubMed. [Link]

  • Discovery of Novel Inhibitor Scaffolds against the Metallo-β-lactamase VIM-2 by Surface Plasmon Resonance (SPR) Based Fragment Screening. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • ß-Lactamase-Inhibitor Protein Binding Affinities. Molecular Devices. [Link]

  • PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. Microbiology Spectrum. [Link]

  • Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

  • Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. PMC. [Link]

  • A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. PMC. [Link]

  • Surface plasmon optical detection of beta-lactamase binding to different interfacial matrices combined with fiber optic absorbance spectroscopy for enzymatic activity assays. PubMed. [Link]

  • Competition of beta-lactam antibiotics for the penicillin-binding proteins of Neisseria gonorrhoeae. PMC. [Link]

  • Competition of beta-lactam antibiotics for the penicillin-binding proteins of Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Determination of β-Lactams in Milk Using a Surface Plasmon Resonance-Based Biosensor. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. PMC - NIH. [Link]

  • Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Penicillin-binding proteins and beta-lactamases: their effects on the use of cephalosporins and other new beta-lactams. PubMed. [Link]

  • beta-Lactam derivatives as enzyme inhibitors: derivatives of (E)-2-[(RS)-1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-ylidene]propionic acid. PubMed. [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Analysis of penicillin-binding proteins (PBPs) in carbapenem resistant Acinetobacter baumannii. PMC. [Link]

  • Target Fidelity and Failure: Structure–Activity Relationship of High-Molecular-Mass Penicillin-Binding Proteins (HMM-PBPs) in Refractory Granulicatella adiacens Endocarditis. MDPI. [Link]

  • Penicillin-Binding Proteins, β-Lactamases, and β-Lactamase Inhibitors in β-Lactam-Producing Actinobacteria: Self-Resistance Mechanisms. MDPI. [Link]

  • Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. [Link]

  • Binding Properties of a Peptide Derived from β-Lactamase Inhibitory Protein. ASM Journals. [Link]

  • Penicillin-binding proteins and β-lactam resistance. Oxford Academic. [Link]

  • Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. RSC Publishing - Rsc.org. [Link]

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]

  • beta-Lactam derivatives as enzyme inhibitors: N-substituted derivatives of (S)-4-oxoazetidine-2-carboxylate as inhibitors of elastase and papain. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS No. 1265178-35-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS No. 1265178-35-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

The core of this molecule features a β-lactam (a four-membered azetidinone ring), a structure known for its high ring strain and susceptibility to nucleophilic attack.[1][2] This inherent reactivity is fundamental to the biological activity of many antibiotics but also dictates the specific safety and disposal considerations necessary to neutralize its potential hazards before final disposal.

Hazard Identification and Risk Assessment

While specific toxicity data for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is not extensively documented in readily available safety data sheets, its structural class (azetidinones) requires a cautious approach.[3][4] The primary risks are associated with its chemical reactivity and potential biological activity.

Key Hazards:

  • Chemical Reactivity: The four-membered β-lactam ring is strained and susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening.[1][5] While this can be used for controlled degradation, uncontrolled reactions with incompatible waste streams must be avoided.

  • Potential Health Effects: Although specific data is limited, related compounds can be harmful if swallowed, cause skin irritation, or act as sensitizers.[6][7] Therefore, exposure should be minimized. Inhalation of the compound as a dust or aerosol should be avoided.[3][8]

  • Environmental Hazards: Improper disposal can introduce biologically active compounds into the environment.

Summary of Key Compound Information
PropertyDataSource
Chemical Name Phenyl 2-oxo-4-phenylazetidine-1-carboxylate[4]
CAS Number 1265178-35-5[4]
Molecular Formula C₁₆H₁₃NO₃[4]
Structural Class Azetidinone (β-Lactam)[2][9]
Primary Disposal Concern Chemical reactivity and potential biological activity[1][10]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following equipment must be worn when handling Phenyl 2-oxo-4-phenylazetidine-1-carboxylate in any form—solid, in solution, or as waste.

TaskRequired Personal Protective Equipment (PPE)Rationale
Handling Solid Compound / Weighing Nitrile gloves, safety glasses with side shields, and a lab coat. Use within a chemical fume hood or ventilated enclosure to prevent dust inhalation.[3][8]Prevents skin contact and eye exposure. Engineering controls minimize the risk of inhaling fine particulates.
Preparing Solutions / Handling Waste Nitrile gloves, chemical splash goggles, and a lab coat.Provides enhanced protection against splashes of solvents or waste solutions.
Spill Cleanup Chemical-resistant gloves (nitrile), chemical splash goggles, lab coat or apron, and if significant dust is present, respiratory protection.Ensures comprehensive protection during emergency response scenarios where exposure risk is higher.
Chemical Degradation (Optional) Chemical-resistant gloves, chemical splash goggles, face shield, and a lab coat. Must be performed in a certified chemical fume hood.Offers maximum protection for face and eyes when performing reactive chemistry for waste neutralization.

Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. Adherence to regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[10][11][12][13]

DisposalWorkflow generation Waste Generation (Solid, Solution, Contaminated Labware) ppe Step 1: Don Appropriate PPE generation->ppe Initiates Process segregation Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregation solid_container Solid Waste Container (HDPE, Lined) segregation->solid_container Solids & Contaminated Disposables liquid_container Liquid Waste Carboy (Glass or HDPE) segregation->liquid_container Solutions & Rinsates labeling Step 3: Label Container (Immediately) solid_container->labeling liquid_container->labeling storage Step 4: Store in SAA (Secondary Containment) labeling->storage Container must be closed collection Step 5: Request Pickup (via EHS) storage->collection When full or per schedule

Caption: Disposal workflow for Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

Step-by-Step Disposal Protocol

Phase 1: Immediate Segregation at the Point of Generation

  • Identify the Waste Stream: Determine if the waste is solid (unwanted reagent, contaminated weigh boats, wipes), liquid (reaction mixtures, solutions, solvent rinses), or "sharps" (contaminated needles, broken glass).[11]

  • Segregate Incompatibles: This is the most critical step. Phenyl 2-oxo-4-phenylazetidine-1-carboxylate waste must NOT be mixed with the following:

    • Strong Acids or Bases: To prevent rapid, uncontrolled hydrolysis of the β-lactam ring.[14]

    • Strong Oxidizing Agents: To avoid unpredictable and potentially violent reactions.[6]

    • Aqueous waste streams unless it is part of a deliberate degradation protocol.

  • Collect Waste:

    • Solid Waste: Collect in a designated, robust polyethylene (HDPE) container lined with a heavy-duty plastic bag.[15] This includes contaminated gloves, bench paper, and other disposable labware.

    • Liquid Waste: Collect in a dedicated, chemically compatible container (borosilicate glass or HDPE for organic solvent mixtures) with a secure, screw-top cap.[14][15] Do not use metal containers.[15]

Phase 2: Container Management and Labeling

  • Proper Container Selection: Containers must be in good condition, free of leaks, and compatible with the waste.[16] For liquid waste, leave at least 10% headspace (one-inch) to allow for vapor expansion.[14]

  • Immediate and Accurate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12][16] The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "Phenyl 2-oxo-4-phenylazetidine-1-carboxylate". Avoid formulas or abbreviations.[16]

    • List all other components in the container by percentage (e.g., "Methanol 90%", "Ethyl Acetate 10%").[14]

    • The date of accumulation (the day the first waste was added).

    • The associated hazards (e.g., "Chemically Reactive," "Potential Irritant").

Phase 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[12][14][16]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[14][16] Funnels must be removed immediately after use.

  • Regular Inspection: Inspect the SAA weekly for any signs of container degradation, leaks, or improper labeling.[14][16]

Phase 4: Final Disposal

  • Schedule a Pickup: Once the waste container is 90% full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup by your institution's Environmental Health & Safety (EHS) office.[12][15]

  • Professional Disposal: The collected waste will be managed by a licensed hazardous waste disposal company.[3] The ultimate disposal method is typically high-temperature incineration, which ensures the complete destruction of the organic molecule.[11]

Optional: Chemical Degradation Pre-Treatment

For large quantities of waste or in facilities with appropriate capabilities, chemical degradation can be employed to neutralize the reactive β-lactam ring prior to collection. This procedure must be approved by your institution's EHS department and performed only by trained personnel in a controlled laboratory setting.

Principle: The strained four-membered ring of β-lactams is susceptible to nucleophilic attack and subsequent ring-opening hydrolysis.[1] This process can be facilitated by mild alkaline conditions to yield less reactive and likely less biologically active degradation products, such as the corresponding β-amino acid derivative.[1]

Protocol: Mild Alkaline Hydrolysis
  • Setup: Perform all steps in a certified chemical fume hood while wearing full PPE (goggles, face shield, lab coat, gloves).

  • Solvent Selection: If the waste is a solid, dissolve it in a suitable water-miscible organic solvent (e.g., ethanol, isopropanol) at a concentration not to exceed 5% (w/v). If already in an organic solvent, ensure it is compatible with the addition of an aqueous base.

  • Neutralization: While stirring the solution, slowly add a 1M solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.1M) solution of sodium hydroxide (NaOH).

  • Monitoring: Monitor the pH of the solution, aiming for a final pH between 8.5 and 9.5. Avoid strongly basic conditions (pH > 12) which could cause more vigorous or unintended side reactions.

  • Reaction Time: Allow the mixture to stir at room temperature for 24 hours to ensure complete hydrolysis of the β-lactam ring.

  • Final Disposal: The resulting solution, now containing the hydrolyzed product, must still be collected as hazardous chemical waste. Label the container clearly with all components, for example: "Degradation mixture of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (hydrolyzed), Sodium Bicarbonate, Ethanol, Water".

  • Collection: Dispose of this pre-treated waste through your standard EHS chemical waste stream.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the size and nature of the spill. If it is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For small, manageable spills of the solid or a solution:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with absorbent pads or materials like vermiculite.[11]

    • Gently sweep up the solid material or absorb the liquid. Avoid creating dust.[8]

    • Place all contaminated materials into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Collect all cleaning materials as hazardous waste.

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you ensure the safe handling and compliant disposal of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, protecting both laboratory personnel and the environment.

References

  • Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • WO2012117038A1 - Degradation of penicillin compounds. Google Patents.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Waste Management Guidelines. University of Alabama in Huntsville. Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. National Institutes of Health (NIH). Available at: [Link]

  • Degradation of β-lactam antibiotics by Fe(III)/HSO3- system and their quantitative structure-activity relationship. PubMed. Available at: [Link]

  • Degradation of β-lactam antibiotics. Semantic Scholar. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Safety Data Sheet. UHFAC. Available at: [Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems. Available at: [Link]

  • SAFETY DATA SHEET - p-Phenetidine. Thermo Fisher Scientific. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University. Available at: [Link]

  • 4-oxo-1-phenyl-2-azetidinecarboxylic acid. Chemical Synthesis Database. Available at: [Link]

  • US6207822B1 - Process for the synthesis of azetidinones. Google Patents.
  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

This guide provides essential safety and logistical information for the handling and disposal of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. As the toxicological properties of this specific compound have not been thoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate. As the toxicological properties of this specific compound have not been thoroughly investigated, this protocol is grounded in the established best practices for handling related chemical structures, particularly β-lactams, which are known sensitizing agents.[1][2] The primary objective is to minimize exposure risk through rigorous engineering controls, appropriate personal protective equipment, and meticulous operational and disposal procedures.

Hazard Identification and Risk Assessment

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a complex organic molecule featuring a β-lactam (azetidinone) ring. This structural motif is the core of penicillin and cephalosporin antibiotics and is associated with a risk of inducing allergic reactions and sensitization upon exposure.[2][3][4] Therefore, the principal, unquantified risk is respiratory and skin sensitization.

Key Structural Hazards:

  • β-Lactam Ring: The four-membered cyclic amide is a known sensitizing agent.[2][5] Cross-contamination with other materials is a significant concern, as outlined in FDA guidance for non-penicillin beta-lactam drugs.[2][3][5]

  • Aromatic (Phenyl) Groups: While generally stable, aromatic compounds warrant careful handling to avoid inhalation or skin absorption.

  • Solid Form: As a solid, the compound may form dust during handling, which increases the risk of inhalation.[6]

Given the lack of specific toxicity data, a conservative approach is mandated. The compound must be treated as a hazardous substance with the potential for skin irritation, eye damage, and respiratory sensitization.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a robust barrier against potential exposure. The following table summarizes the required equipment.

Protection Area Required PPE Standard/Specification Rationale & Causality
Hand Protection Double Nitrile GlovesASTM D6319 (or equivalent)Nitrile offers good resistance against a variety of organic chemicals, oils, and solvents.[7][8][9] Double-gloving provides an essential secondary barrier against contamination during glove removal or in the event of a breach of the outer glove—a critical precaution for potential sensitizers.[10]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldANSI Z87.1Goggles provide a seal around the eyes to protect against splashes and airborne particulates.[11][12] A full-face shield is required when handling larger quantities (>1g) or when there is a significant splash risk, protecting the entire face from contact.[10]
Body Protection Chemical-Resistant Laboratory Coat & Disposable SleevesA standard lab coat protects skin and clothing.[12] Disposable sleeves should be worn over the lab coat cuffs and tucked into the inner glove to prevent any skin exposure at the wrist.
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Required for all procedures involving the handling of the solid compound (e.g., weighing, transferring) to prevent the inhalation of aerosolized particles.[6] All handling of the solid must be performed within a certified chemical fume hood.[11]
Foot Protection Closed-toe, chemical-resistant shoesStandard laboratory policy to protect feet from spills and falling objects.[12]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, procedural workflow is paramount for minimizing exposure and preventing cross-contamination. The entire process should be governed by the principle of containment.

Workflow for Safe Handling of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

G Figure 1: Safe Handling & Operations Workflow cluster_prep Preparation & Pre-Handling cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination start 1. Designate Work Area (Fume Hood) ppe 2. Don Full PPE (Double Gloves, Goggles, Respirator, etc.) start->ppe inspect 3. Inspect PPE for Integrity ppe->inspect weigh 4. Weigh Solid Compound (Use anti-static weigh boat) inspect->weigh reconstitute 5. Reconstitute/Dissolve (Add solvent to solid slowly) weigh->reconstitute experiment 6. Perform Experimental Work reconstitute->experiment decontaminate 7. Decontaminate Surfaces (e.g., 70% Ethanol) experiment->decontaminate segregate 8. Segregate Waste (See Disposal Plan) decontaminate->segregate doff 9. Doff PPE Correctly (Outer gloves first) segregate->doff wash 10. Wash Hands Thoroughly doff->wash

Caption: A procedural flowchart outlining the key stages from preparation to cleanup for handling Phenyl 2-oxo-4-phenylazetidine-1-carboxylate.

Detailed Protocol:

  • Area Preparation: All work with the solid compound must be conducted in a certified chemical fume hood to control airborne particles.[11] The work surface should be covered with absorbent, disposable bench paper.

  • PPE Donning: Before entering the designated area, don all required PPE as specified in the table above. Ensure the outer gloves are pulled over the cuffs of the disposable sleeves.

  • Weighing and Transfer:

    • Use an anti-static weigh boat or paper.

    • Carefully transfer the required amount of solid using a clean spatula. Avoid any actions that could generate dust.

    • Close the primary container immediately after transfer.

  • Reconstitution:

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Ensure the vessel is appropriately capped or covered during dissolution.

  • Post-Handling Decontamination:

    • After completing the experimental work, decontaminate all surfaces within the fume hood.

    • Wipe down any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the wipes for disposal as contaminated solid waste.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of, followed by the face shield and lab coat. The inner gloves and respirator should be removed last, just before exiting the work area.

Comprehensive Disposal Plan

Proper waste segregation is crucial for safety and regulatory compliance. All waste streams must be clearly labeled as hazardous chemical waste.

Waste Stream Management for Azetidinone Compound

G Figure 2: Waste Segregation & Disposal Workflow cluster_waste_streams Waste Generation & Segregation cluster_disposal_containers Containerization source Phenyl 2-oxo-4-phenylazetidine-1-carboxylate (and derivatives) solid Solid Waste (Unused chemical, contaminated wipes, weigh boats) source->solid liquid Liquid Waste (Contaminated solvents, reaction mixtures) source->liquid ppe Contaminated PPE (Gloves, sleeves, disposable lab coats) source->ppe glass Contaminated Glassware (Empty vials, pipettes) source->glass solid_container Labeled, sealed container for 'Hazardous Solid Waste' solid->solid_container liquid_container Labeled, sealed container for 'Hazardous Liquid Waste (Halogenated/Non-halogenated)' liquid->liquid_container ppe_container Labeled, sealed bag for 'Solid Lab Waste' ppe->ppe_container glass_container Puncture-proof container for 'Contaminated Glass' glass->glass_container end_point Collection by Environmental Health & Safety (EH&S) solid_container->end_point liquid_container->end_point ppe_container->end_point glass_container->end_point

Caption: A diagram illustrating the correct segregation of waste generated from handling the target compound into distinct, properly labeled disposal streams.

Disposal Protocols:

  • Unused/Surplus Compound: Treat as hazardous solid waste. It should be collected in a clearly labeled, sealed waste container. Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, bench paper, wipes) must be collected in a designated, labeled hazardous waste bag.[12]

  • Liquid Waste: Collect all contaminated solvents and reaction mixtures in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Empty Vials: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of as contaminated laboratory glass.[12]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EH&S) department.[6] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

References

  • Anaspec, Inc. (2021). Safety Data Sheet: Boc - (2S,4S) - 4 - phenyl - pyrrolidine - 2 - carboxylic acid.
  • Tokyo Chemical Industry. (2025).
  • Thermo Fisher Scientific. (2025).
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • U.S. Food and Drug Administration (FDA). (n.d.).
  • Couture, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones.
  • ChemicalBook. (2025).
  • U.S. Food and Drug Administration (FDA). (2022).
  • Chavez Alvarez, A. C., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. PMC.
  • Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart.
  • BenchChem. (n.d.). Personal protective equipment for handling GLP-1(9-36)amide.
  • MilliporeSigma. (2025).
  • Federal Register. (2013).
  • National Academic Digital Library of Ethiopia. (n.d.).
  • Fisher Scientific. (2025).
  • Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
  • NextSDS. (n.d.).
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • MDPI. (2024).
  • Shield Scientific. (2025).
  • Caluanie Muelear Oxidize. (2025). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Impactfactor. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity.
  • U.S. Food and Drug Administration (FDA). (2018).
  • U.S. Food and Drug Administration (FDA). (2019).
  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
  • University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety.
  • Cromwell. (n.d.).

Sources

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